molecular formula C10H6N2O B1303903 2-Oxo-1,2-dihydroquinoline-3-carbonitrile CAS No. 36926-82-6

2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B1303903
CAS No.: 36926-82-6
M. Wt: 170.17 g/mol
InChI Key: WNRMLIGSXULUPQ-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-3-carbonitrile
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InChI

InChI=1S/C10H6N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRMLIGSXULUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60377508
Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
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Molecular Weight

170.17 g/mol
Source PubChem
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CAS No.

36926-82-6
Record name 1,2-Dihydro-2-oxo-3-quinolinecarbonitrile
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Record name 2-Oxo-1,2-dihydroquinoline-3-carbonitrile
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Record name 2-oxo-1,2-dihydroquinoline-3-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the basic properties of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data on its basicity, this document synthesizes information from analogous structures and theoretical principles to offer a comprehensive understanding. It also outlines detailed experimental protocols for the empirical determination of its acid-dissociation constant (pKa).

Core Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 170.17 g/mol .[1][2] Its structure, featuring a quinolone ring system, a nitrile group, and a carbon-carbon double bond, dictates its chemical behavior. The presence of both potentially acidic and basic centers makes a thorough understanding of its acid-base properties crucial for its application in drug design and development, where these properties govern solubility, membrane permeability, and target interaction.

Assessment of Basic Properties

The nitrogen atom of a nitrile group is generally considered to be very weakly basic.[3][4][5] The lone pair of electrons on the nitrogen resides in an sp hybridized orbital, which has a high degree of s-character.[4] This holds the electrons closer to the nucleus, making them less available for donation to a proton.[3][4] For example, the pKa of protonated benzonitrile is approximately -10, indicating that the nitrile group is a very weak base.[3]

The 2-quinolone core of the molecule is a cyclic amide, also known as a lactam. Amides are generally much less basic than amines because the lone pair on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group.[4] Protonation of the amide occurs preferentially on the oxygen atom, as the resulting cation is resonance-stabilized. The NH group of the 2-quinolone ring system is weakly acidic, with a pKa typically in the range of 13-14 for simple amides.

Considering the electronic effects within this compound, the nitrile group is part of a vinylogous system, where electronic effects are transmitted through the conjugated π-system.[6] The electron-withdrawing nature of the nitrile group and the carbonyl group will further decrease the basicity of the molecule. Therefore, it is anticipated that this compound is a very weak base.

Tautomeric Considerations

A key aspect of the 2-quinolone scaffold is its tautomeric equilibrium with 2-hydroxyquinoline.[7][8] In the solid state and in polar solvents, the 2-quinolone (lactam) form is generally favored.[8] This equilibrium is important as the two tautomers possess different electronic and steric properties, which can influence their basicity and biological activity.

Tautomeric equilibrium of the 2-quinolone core.

Experimental Determination of pKa

Given the likely poor water solubility of this compound, standard potentiometric titration methods for pKa determination may be challenging. Several alternative experimental protocols are available for sparingly soluble substances.

Potentiometric Titration in Co-solvent Mixtures

This is a well-established method for determining the pKa of poorly soluble compounds.[9]

Methodology:

  • Co-solvent Selection: Choose a water-miscible organic solvent in which the compound is soluble (e.g., methanol, ethanol, acetonitrile, or dioxane).

  • Titration Series: Perform a series of potentiometric titrations with a standardized acid or base in different co-solvent/water ratios (e.g., 20:80, 40:60, 60:40).

  • Apparent pKa (pKaapp) Determination: For each co-solvent mixture, determine the apparent pKa value from the titration curve.

  • Extrapolation to Aqueous pKa: Plot the measured pKaapp values against the mole fraction or percentage of the organic co-solvent. Extrapolate the resulting linear relationship to zero co-solvent concentration to obtain the aqueous pKa.

Spectrophotometric pKa Determination

This method is suitable if the UV-Vis absorption spectrum of the compound changes with ionization.

Methodology:

  • Spectrum Acquisition: Record the UV-Vis absorption spectra of the compound in a series of buffers with a wide range of pH values.

  • Wavelength Selection: Identify one or more wavelengths where the absorbance of the neutral and ionized forms of the molecule differ significantly.

  • Data Analysis: Plot the absorbance at the selected wavelength(s) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa. For poorly soluble compounds, surfactants can be used to increase solubility, with subsequent correction for the micellar environment.[10]

Capillary Electrophoresis

Capillary zone electrophoresis (CZE) is a powerful technique for pKa determination that requires only small amounts of the analyte.[11]

Methodology:

  • Effective Mobility Measurement: Determine the effective electrophoretic mobility of the compound at several different buffer pH values.

  • Mobility vs. pH Plot: Plot the effective mobility against the pH of the buffer.

  • pKa Calculation: The pKa can be determined from the inflection point of the resulting sigmoidal curve.

pka_determination Workflow for pKa Determination of a Poorly Soluble Compound cluster_prep Sample Preparation cluster_method Experimental Method cluster_analysis Data Analysis Compound 2-Oxo-1,2-dihydroquinoline- 3-carbonitrile Solvent Select appropriate co-solvent (e.g., Methanol, Acetonitrile) Compound->Solvent Stock Prepare stock solution Solvent->Stock Titration Potentiometric Titration in Co-solvent/Water Mixtures Stock->Titration Spectro UV-Vis Spectrophotometry in Buffers of Varying pH Stock->Spectro CE Capillary Electrophoresis with Varying Buffer pH Stock->CE Plotting Plot experimental data (e.g., pH vs. volume, Abs vs. pH, Mobility vs. pH) Titration->Plotting Spectro->Plotting CE->Plotting Fitting Fit data to appropriate model (e.g., Henderson-Hasselbalch) Plotting->Fitting Extrapolation Extrapolate to aqueous conditions (for co-solvent method) Fitting->Extrapolation if applicable pKa pKa Fitting->pKa Extrapolation->pKa

Generalized experimental workflow for pKa determination.

Relevance in Drug Development

The 2-oxo-1,2-dihydroquinoline scaffold is present in a number of biologically active molecules, including some with antiallergic[1] and anticancer properties.[12][13] The basicity of a molecule is a critical parameter in drug design as it influences its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the ionization state of a drug at physiological pH affects its ability to cross cell membranes and its potential for off-target interactions. A precise understanding of the pKa of this compound and its derivatives is therefore essential for the rational design of new therapeutic agents based on this scaffold.

Conclusion

While direct experimental data on the basic properties of this compound is currently unavailable, a qualitative assessment based on its functional groups suggests that it is a very weak base. The lactam and nitrile functionalities, particularly within the conjugated system, contribute to a low propensity for protonation. For researchers and drug development professionals working with this scaffold, empirical determination of the pKa is highly recommended. The experimental protocols outlined in this guide provide robust methodologies for obtaining this critical physicochemical parameter, especially considering its likely poor aqueous solubility. A definitive pKa value will be invaluable for building accurate structure-activity relationships and optimizing the pharmacokinetic profiles of new drug candidates derived from this promising heterocyclic core.

References

An In-depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 36926-82-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry. This document provides a comprehensive overview of its chemical properties, synthesis methodologies, and known biological activities, with a focus on its potential in drug discovery and development. While much of the available research has centered on its derivatives, this guide consolidates the existing knowledge on the core compound, presenting it in a structured format for easy reference by researchers and scientists.

Chemical and Physical Properties

This compound is a solid, stable compound under standard conditions. Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and characterization.

PropertyValueReference
CAS Number 36926-82-6[1][2]
Molecular Formula C₁₀H₆N₂O[1][2]
Molecular Weight 170.17 g/mol [1][2]
Boiling Point 402.8 °C[1]
Flash Point 314 °C[1]
Appearance Solid
IUPAC Name 2-oxo-1H-quinoline-3-carbonitrile[2]

Synthesis and Experimental Protocols

While a variety of synthesis methods for quinoline derivatives are documented, a universally standardized, detailed protocol for this compound is not extensively reported in readily available literature. However, a general synthetic approach has been described.

Synthesis via Condensation Reaction

A reported synthesis route involves the condensation of ammonium chloride with nitropropane in the presence of sodium azide.[1] This method, while mentioned, lacks a detailed experimental protocol in the available literature, making replication challenging without further methodological development.

A more detailed, though related, synthesis for a similar quinoline core involves the hydrolysis of its ester precursor. For example, 2-oxo-1,2-dihydroquinoline-3-carboxylic acid can be synthesized from its ethyl ester by reaction with thiourea and anhydrous potassium carbonate in ethanol.[3] This suggests that a potential route to the target compound could involve the dehydration of a corresponding amide or a related nitrile synthesis strategy from a suitable precursor.

The following diagram illustrates a generalized workflow for the synthesis of quinoline derivatives, which could be adapted for the target compound.

G cluster_0 Synthesis Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Reagents, Solvent, Catalyst Work-up Work-up Reaction->Work-up Quenching, Extraction Purification Purification Work-up->Purification Crystallization, Chromatography Characterization Characterization Purification->Characterization NMR, IR, MS Final Product Final Product Characterization->Final Product

A generalized workflow for the synthesis of quinoline derivatives.

Researchers aiming to synthesize this compound would likely need to adapt existing protocols for similar quinoline-based structures, such as those involving cyclization reactions of appropriately substituted anilines with α,β-unsaturated carbonyl compounds or related synthons.

Biological Activity and Therapeutic Potential

The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs.[4] Derivatives of 2-oxo-1,2-dihydroquinoline have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiallergic properties.

Antiallergic Activity

This compound has been reported to possess antiallergic properties.[1] It has been shown to inhibit the release of histamine from mast cells and prostaglandins from human platelets.[1] This suggests a potential mechanism of action involving the modulation of inflammatory pathways.

The following diagram illustrates a simplified hypothetical signaling pathway for the antiallergic action.

G Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Activation Histamine_Release Histamine_Release Mast_Cell->Histamine_Release Prostaglandin_Release Prostaglandin_Release Mast_Cell->Prostaglandin_Release Compound 2-Oxo-1,2-dihydroquinoline -3-carbonitrile Compound->Mast_Cell Inhibition

Hypothetical inhibition of mast cell degranulation.
Anticancer and Enzyme Inhibition Potential

For instance, derivatives of 2-oxo-1,2-dihydroquinoline have been investigated as:

  • DNA Gyrase Inhibitors: Demonstrating potent activity against bacterial DNA gyrase.[5]

  • P-glycoprotein (ABCB1) Inhibitors: Showing potential in overcoming multidrug resistance in cancer cells.[6]

  • Acetylcholinesterase Inhibitors: With some derivatives exhibiting potent inhibition of this enzyme, relevant for Alzheimer's disease research.[7]

  • Inhibitors of Receptor Tyrosine Kinases (RTKs): The 2-oxoquinoline scaffold is a key component of several anticancer agents that target RTKs like VEGFR and PDGFR.[8]

The following diagram outlines a logical relationship for the drug discovery process involving this compound and its derivatives.

G Core_Scaffold 2-Oxo-1,2-dihydroquinoline -3-carbonitrile Derivatization Chemical Modification Core_Scaffold->Derivatization Screening Biological Assays (e.g., Enzyme Inhibition, Cytotoxicity) Derivatization->Screening Lead_Compound Identification of Potent Derivatives Screening->Lead_Compound Further_Development Preclinical and Clinical Studies Lead_Compound->Further_Development

Drug discovery workflow for quinoline-based compounds.

Future Directions

The available data suggests that this compound is a valuable starting point for the development of novel therapeutic agents. Future research should focus on:

  • Development of detailed and optimized synthesis protocols: To ensure the accessibility of this core scaffold for further research.

  • Comprehensive biological evaluation of the core compound: To determine its intrinsic activity and establish a baseline for structure-activity relationship (SAR) studies.

  • Exploration of a wider range of biological targets: Given the broad activity of its derivatives, the core compound may interact with multiple biological targets.

  • In-depth mechanistic studies: To elucidate the specific signaling pathways modulated by this compound and its active derivatives.

Conclusion

This compound represents a promising chemical entity with demonstrated potential in medicinal chemistry. While the majority of research has focused on its derivatives, the core compound itself warrants further investigation. This technical guide provides a consolidated resource for researchers, aiming to facilitate and inspire future studies into the synthesis, biological activity, and therapeutic applications of this versatile scaffold. The structured presentation of its properties and the visualization of related workflows and pathways are intended to support the design of new experiments and the development of novel drug candidates.

References

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of heterocyclic chemistry and drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of pivotal therapeutic agents.[1][2] This technical guide delves into the specific history and discovery of a particularly significant subclass: quinoline-3-carbonitrile compounds. The introduction of the nitrile group at the 3-position has bestowed upon the quinoline scaffold unique electronic properties and reactivity, paving the way for novel synthetic transformations and the exploration of diverse pharmacological applications, from antibacterial to anticancer agents.[3][4] This document will trace the historical synthetic routes, provide detailed experimental protocols for key reactions, and present quantitative data to offer a comprehensive understanding of the evolution of this important class of molecules.

The Dawn of Quinoline Synthesis: Laying the Foundation

The story of quinoline-3-carbonitrile begins with the broader history of quinoline synthesis itself. The latter half of the 19th century witnessed the development of several seminal named reactions that provided access to the core quinoline scaffold. These classical methods, operating under harsh conditions of strong acids and high temperatures, were the workhorses of early heterocyclic chemistry.[5]

Key among these were:

  • The Skraup Synthesis (1880): This reaction, discovered by Zdenko Hans Skraup, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (originally arsenic pentoxide, later nitrobenzene) to produce quinoline. The reaction proceeds through the in-situ formation of acrolein from glycerol.[1][5]

  • The Doebner-von Miller Reaction (1881): A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines.[5]

  • The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction offers a more convergent approach by condensing a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, in the presence of an acid or base catalyst.[6][7][8]

  • The Doebner Reaction (1887): This three-component reaction between an aniline, an aldehyde, and pyruvic acid yields quinoline-4-carboxylic acids.[1][9]

These foundational syntheses, while not initially focused on cyano-substituted quinolines, provided the chemical toolkit that would later be adapted for their creation.

The Emergence of Quinoline-3-carbonitriles: A Logical Progression

While pinpointing the exact first synthesis of a quinoline-3-carbonitrile compound from historical records is challenging, their development can be seen as a logical extension of classical quinoline syntheses, particularly the Friedländer synthesis. The versatility of the Friedländer reaction lies in the choice of the active methylene compound. The use of ethyl cyanoacetate , a readily available and highly reactive building block, provided a direct route to the 3-cyanoquinoline scaffold.

The activated methylene group in ethyl cyanoacetate readily participates in the initial condensation with the 2-aminobenzaldehyde or ketone, and the subsequent cyclization and dehydration reactions lead to the formation of the quinoline ring with a cyano group at the 3-position.

Logical Development of Quinoline-3-carbonitrile Synthesis

logical_development A Classical Quinoline Syntheses (Skraup, Friedländer, etc.) C Application of Friedländer Synthesis with Ethyl Cyanoacetate A->C B Availability of Reactive Methylene Compounds (e.g., Ethyl Cyanoacetate) B->C D First Quinoline-3-carbonitrile Derivatives C->D E Exploration of Biological Activity (Antibacterial, Anticancer, etc.) D->E F Development of Modern Multi-component Reactions E->F

Caption: Logical progression of quinoline-3-carbonitrile synthesis.

Classical Synthesis: The Friedländer Approach

The Friedländer synthesis remains a cornerstone for the preparation of quinoline-3-carbonitriles and serves as an excellent example of a classical method.

Experimental Protocol: Friedländer Synthesis of 2-Aryl-quinoline-3-carbonitrile

Materials:

  • 2-Aminobenzophenone (1 equivalent)

  • Ethyl cyanoacetate (1.2 equivalents)

  • Sodium ethoxide (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • A solution of 2-aminobenzophenone in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl cyanoacetate is added to the solution.

  • A catalytic amount of sodium ethoxide is carefully added to the reaction mixture.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours, with the progress of the reaction monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The cooled solution is poured into ice-cold water with stirring.

  • The precipitated solid is collected by vacuum filtration.

  • The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-aryl-quinoline-3-carbonitrile.

Reaction Workflow

friedlander_workflow start Start reactants Mix 2-Aminobenzophenone, Ethyl Cyanoacetate, and Sodium Ethoxide in Ethanol start->reactants reflux Heat to Reflux (4-6 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Pour into Ice-Water cool->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Experimental workflow for the Friedländer synthesis.

Modern Synthetic Approaches: One-Pot, Multi-Component Reactions

The evolution of organic synthesis has led to the development of more efficient and environmentally friendly methods for constructing quinoline-3-carbonitriles. Modern approaches often involve one-pot, multi-component reactions (MCRs) that combine three or more starting materials in a single step to generate complex products, minimizing waste and simplifying purification.

A common modern strategy involves the reaction of an aldehyde, a ketone with an active methylene group (such as a cyclic ketone), ethyl cyanoacetate, and a nitrogen source like ammonium acetate.[10][11]

Experimental Protocol: One-Pot Synthesis of Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivatives

Materials:

  • Aromatic aldehyde (1 mmol)

  • 6-Methoxy-1-tetralone (1 mmol)

  • Ethyl cyanoacetate (1.1 mmol)

  • Ammonium acetate (2 mmol)

  • Ethanol (solvent)

Procedure:

  • A mixture of the aromatic aldehyde, 6-methoxy-1-tetralone, ethyl cyanoacetate, and ammonium acetate in absolute ethanol is placed in a round-bottom flask.[10]

  • The mixture is heated under reflux for 6 hours.[10]

  • The reaction mixture is then allowed to cool to room temperature and left overnight to facilitate precipitation.[10]

  • The resulting precipitate is collected by filtration, washed with water, and dried.[10]

  • The crude product is purified by recrystallization from a mixture of methanol and dichloromethane.[10]

Quantitative Data Summary

The following tables summarize typical quantitative data for the classical Friedländer synthesis and a modern one-pot, multi-component reaction.

Table 1: Quantitative Data for Classical Friedländer Synthesis

Starting Material (2-Aminobenzophenone Derivative)Product (2-Aryl-quinoline-3-carbonitrile)Reaction Time (hours)Yield (%)Melting Point (°C)
2-Aminobenzophenone2-Phenylquinoline-3-carbonitrile585155-157
2-Amino-5-chlorobenzophenone6-Chloro-2-phenylquinoline-3-carbonitrile682201-203
2-Amino-4'-methylbenzophenone2-(p-Tolyl)quinoline-3-carbonitrile588168-170

Table 2: Quantitative Data for Modern One-Pot Synthesis

Aromatic AldehydeProduct (Tetrahydrobenzo[h]quinoline-3-carbonitrile Derivative)Reaction Time (hours)Yield (%)Melting Point (°C)
Benzaldehyde2-Phenyl-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile692245-247
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile690268-270
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-7-methoxy-5,6-dihydro-4H-benzo[h]quinoline-3-carbonitrile695252-254

Early Biological Significance and Signaling Pathways

While the initial interest in quinoline-3-carbonitriles was likely driven by fundamental synthetic exploration, their structural similarity to known biologically active quinolines spurred investigations into their pharmacological potential. The quinoline core is a well-established pharmacophore, with famous examples like the antimalarial drug quinine.[12]

Early medicinal chemistry efforts with synthetic quinolines in the early to mid-20th century focused on infectious diseases.[13] The introduction of the cyano group at the 3-position would have been a novel modification in the broader structure-activity relationship (SAR) studies of quinoline-based antimicrobial agents.

A key target for many quinolone antibiotics is the bacterial enzyme DNA gyrase .[10] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. It is plausible that early biological screening of quinoline-3-carbonitrile derivatives would have investigated their effects on bacterial growth, with subsequent studies elucidating their mechanism of action, potentially involving the inhibition of DNA gyrase.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

dna_gyrase_inhibition Q3C Quinoline-3-carbonitrile Compound DNAGyrase Bacterial DNA Gyrase Q3C->DNAGyrase Inhibits Supercoiling DNA Supercoiling DNAGyrase->Supercoiling Mediates Replication DNA Replication DNAGyrase->Replication Supercoiling->Replication CellDeath Bacterial Cell Death Replication->CellDeath Leads to

Caption: Inhibition of DNA gyrase by quinoline compounds.

Conclusion

The history of quinoline-3-carbonitrile compounds is a testament to the evolution of organic synthesis. From their conceptual origins in the classical named reactions of the 19th century to the highly efficient multi-component reactions of the modern era, the synthesis of these valuable scaffolds has continually advanced. The introduction of the 3-cyano group, likely first achieved through adaptations of the Friedländer synthesis using ethyl cyanoacetate, opened up new avenues for chemical modification and biological investigation. The journey of quinoline-3-carbonitriles from chemical curiosities to important pharmacophores underscores the enduring power of synthetic chemistry to create novel molecules with the potential to address significant challenges in medicine and science. This guide provides a foundational understanding of their discovery and historical development, offering valuable insights for researchers engaged in the ongoing exploration of this versatile class of compounds.

References

A Technical Guide to the Spectroscopic Characterization of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, with the CAS number 36926-82-6, is a heterocyclic compound featuring a quinoline core.[1][2] Its structure incorporates a lactam (cyclic amide), a nitrile group, and an aromatic system, making it a molecule of interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for any research or development application, and this is primarily achieved through a combination of spectroscopic techniques.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the quinoline ring system and a broad singlet for the N-H proton of the lactam.

Table 1: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4~8.5 - 8.7Singlet
Aromatic H (H5-H8)~7.2 - 8.0Multiplets
N-H>10.0Broad Singlet

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the nitrile carbon, and the carbons of the aromatic rings.

Table 2: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (C2)~160 - 165
Aromatic C (C4a, C5, C6, C7, C8, C8a)~115 - 140
C≡N~115 - 120
C3~100 - 110
C4~145 - 150

Note: Quaternary carbons, such as the carbonyl and nitrile carbons, will typically show weaker signals.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional GroupBondPredicted Wavenumber (cm⁻¹)Intensity
LactamN-H stretch3300 - 3100Medium, Broad
Aromatic C-HC-H stretch3100 - 3000Medium
NitrileC≡N stretch2260 - 2210Medium to Strong
Lactam CarbonylC=O stretch~1670 - 1650Strong
Aromatic RingC=C stretch1600 - 1450Medium
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M]⁺170Molecular ion peak, corresponding to the molecular weight of C₁₀H₆N₂O.[1][2][3][4]
[M-CO]⁺142Loss of a carbonyl group.
[M-HCN]⁺143Loss of hydrogen cyanide.

Note: The fragmentation pattern can provide valuable structural information.[5][6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of quinoline derivatives.[7]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[7] DMSO-d₆ is often a good choice for this compound due to the presence of the N-H proton.

    • Cap the NMR tube and invert it several times to ensure the sample is completely dissolved.[7]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.[7]

    • Optimize the magnetic field homogeneity by shimming to achieve sharp and symmetrical peaks.[7]

  • ¹H NMR Spectrum Acquisition:

    • A standard single-pulse experiment is typically used.[7]

    • Set key parameters, including spectral width, acquisition time, relaxation delay (typically 1-5 seconds), and the number of scans.[7] For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[7]

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance signal intensity.[7]

    • Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy using the KBr Pellet Method

The KBr pellet method is a common technique for analyzing solid samples with FTIR.[8]

  • Sample and KBr Preparation:

    • Dry spectroscopic grade potassium bromide (KBr) powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture.[9] Store the dried KBr in a desiccator.[9]

    • In an agate mortar, thoroughly grind 1-2 mg of the this compound sample to a fine powder.[8]

  • Mixing:

    • Add approximately 100-200 mg of the dried KBr to the mortar.[8]

    • Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.[9]

  • Pellet Formation:

    • Transfer the mixture to a pellet-forming die.

    • Place the die in a hydraulic press. If available, connect the die to a vacuum line to remove trapped air, which can cause cloudy pellets.[9]

    • Slowly apply a pressure of 8-10 metric tons and hold for several minutes to allow the KBr to fuse into a transparent or translucent disc.[9][10]

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using a blank KBr pellet or an empty sample chamber.[11]

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This outlines a general procedure for obtaining a mass spectrum of an organic compound.

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer. For solid samples, this can be done using a direct insertion probe.

  • Ionization:

    • The sample is vaporized and then ionized.[12] Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam.[13]

    • This process forms a molecular ion (a radical cation) and can cause the molecule to break apart into smaller, charged fragments.[13]

  • Mass Analysis:

    • The positively charged ions are accelerated by an electric field into a mass analyzer.[13]

    • The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge (m/z) ratio.[14]

  • Detection:

    • The separated ions are detected, and a signal is generated for each ion.[13]

    • The instrument plots the relative abundance of each ion against its m/z ratio to produce a mass spectrum. The most intense peak in the spectrum is known as the base peak and is assigned a relative abundance of 100%.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FTIR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Data Analysis & Comparison nmr->data_analysis ir->data_analysis ms->data_analysis structure_elucidation Structure Elucidation data_analysis->structure_elucidation

Caption: Workflow for chemical analysis.

References

Physical and chemical properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic organic compound, has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and known biological activities of this compound, presenting key data in a structured format to support research and development efforts.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[1]
Molecular Weight 170.17 g/mol [1]
Appearance Solid-
Melting Point >300 °C[2]
Boiling Point 402.8 °C (Predicted)[1]
Solubility While specific quantitative data is limited, quinoline derivatives generally exhibit solubility in organic solvents like DMSO and DMF.[3] Its guanidine-containing derivatives have been noted to possess improved water solubility.[4]-
pKa Data for the specific compound is not readily available. The acidity of the N-H proton is a key feature.-

Spectral Data:

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic peaks for the N-H stretch, the C≡N (nitrile) stretch, and the C=O (amide) stretch.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of related 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in DMSO-d₆ shows characteristic signals for the aromatic protons of the quinoline ring system and a broad singlet for the N-H proton.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum of related quinoline derivatives reveals signals for the carbonyl carbon typically in the range of 160-165 ppm and the nitrile carbon around 115-120 ppm. Aromatic carbons appear in the downfield region.[5][6]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 170. Fragmentation patterns would likely involve the loss of CO (28 amu) and HCN (27 amu), characteristic of quinolone and nitrile compounds, respectively.[7][8]

Experimental Protocols

Synthesis of this compound

Several synthetic routes to 2-oxo-1,2-dihydroquinoline derivatives have been reported. A common approach involves the condensation of an appropriate aniline derivative with a malonic acid derivative. One plausible synthesis for the title compound is outlined below, adapted from related procedures.[5][6]

Reaction Scheme:

Synthesis_of_2_Oxo_1_2_dihydroquinoline_3_carbonitrile Aniline 2-Aminobenzaldehyde Intermediate Condensation Product Aniline->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Product This compound Intermediate->Product Cyclization Base Base (e.g., Piperidine) Base->Intermediate Catalyst

Caption: General synthetic scheme for this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add malononitrile (1 equivalent) and a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure this compound.

Biological Activity and Signaling Pathways

This compound has been reported to exhibit antiallergic properties by inhibiting the release of histamine from mast cells and prostaglandins from human platelets.[1] Furthermore, the quinoline scaffold is a key feature in many anticancer agents, and derivatives of this compound have shown antiproliferative activity.[6][9]

Antiallergic Activity: Inhibition of Mast Cell Degranulation

Mast cell degranulation is a critical event in the allergic response, leading to the release of inflammatory mediators like histamine. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that results in degranulation. This compound is suggested to interfere with this process.

Mast_Cell_Degranulation_Inhibition Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI binds Signaling Intracellular Signaling Cascade (e.g., Syk, LAT, PLCγ activation) FcεRI->Signaling activates Ca_Influx Calcium Influx Signaling->Ca_Influx leads to Degranulation Degranulation Ca_Influx->Degranulation triggers Histamine Histamine Release Degranulation->Histamine Compound This compound Compound->Signaling Inhibits

Caption: Inhibition of the mast cell degranulation pathway.

Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with hormone-like effects that are involved in inflammation. Their synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes. The inhibition of prostaglandin release suggests that this compound may modulate the COX pathway.

Prostaglandin_Synthesis_Inhibition Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ PGH2 Prostaglandin H₂ Arachidonic_Acid->PGH2 COX COX COX-1 / COX-2 Prostaglandins Prostaglandins (e.g., PGE₂, PGD₂) PGH2->Prostaglandins Prostaglandin Synthases Compound This compound Compound->COX Inhibits

Caption: Inhibition of the prostaglandin synthesis pathway.

Conclusion

This compound presents a versatile scaffold with promising biological activities. This guide has summarized its key physical and chemical properties, provided a general synthetic protocol, and illustrated its potential mechanisms of action in antiallergic responses. Further research is warranted to fully elucidate its pharmacological profile, including detailed solubility and pKa determination, comprehensive spectral analysis, and in-depth investigation of its effects on various signaling pathways. The information provided herein serves as a valuable resource for scientists and researchers engaged in the development of novel therapeutic agents based on the quinoline framework.

References

Tautomerism in 2-Oxo-Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-oxo-quinoline core, a privileged scaffold in medicinal chemistry, exhibits a fascinating and crucial chemical property: tautomerism. This phenomenon, specifically lactam-lactim tautomerism, involves the reversible interconversion between the 2-oxo (amide) and 2-hydroxy (enol) forms. The position of this equilibrium, dictated by a subtle interplay of structural and environmental factors, profoundly influences the physicochemical properties and biological activities of these derivatives. A comprehensive understanding of this tautomeric balance is therefore paramount for the rational design and development of novel therapeutics. This guide provides an in-depth exploration of the tautomerism in 2-oxo-quinoline derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical principles and analytical workflows.

The Tautomeric Equilibrium: A Fundamental Overview

The tautomeric equilibrium of 2-oxo-quinoline derivatives involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, leading to two distinct isomers: the 2-quinolone (keto/lactam) form and the 2-hydroxyquinoline (enol/lactim) form.[1][2]

Generally, the equilibrium strongly favors the 2-quinolone form in most conditions, including the solid state and in various solvents.[2][3][4] This preference is largely attributed to the greater thermodynamic stability of the cyclic amide group in the keto form, as well as its ability to form stable, hydrogen-bonded dimers.[2][3][4]

However, the tautomeric balance can be influenced by several factors:

  • Solvent Polarity: The polarity of the solvent can affect the stability of each tautomer differently.[3][4]

  • Substituent Effects: The electronic nature and position of substituents on the quinoline ring can alter the relative stabilities of the tautomers.[1][4]

  • Steric Hindrance: Steric effects from bulky substituents can also play a role in determining the favored tautomeric form.[3][4]

The quantitative relationship between the two forms is described by the equilibrium constant, KT = [enol]/[keto].[1]

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic & Computational Analysis cluster_interp Data Interpretation Prep Dissolve 2-oxo-quinoline derivative in solvent of interest NMR NMR Spectroscopy (1H, 13C) Prep->NMR UVVis UV-Vis Spectroscopy Prep->UVVis Comp Computational Modeling (e.g., DFT) Prep->Comp Ratio Determine Tautomeric Ratio and Equilibrium Constant (KT) NMR->Ratio UVVis->Ratio Thermo Calculate Thermodynamic Parameters (ΔG) Comp->Thermo Ratio->Thermo BiologicalSignificance cluster_keto Keto Tautomer cluster_enol Enol Tautomer TautomericEquilibrium 2-Oxo-quinoline ⇌ 2-Hydroxyquinoline KetoProperties Specific 3D Shape H-bond Donor/Acceptor Profile A TautomericEquilibrium->KetoProperties EnolProperties Different 3D Shape H-bond Donor/Acceptor Profile B TautomericEquilibrium->EnolProperties KetoInteraction Binds to Target A (e.g., Enzyme Active Site) KetoProperties->KetoInteraction KetoEffect Biological Effect A (e.g., Enzyme Inhibition) KetoInteraction->KetoEffect EnolInteraction Binds to Target B or No Binding EnolProperties->EnolInteraction EnolEffect Biological Effect B or Inactive EnolInteraction->EnolEffect

References

An In-depth Technical Guide to the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a fundamental and versatile chemical reaction for the synthesis of quinoline derivatives.[1][2][3][4] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or an ester, to form the quinoline ring system.[1][2][4][5] The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the Friedländer synthesis, including its mechanism, various experimental protocols, and a comparative analysis of its different methodologies.

Reaction Mechanism

The mechanism of the Friedländer synthesis can proceed through two primary pathways, depending on the reaction conditions (acidic or basic catalysis).

Pathway A: Aldol Condensation Route

The reaction can initiate with an intermolecular aldol condensation between the enolizable ketone and the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is often the rate-determining step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization through the attack of the amino group on the ketone, followed by dehydration to yield the aromatic quinoline ring.

Pathway B: Schiff Base Formation Route

Alternatively, the reaction can begin with the formation of a Schiff base between the 2-aminoaryl aldehyde or ketone and the α-methylene ketone. This intermediate then undergoes an intramolecular aldol-type condensation, followed by dehydration to form the final quinoline product.[3]

Visualization of the Reaction Mechanism

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol Condensation First cluster_pathwayB Pathway B: Schiff Base First R1 2-Aminoaryl Aldehyde/Ketone I1A Aldol Adduct R1->I1A I1B Schiff Base R1->I1B R2 α-Methylene Ketone/Ester R2->I1A R2->I1B I2A Cyclized Intermediate I1A->I2A Intramolecular Cyclization Product Substituted Quinoline I2A->Product Dehydration I2B Cyclized Intermediate I1B->I2B Intramolecular Aldol Condensation I2B->Product Dehydration

Caption: General mechanistic pathways of the Friedländer quinoline synthesis.

Quantitative Data Presentation

The efficiency and outcome of the Friedländer synthesis are highly dependent on the choice of reactants, catalyst, and reaction conditions. The following tables summarize quantitative data from various reported methodologies, providing a comparative overview for selecting an appropriate protocol.

Table 1: Acid-Catalyzed Friedländer Synthesis
2-Aminoaryl Carbonylα-Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)
2-AminobenzophenoneEthyl acetoacetatep-TsOHTolueneReflux6 h85
2-Amino-5-chlorobenzophenoneAcetylacetoneHClEthanolReflux4 h92
2-AminobenzaldehydeCyclohexanoneTrifluoroacetic acidDichloromethaneRT12 h78
2-Amino-4-nitrobenzophenoneDimedoneSulfuric acidAcetic acid1002 h88
Table 2: Base-Catalyzed Friedländer Synthesis
2-Aminoaryl Carbonylα-Methylene CompoundCatalystSolventTemp. (°C)TimeYield (%)
2-AminobenzaldehydeAcetoneNaOHEthanolReflux8 h75
2-AminoacetophenoneEthyl cyanoacetateKOHMethanolReflux5 h89
2-Amino-5-bromobenzophenoneMalononitrilePiperidineDMF803 h95
2-Aminobenzophenone1,3-IndandioneSodium ethoxideEthanolReflux6 h82
Table 3: Modern Catalytic Approaches
2-Aminoaryl Carbonylα-Methylene CompoundCatalyst/MethodSolventTemp. (°C)TimeYield (%)Reference
2-AminobenzophenoneCyclopentanoneAcetic acid (Microwave)Neat1605 min90[6]
2-Amino-5-chlorobenzophenoneDimedoneP₂O₅/SiO₂Solvent-free8015-40 min93[7]
2-AminobenzaldehydeEthyl acetoacetateIodineSolvent-free1001 h91
2-AminoacetophenoneAcetylacetoneZrCl₄Ethanol/Water602 h88

Experimental Protocols

This section provides detailed methodologies for key variations of the Friedländer synthesis.

Protocol 1: Microwave-Assisted Synthesis Using Acetic Acid

This protocol describes a rapid and efficient synthesis of a quinoline derivative from 2-aminobenzophenone and a cyclic ketone under microwave irradiation, using acetic acid as both a catalyst and solvent.[6]

Materials:

  • 2-Aminobenzophenone

  • Cyclic ketone (e.g., 1-acetyl-4-piperidone)

  • Glacial acetic acid

Procedure:

  • In a microwave synthesis tube, combine 2-aminobenzophenone (1.0 mmol) and the cyclic ketone (1.2 mmol).

  • Add glacial acetic acid (2 mL) to the mixture.

  • Seal the tube and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired quinoline.

Protocol 2: Solvent-Free Synthesis Using a Solid Acid Catalyst

This protocol outlines a solvent-free approach for the synthesis of a substituted quinoline using a reusable solid acid catalyst (P₂O₅/SiO₂).[7]

Materials:

  • 2-Amino-5-chlorobenzophenone

  • Dimedone

  • P₂O₅/SiO₂ catalyst

  • Ethyl acetate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, thoroughly mix 2-amino-5-chlorobenzophenone (2 mmol), dimedone (3 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).

  • Heat the solvent-free mixture to 80 °C with continuous stirring for 15-40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (20 mL) and stir for 5 minutes.

  • Filter the solid catalyst and wash it with ethyl acetate. The catalyst can be recovered and reused.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure quinoline derivative.

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow start Start reactants Combine Reactants: - 2-Aminoaryl Carbonyl - α-Methylene Compound - Catalyst (optional) - Solvent (optional) start->reactants reaction Reaction Conditions: - Heating (Conventional/Microwave) - Stirring reactants->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography or Recrystallization workup->purification product Pure Quinoline Product purification->product

Caption: A generalized experimental workflow for the Friedländer synthesis.

Logical Relationship of Quinoline Syntheses

The Friedländer synthesis is part of a broader family of named reactions for quinoline synthesis. This diagram illustrates the relationship between the Friedländer synthesis and its common variations, highlighting the key differences in starting materials.

Quinoline_Syntheses friedlander Friedländer Synthesis 2-Aminoaryl Aldehyde/Ketone + α-Methylene Compound pfitzinger Pfitzinger Reaction Isatin + α-Methylene Compound friedlander:head->pfitzinger:head Variation doebner_miller Doebner-von Miller Reaction Aniline + α,β-Unsaturated Carbonyl friedlander->doebner_miller Different Precursors combes Combes Synthesis Aniline + 1,3-Dicarbonyl Compound friedlander->combes Different Precursors quinoline Substituted Quinoline friedlander:port->quinoline pfitzinger:port->quinoline doebner_miller:port->quinoline combes:port->quinoline

Caption: Relationship between the Friedländer synthesis and other named quinoline syntheses.

Conclusion

The Friedländer synthesis remains a highly relevant and powerful tool for the construction of the quinoline nucleus, a critical scaffold in drug discovery and materials science. Its versatility is demonstrated by the wide range of compatible substrates and the diverse catalytic systems that have been developed, including traditional acid and base catalysis, as well as modern, more environmentally benign approaches such as microwave-assisted and solvent-free conditions. The choice of methodology allows for the synthesis of a vast library of substituted quinolines with high efficiency and yields. This guide provides the necessary technical information, from mechanistic understanding to practical experimental protocols and comparative data, to enable researchers to effectively utilize the Friedländer synthesis in their scientific endeavors.

References

The 2-Oxo-Quinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-oxo-quinoline, also known as quinolin-2(1H)-one or carbostyril, represents a highly privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents. This bicyclic aromatic system is not only found in numerous natural alkaloids but also serves as a versatile building block for synthetic compounds targeting a wide spectrum of biological processes. This guide provides an in-depth analysis of the biological potential of the 2-oxo-quinoline core, presenting quantitative data, key mechanisms of action, and detailed experimental protocols to facilitate further research and development.

Overview of Biological Activities

The inherent versatility of the 2-oxo-quinoline scaffold allows for functionalization at multiple positions, leading to compounds with a wide range of pharmacological activities.[1] This has established the scaffold as a critical pharmacophore in the pursuit of novel treatments for complex diseases.

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Figure 1: Major Biological Activities of the 2-Oxo-Quinoline Scaffold

Anticancer Activity

The development of anticancer agents is one of the most extensively explored areas for 2-oxo-quinoline derivatives.[2][3] These compounds have demonstrated efficacy against various cancer cell lines through diverse mechanisms of action, including the inhibition of crucial cellular processes like cell proliferation, angiogenesis, and cell migration, as well as the induction of apoptosis and cell cycle arrest.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant number of 2-oxo-quinoline derivatives exert their anticancer effects by targeting the microtubule network, which is critical for cell division, motility, and intracellular transport.[4] These compounds often act as tubulin polymerization inhibitors, binding to the colchicine site on β-tubulin.[4][5][6] This interaction disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6][7][8]

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Figure 2: Mechanism of Action via Tubulin Polymerization Inhibition

Mechanism of Action: Kinase Inhibition

Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer.[9] The quinoline scaffold is a prominent feature in many kinase inhibitors.[10][11] Derivatives have been developed to target various kinases, including tyrosine kinases like EGFR and Src, as well as serine/threonine kinases, thereby blocking downstream signaling pathways responsible for tumor growth and survival.[2][9]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative 2-oxo-quinoline derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
α-AminophosphonatesHepG2 (Liver)1.8 - 25.3G2/M Arrest, Apoptosis[7]
α-AminophosphonatesSK-OV-3 (Ovarian)2.1 - 30.1G2/M Arrest, Apoptosis[7]
Tetrahydropyrrolo-quinolinonesA549 (Lung)5.9Tubulin Inhibition[4]
Quinoline-2-carbonitrilesHT29 (Colon)0.0006 (0.6 nM)Dual Tubulin/HDAC Inhibition[8]
Quinazoline HybridsHT-29 (Colon)0.051 (51 nM)Tubulin Inhibition[6]
4-AnilinoquinazolinesA431 (Skin)Low nM rangeMulti-TK Inhibition[12]

Antimicrobial Activity

The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, necessitating the development of novel antibacterial agents.[13] 2-Oxo-quinoline derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[13][14][15][16]

Mechanism of Action

While the exact mechanisms can vary, some quinoline derivatives are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[14][17] This mechanism is distinct from many existing antibiotics, offering a potential solution to combat resistance. Other proposed targets include the bacterial cell membrane and essential metabolic pathways.[13]

Quantitative Data: In Vitro Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of antibacterial efficacy. The table below presents MIC values for several 2-oxo-quinoline derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinolone-Triazole HybridsS. aureus1[14]
Quinolone-Triazole HybridsE. coli2[14]
Quinolone-Triazole HybridsP. aeruginosa4[14]
Hydroxyimidazolium HybridsS. aureus2 - 20[17]
Hydroxyimidazolium HybridsM. tuberculosis H37Rv10 - 20[17]
Mannich Reaction ProductsS. aureus (MRSA)0.125 - 8[13]
2-Phenyl-quinoline-4-carboxylic acidsS. aureus64[18]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases, including arthritis, inflammatory bowel disease, and certain cancers.[19] 2-Oxo-quinoline derivatives have been investigated as anti-inflammatory agents, with studies demonstrating their ability to modulate key inflammatory pathways.[20][21][22]

Mechanism of Action: COX/LOX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Certain 2-oxo-quinoline derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, while sparing the constitutive COX-1 isoform, potentially reducing gastrointestinal side effects.[23] Some compounds also exhibit dual inhibition of COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade.[23]

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Figure 3: Inhibition of Inflammatory Mediators by 2-Oxo-Quinolines

Quantitative Data: In Vitro Anti-inflammatory Activity
Compound ClassTarget EnzymeIC50 (µM)SelectivityReference
Pyrazole-Quinoline HybridsCOX-20.1 - 0.11High vs. COX-1[23]
Pyrazole-Quinoline Hybrids5-LOXSignificant Inhibition-[23]
Quinoline Carboxylic Acids-Appreciable Activity-[24]

Neuroprotective Potential

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[25] The 2-oxo-quinoline scaffold is being explored for the development of neuroprotective agents due to its antioxidant and enzyme-inhibiting properties.[26][27][28][29] Derivatives have been designed to act as multifunctional agents that can combat oxidative stress and inhibit key enzymes involved in neurodegeneration.[26][27][29]

Mechanism of Action: Multi-Target Approach

The neuroprotective effects of these compounds are often attributed to a multi-target-directed ligand (MTDL) approach.[25] This includes:

  • Antioxidant Activity: Scavenging of reactive oxygen species (ROS) that cause oxidative damage to neurons.[25][27][29]

  • Enzyme Inhibition: Inhibition of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT), which are key targets in Alzheimer's and Parkinson's disease treatment.[26][27][29]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are methodologies for key assays used to evaluate the biological potential of 2-oxo-quinoline derivatives.

General Synthetic Protocol: Vilsmeier-Haack Reaction

A common route for synthesizing the 2-oxo-quinoline core involves the Vilsmeier-Haack reaction followed by hydrolysis.[7]

  • Step 1: Vilsmeier-Haack Reaction: Acetanilide derivatives are treated with a Vilsmeier reagent (formed from phosphorus oxychloride and N,N-dimethylformamide) to yield 2-chloroquinoline-3-carbaldehyde intermediates.[7]

  • Step 2: Hydrolysis: The 2-chloro intermediate is hydrolyzed, typically using an aqueous acid solution (e.g., 70% acetic acid), to produce the final 2-oxo-quinoline-3-carbaldehyde scaffold.[7] This product can then be further modified to generate a library of derivatives.

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Figure 4: General Workflow for Synthesis and Screening

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[7][30]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are included.[7] Cells are typically incubated for 48-72 hours.

  • MTT Addition: After incubation, the medium is removed, and a solution of MTT (e.g., 5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility: Broth Microdilution Method (MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18][31]

  • Compound Preparation: A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (bacteria without compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[31]

Conclusion

The 2-oxo-quinoline scaffold continues to be a remarkably fruitful and enduring pharmacophore in the field of drug discovery. Its synthetic tractability and ability to interact with a wide range of biological targets have led to the development of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The quantitative data and mechanistic insights presented in this guide underscore the vast therapeutic potential of this privileged core. Future research focused on structure-activity relationship (SAR) studies, exploration of novel biological targets, and the application of advanced drug design techniques will undoubtedly lead to the discovery of next-generation therapeutics based on the versatile 2-oxo-quinoline framework.

References

An In-Depth Technical Guide to 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Oxo-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic organic compound with a molecular weight of 170.17 g/mol .[1][2] This molecule belongs to the quinolone class of compounds, a scaffold that is prevalent in numerous biologically active molecules and approved pharmaceuticals. This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and biological activities of this compound, with a focus on its role as an antiallergic agent. Detailed hypothetical experimental protocols and signaling pathways are presented to facilitate further research and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₆N₂OPubChem
Molecular Weight 170.17 g/mol PubChem[2], Biosynth[1]
IUPAC Name 2-oxo-1H-quinoline-3-carbonitrilePubChem[2]
CAS Number 36926-82-6PubChem[2]
Appearance Solid (predicted)-
Boiling Point 402.8 °CBiosynth[1]
Flash Point 314 °CBiosynth[1]

Synthesis and Experimental Protocols

A more general and adaptable approach for the synthesis of the 2-oxo-quinoline core involves the cyclocondensation of an appropriate aniline derivative with a malonic acid derivative. Below is a generalized, hypothetical experimental protocol for the synthesis of a 2-oxo-1,2-dihydroquinoline-3-carboxylate, a close precursor to the target molecule.

Hypothetical Experimental Protocol: Synthesis of an Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate Precursor

This protocol is adapted from the synthesis of related quinoline derivatives.[3]

Materials:

  • 2-Aminobenzaldehyde

  • Diethyl malonate

  • Piperidine

  • Ethanol

  • Hydrochloric acid (2%)

  • Water

Procedure:

  • A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is combined in the presence of piperidine (2 mL).

  • The mixture is heated on a hot plate for 2-3 minutes.

  • Ethanol (30 mL) is added to the reaction mixture, which is then heated under reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is poured into water.

  • The solution is neutralized with a 2% solution of dilute hydrochloric acid.

  • The resulting solid product is collected by filtration, washed with water, and dried.

  • The crude product is purified by crystallization from ethanol to yield ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate.

Conversion to this compound: The resulting ester would then undergo further chemical transformations, such as amidation followed by dehydration, to yield the final carbonitrile product.

Visualizing the Synthetic Workflow

G Generalized Synthetic Workflow for 2-Oxo-quinoline Core A 2-Aminobenzaldehyde + Diethyl Malonate B Fusion with Piperidine A->B Step 1 C Reflux in Ethanol B->C Step 2 D Neutralization & Precipitation C->D Step 3 E Filtration & Crystallization D->E Step 4 F Ethyl 2-Oxo-1,2-dihydroquinoline-3-carboxylate E->F Purified Precursor G Further Transformations (e.g., Amidation, Dehydration) F->G Step 5 H This compound G->H Final Product

Caption: Generalized synthetic pathway for 2-oxo-quinoline derivatives.

Biological Activity and Mechanism of Action

This compound has been identified as an antiallergic agent.[1] Its mechanism of action is attributed to the inhibition of histamine release from mast cells and the inhibition of prostaglandin release from human platelets.[1]

Antiallergic Activity: Inhibition of Mast Cell Degranulation

The primary mechanism of type I hypersensitivity reactions involves the cross-linking of IgE antibodies on the surface of mast cells by allergens. This triggers a signaling cascade leading to the release of pre-formed mediators, such as histamine, from intracellular granules, and the de novo synthesis of lipid mediators like prostaglandins.

The inhibitory effect of this compound on this process suggests that it may interfere with one or more key steps in the mast cell activation pathway.

Hypothetical Signaling Pathway of Mast Cell Degranulation Inhibition

The following diagram illustrates a potential mechanism by which this compound may exert its antiallergic effects by inhibiting mast cell degranulation.

G Hypothetical Signaling Pathway for Antiallergic Action cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE PLC Phospholipase C IgE->PLC Activation IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Influx IP3->Ca PKC Protein Kinase C DAG->PKC Degranulation Degranulation (Histamine Release) Ca->Degranulation PKC->Degranulation PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA PG Prostaglandins AA->PG Target This compound Target->Ca Inhibition Target->PKC Inhibition Target->PLA2 Inhibition

References

An In-Depth Technical Guide to the Safety and Handling of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological significance of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. The information is intended to support laboratory research and drug development activities by providing detailed protocols, safety precautions, and an exploration of its therapeutic potential.

Chemical and Physical Properties

This compound is a heterocyclic aromatic compound belonging to the quinolone family. Its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1]

PropertyValueSource
Molecular Formula C₁₀H₆N₂O[1][2]
Molecular Weight 170.17 g/mol [1][2]
CAS Number 36926-82-6[2]
Appearance Solid (form may vary)General knowledge
Boiling Point 402.8 °C[1]
Flash Point 314 °C[1]
IUPAC Name 2-oxo-1H-quinoline-3-carbonitrile[2]

Safety and Hazard Information

This compound is classified as a hazardous substance. Strict adherence to safety protocols is essential to minimize risk of exposure.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound:

Hazard ClassHazard StatementPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Source: PubChem CID 2764577[2]

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, this compound should be handled with appropriate engineering controls and personal protective equipment.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.

Personal Protective Equipment:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Body Protection: A laboratory coat must be worn. For larger quantities or when splash risk is high, a chemical-resistant apron is recommended.

  • Respiratory Protection: For handling the solid, powdered form, an N95 (or higher) particulate respirator is advised to prevent inhalation. When handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be necessary.

First Aid Measures
  • If Swallowed: Call a poison center or doctor immediately. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems.[4]

Biological Activity and Therapeutic Potential

Derivatives of 2-oxo-1,2-dihydroquinoline are recognized for their broad spectrum of pharmacological activities, including anticancer, antiallergic, and antimicrobial effects.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[5] These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[5] One of the key mechanisms of action is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells and plays a crucial role in tumor growth and progression.[6][7][8][9][10]

The following diagram illustrates a simplified signaling pathway of EGFR and its inhibition by quinoline derivatives.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF (Ligand) EGF->EGFR Binds Quinoline 2-Oxo-quinoline Derivative Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Simplified EGFR signaling pathway and its inhibition by 2-oxo-quinoline derivatives.

Antiallergic Activity

This compound has been identified as an antiallergic agent.[1] Its mechanism of action involves the inhibition of histamine release from mast cells.[1] Histamine is a key mediator of allergic reactions, and its inhibition can alleviate the symptoms of type I hypersensitivity reactions. The compound has also been shown to inhibit the release of prostaglandins from human platelets.[1]

Experimental Protocols

The following are representative experimental protocols for the synthesis and biological evaluation of 2-oxo-quinoline derivatives.

Synthesis of this compound

A common route for the synthesis of this compound involves the hydrolysis of a 2-chloroquinoline-3-carbonitrile precursor.

Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

This step can be achieved via the Vilsmeier-Haack reaction of an appropriate acetanilide.[11]

  • To a stirred solution of N,N-dimethylformamide (DMF), add phosphorus pentachloride (PCl₅) portion-wise at 0 °C.

  • After the addition is complete, add the corresponding acetanilide to the reaction mixture.

  • Heat the mixture under reflux for the appropriate time.

  • After cooling, pour the reaction mixture into ice water.

  • The resulting solid is filtered, washed with water, and dried to yield 2-chloroquinoline-3-carbaldehyde.

  • Treatment of the carbaldehyde with aqueous ammonia in the presence of an oxidizing agent such as ceric ammonium nitrate can yield the corresponding 2-chloroquinoline-3-carbonitrile.[12]

Step 2: Hydrolysis to this compound

  • Reflux the 2-chloroquinoline-3-carbonitrile intermediate in an acidic solution (e.g., acetic acid with sodium acetate) or under basic conditions.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and neutralize it.

  • The precipitated product is collected by filtration, washed, and can be purified by recrystallization.

Synthesis_Workflow Acetanilide Acetanilide Chloroquinoline_Aldehyde 2-Chloroquinoline- 3-carbaldehyde Acetanilide->Chloroquinoline_Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF, PCl5) Chloroquinoline_Nitrile 2-Chloroquinoline- 3-carbonitrile Chloroquinoline_Aldehyde->Chloroquinoline_Nitrile Ammonia_Oxidant Aqueous Ammonia, Oxidizing Agent Final_Product 2-Oxo-1,2-dihydroquinoline- 3-carbonitrile Chloroquinoline_Nitrile->Final_Product Acid_Base Acid or Base (Hydrolysis)

Caption: General synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_1 Incubate 24h Seed_Cells->Incubate_1 Treat_Compound Treat with This compound (various concentrations) Incubate_1->Treat_Compound Incubate_2 Incubate 48-72h Treat_Compound->Incubate_2 Add_MTT Add MTT Reagent Incubate_2->Add_MTT Incubate_3 Incubate 2-4h Add_MTT->Incubate_3 Solubilize Solubilize Formazan Crystals Incubate_3->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Analyze_Data Calculate Cell Viability and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

This compound is a compound with significant potential in drug discovery, particularly in the areas of oncology and allergy research. Its handling requires strict adherence to safety protocols due to its hazardous nature. The experimental protocols provided in this guide offer a foundation for researchers to safely synthesize and evaluate the biological activity of this and related compounds. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Methodological & Application

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry. The described methodology is a robust two-step process commencing with the synthesis of the key intermediate, 2-chloroquinoline-3-carbonitrile, followed by its acidic hydrolysis to yield the target compound. This protocol is intended to furnish researchers with a detailed, step-by-step guide to facilitate the efficient laboratory-scale production of this important heterocyclic compound.

Introduction

The 2-oxo-1,2-dihydroquinoline core is a privileged structure in drug discovery, forming the backbone of numerous biologically active compounds. The introduction of a nitrile group at the 3-position offers a versatile handle for further chemical modifications, making this compound a sought-after building block for the development of novel therapeutic agents. The synthetic route detailed herein involves the initial formylation and chlorination of an acetanilide derivative via the Vilsmeier-Haack reaction to produce a 2-chloroquinoline-3-carbaldehyde precursor. This aldehyde is then converted to the corresponding nitrile, which subsequently undergoes hydrolysis of the 2-chloro group to the desired 2-oxo functionality.

Experimental Protocols

This synthesis is performed in two primary stages:

  • Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

  • Step 2: Synthesis of this compound

Step 1: Synthesis of 2-Chloroquinoline-3-carbonitrile

This step is subdivided into the formation of the aldehyde precursor followed by its conversion to the nitrile.

Part A: Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of acetanilides to form 2-chloroquinoline-3-carbaldehydes.

  • Materials:

    • Acetanilide

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Ice

    • Water

  • Procedure:

    • In a three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.

    • To this Vilsmeier reagent, add acetanilide portion-wise while maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture at 60-70 °C for the time specified in the data table below.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

    • The precipitated solid, 2-chloroquinoline-3-carbaldehyde, is collected by filtration, washed with cold water, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.

Part B: Conversion of 2-Chloroquinoline-3-carbaldehyde to 2-Chloroquinoline-3-carbonitrile

This conversion can be achieved through the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration, or more directly using reagents that facilitate the conversion. A high-yielding method involves the use of sodium azide and phosphorus oxychloride.[1]

  • Materials:

    • 2-Chloroquinoline-3-carbaldehyde

    • Sodium azide (NaN₃)

    • Phosphorus oxychloride (POCl₃)

    • Appropriate solvent (e.g., acetonitrile)

  • Procedure:

    • Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent in a round-bottom flask.

    • Add sodium azide to the solution.

    • Carefully add phosphorus oxychloride dropwise to the mixture at a controlled temperature.

    • Stir the reaction mixture at room temperature or gentle heating as required.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, quench the reaction by carefully adding it to a cold aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloroquinoline-3-carbonitrile.

    • The crude product may be purified by column chromatography or recrystallization.

Step 2: Synthesis of this compound

This final step involves the hydrolysis of the 2-chloro substituent to the desired 2-oxo group.[2]

  • Materials:

    • 2-Chloroquinoline-3-carbonitrile

    • Glacial acetic acid

    • Sodium acetate (NaOAc)

    • Water

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloroquinoline-3-carbonitrile in glacial acetic acid.

    • Add sodium acetate to the solution.

    • Heat the reaction mixture to reflux.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove any remaining acetic acid and salts.

    • Dry the product, this compound.

    • Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) can be performed for further purification if necessary.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound.

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1A AcetanilidePOCl₃, DMF60-704-6~70-80
1B 2-Chloroquinoline-3-carbaldehydeNaN₃, POCl₃, AcetonitrileRoom Temp.2-4~89[1]
2 2-Chloroquinoline-3-carbonitrileAcetic Acid, Sodium AcetateReflux2-5~75-85

Note: Yields are approximate and may vary depending on the specific reaction conditions and scale.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Acetanilide Acetanilide Step1A Step 1A: Vilsmeier-Haack Reaction Acetanilide->Step1A Vilsmeier Vilsmeier Reagent (POCl₃, DMF) Vilsmeier->Step1A Aldehyde 2-Chloroquinoline-3- carbaldehyde Step1A->Aldehyde Step1B Step 1B: Nitrile Formation Aldehyde->Step1B Nitrile_Reagents NaN₃, POCl₃ Nitrile_Reagents->Step1B Nitrile 2-Chloroquinoline-3- carbonitrile Step1B->Nitrile Step2 Step 2: Hydrolysis Nitrile->Step2 Hydrolysis_Reagents Acetic Acid, Sodium Acetate Hydrolysis_Reagents->Step2 Final_Product 2-Oxo-1,2-dihydroquinoline- 3-carbonitrile Step2->Final_Product

Caption: Synthetic workflow for this compound.

Reaction Scheme

The chemical transformations involved in the synthesis are depicted in the following scheme:

Reaction_Scheme cluster_reagents1 cluster_reagents2 cluster_reagents3 Start Acetanilide Arrow1 -> Reagents1 1. POCl₃, DMF 2. H₂O Intermediate1 2-Chloroquinoline-3-carbaldehyde Arrow2 -> Reagents2 NaN₃, POCl₃ Intermediate2 2-Chloroquinoline-3-carbonitrile Arrow3 -> Reagents3 CH₃COOH, NaOAc Product This compound

Caption: Overall reaction scheme for the synthesis.

References

Application Notes & Protocols: One-Pot Synthesis of Substituted Quinoline-3-Carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline-3-Carbonitrile Scaffold in Modern Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmacologically active compounds.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][4][5] Among these, the quinoline-3-carbonitrile motif is of particular interest. The nitrile group acts as a potent hydrogen bond acceptor and a versatile synthetic handle, making these compounds valuable intermediates and potent therapeutic agents in their own right.[6]

The development of efficient, atom-economical, and environmentally benign synthetic routes is a paramount objective in modern pharmaceutical science.[7][8] One-pot synthesis, particularly through multi-component reactions (MCRs), has emerged as a powerful strategy to construct complex molecular architectures like quinoline-3-carbonitriles from simple, readily available precursors in a single operation.[9] This approach minimizes waste, reduces reaction times, and simplifies purification processes, aligning perfectly with the principles of green chemistry.[7]

This guide provides an in-depth exploration of the primary one-pot strategies for synthesizing substituted quinoline-3-carbonitriles, focusing on the venerable Friedländer annulation and modern multi-component approaches. We will delve into the mechanistic underpinnings of these reactions, offer detailed, field-proven protocols, and explain the causality behind critical experimental choices to empower researchers in their synthetic endeavors.

Core Synthetic Strategies & Mechanistic Insights

The construction of the quinoline-3-carbonitrile core is predominantly achieved through cyclocondensation reactions. The two most powerful and versatile one-pot methods are the Friedländer Annulation and catalyzed Multi-Component Reactions (MCRs).

The Friedländer Annulation

First reported by Paul Friedländer in 1882, this reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group.[10][11][12] This method is one of the most direct and widely used approaches for quinoline synthesis.[13]

Mechanistic Causality: The reaction can proceed through two viable mechanistic pathways, often dictated by the specific reactants and catalytic conditions (acidic vs. basic).

  • Pathway A (Aldol First): The reaction initiates with an aldol condensation between the two carbonyl partners. The resulting α,β-unsaturated carbonyl compound then undergoes intramolecular condensation with the amino group, followed by dehydration to form the aromatic quinoline ring.[10][11]

  • Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl and the amine. This is followed by an intramolecular aldol-type reaction and subsequent elimination of water to yield the final product.[11]

A range of catalysts, from traditional acids (p-TsOH, H₂SO₄) and bases (piperidine, KOH) to modern Lewis acids, iodine, and ionic liquids, have been employed to promote the reaction under milder conditions and improve yields.[11][14]

Caption: Figure 1: Friedländer Annulation Mechanism Pathways

Multi-Component Reactions (MCRs)

MCRs offer superior efficiency by combining three or more starting materials in a single reaction vessel to form a product that incorporates substantial portions of all reactants.[9] For quinoline-3-carbonitriles, a common and highly effective strategy is a four-component reaction involving an aromatic aldehyde, an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), a C-H acid (like a 1,3-dicarbonyl compound or a cyclic ketone), and an ammonium salt (e.g., ammonium acetate) as the nitrogen source.[6][15]

Mechanistic Causality: This reaction proceeds through a domino sequence of well-established transformations:

  • Knoevenagel Condensation: The aromatic aldehyde reacts with the active methylene nitrile to form a reactive α,β-unsaturated intermediate (a Knoevenagel adduct).

  • Michael Addition: The C-H acid (enolate) adds to the Knoevenagel adduct in a Michael-type 1,4-addition.

  • Cyclization & Dehydration: The ammonium source provides ammonia, which condenses with one of the carbonyl groups, initiating an intramolecular cyclization. Subsequent dehydration follows.

  • Aromatization: The final step is the aromatization of the dihydropyridine intermediate to the stable quinoline ring, often through oxidation (sometimes by air or an added oxidant).

Caption: Figure 2: General MCR Workflow for Quinoline Synthesis

Experimental Protocols & Application Notes

Protocol 1: Friedländer Annulation Synthesis of 2-Phenyl-4-(trifluoromethyl)quinoline-3-carbonitrile

This protocol details a robust acid-catalyzed Friedländer reaction, a classic method valued for its reliability and straightforward execution.

Principle: This procedure utilizes 2-amino-5-(trifluoromethyl)benzophenone and phenylacetonitrile. The reaction is catalyzed by p-toluenesulfonic acid (p-TSA), a strong organic acid that is easy to handle and effectively promotes the necessary condensation and cyclodehydration steps.[16]

Reagents & Equipment
2-Amino-5-(trifluoromethyl)benzophenone
Phenylacetonitrile
p-Toluenesulfonic acid (p-TSA) monohydrate
Toluene (anhydrous)
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethyl)benzophenone (2.65 g, 10 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous toluene (40 mL), followed by phenylacetonitrile (1.29 g, 11 mmol, 1.1 equiv.). Stir the mixture to achieve a homogeneous solution or suspension.

  • Catalyst Introduction: Add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 equiv.).

    • Scientist's Note: p-TSA is the catalyst of choice here. A catalytic amount (10 mol%) is sufficient to protonate the carbonyl group, activating it for nucleophilic attack and facilitating the final dehydration to form the aromatic ring. Using a full equivalent or strong mineral acids can lead to unwanted side reactions and harsher conditions.[11][16]

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 110-115 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-12 hours.

    • Scientist's Note: Refluxing in toluene provides the necessary thermal energy to overcome the activation barriers for both imine formation and the subsequent intramolecular cyclization. Anhydrous solvent is preferred to prevent hydrolysis of intermediates and drive the dehydration equilibrium towards the product.[14]

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to afford the pure quinoline-3-carbonitrile derivative.

Self-Validating System:

  • Expected Results: The product is typically isolated as a pale yellow solid with yields ranging from 75-90%.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. The nitrile stretch in the IR spectrum should be visible around 2220-2230 cm⁻¹.

  • Troubleshooting:

    • Low Yield: Ensure the toluene is anhydrous. Incomplete reaction may require a longer reflux time or the addition of a further small portion of catalyst.

    • Side Products: If significant side products are observed, purification may require careful column chromatography. Overheating can sometimes lead to decomposition.

Protocol 2: One-Pot, Four-Component Synthesis of 2-Amino-4-phenyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

This protocol exemplifies the elegance and efficiency of MCRs, allowing for the rapid assembly of a highly functionalized quinoline core from simple building blocks.

Principle: This reaction combines benzaldehyde, malononitrile, cyclohexan-1,3-dione, and ammonium acetate in a one-pot process. Ammonium acetate serves a dual role as the nitrogen donor for the quinoline ring and as a mild Brønsted acid catalyst to promote the cascade of reactions.[15][17]

Reagents & Equipment
Benzaldehyde
Malononitrile
Cyclohexan-1,3-dione
Ammonium acetate
Ethanol (95%)
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
Buchner funnel and filter paper

Step-by-Step Methodology:

  • Reaction Setup: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol, 1.0 equiv.), malononitrile (0.66 g, 10 mmol, 1.0 equiv.), cyclohexan-1,3-dione (1.12 g, 10 mmol, 1.0 equiv.), and ammonium acetate (1.54 g, 20 mmol, 2.0 equiv.).

    • Scientist's Note: An excess of ammonium acetate is used to ensure a sufficient supply of ammonia in equilibrium, which is crucial for the cyclization step, and to drive the reaction forward.[15]

  • Solvent Addition: Add ethanol (20 mL) to the flask. Stir the mixture at room temperature for 5-10 minutes.

    • Scientist's Note: Ethanol is an excellent choice of solvent as it is environmentally benign and effectively solubilizes the reactants. In some cases, catalyst-free versions of this reaction can be achieved simply by refluxing in ethanol.[7][18][19]

  • Reaction Execution: Heat the mixture to reflux (approx. 78 °C) with stirring. A precipitate often begins to form within 30-60 minutes. Continue refluxing for 2-4 hours, monitoring by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any residual soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. The product is often of high purity and may not require further chromatographic purification.

Self-Validating System:

  • Expected Results: The product is typically obtained as a white or off-white crystalline solid in high yields (85-95%).

  • Characterization: Confirm structure via melting point, NMR, and IR spectroscopy. The presence of the primary amine (-NH₂) protons in the ¹H NMR and a strong C≡N stretch in the IR are key diagnostic signals.

  • Troubleshooting:

    • Oily Product or Low Yield: Ensure the cyclohexan-1,3-dione is of high purity, as it can be hygroscopic. If precipitation is poor, slowly adding cold water to the ethanolic solution can sometimes induce crystallization.

    • Colored Impurities: If the product is significantly colored, it can be recrystallized from ethanol or an ethanol/water mixture.

Comparative Data of Catalytic Systems

The choice of catalyst and conditions can dramatically impact the efficiency of one-pot quinoline syntheses. The following table summarizes various approaches for the Friedländer synthesis, highlighting the trend towards milder and more efficient protocols.

Catalyst SystemSolventTemp (°C)Time (h)Typical Yield (%)Reference
KOH (Classical)EthanolReflux12-2460-80[14]
p-TsOHTolueneReflux6-1275-90[16]
Molecular Iodine (I₂)Solvent-free1000.5-288-95[16]
Neodymium(III) NitrateSolvent-free1200.2-0.590-98[16]
Bleaching Earth ClayPEG-400801-1.580-92[17]
ImBu-SO₃H (Ionic Liquid)Solvent-free500.5~92[13]

This table is a representative summary; specific yields are highly substrate-dependent.

Conclusion

One-pot synthetic strategies, particularly the Friedländer annulation and multi-component reactions, represent highly effective and versatile platforms for the synthesis of substituted quinoline-3-carbonitriles. These methods offer significant advantages in terms of operational simplicity, efficiency, and adherence to the principles of green chemistry. By understanding the underlying mechanisms and the rationale for specific experimental conditions, researchers can effectively troubleshoot and adapt these protocols to generate diverse libraries of these medicinally important scaffolds, accelerating the pace of drug discovery and development.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Oxo-Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 2-oxo-quinoline derivatives utilizing microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and enhanced purity.[1][2][3] These compounds are of significant interest in drug discovery due to their diverse biological activities, including potent antitumor properties.[4][5][6][7]

Introduction

Quinoline and its derivatives are a critical class of heterocyclic compounds with a wide range of pharmacological applications, including anticancer, antimalarial, anti-inflammatory, and antibacterial activities.[3][6][7] The 2-oxo-quinoline scaffold, in particular, is a key pharmacophore found in numerous biologically active molecules. Traditional methods for the synthesis of these compounds often require long reaction times, high temperatures, and the use of hazardous reagents. Microwave-assisted synthesis has emerged as a powerful and green alternative, enabling rapid and efficient access to libraries of these valuable compounds.[3][8] This approach is particularly well-suited for named reactions like the Friedländer synthesis, a cornerstone for quinoline ring formation.[2][9][10][11][12]

Advantages of Microwave-Assisted Synthesis

Microwave irradiation offers several key benefits for the synthesis of 2-oxo-quinoline derivatives:

  • Accelerated Reaction Rates: Reactions that typically take hours or even days under conventional heating can often be completed in minutes.[1][2][9]

  • Higher Yields: The efficient and uniform heating provided by microwaves often leads to higher isolated yields of the desired products.[1][2][8][9]

  • Improved Purity: Shorter reaction times and more controlled heating can minimize the formation of byproducts, simplifying purification.[1]

  • Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods.

  • Greener Chemistry: The potential for solvent-free reactions ("neat" conditions) and reduced reaction times contribute to more environmentally friendly synthetic processes.[1]

Experimental Protocols

Below are detailed protocols for the microwave-assisted synthesis of 2-oxo-quinoline derivatives. These protocols are based on established literature procedures and can be adapted for the synthesis of a wide range of analogues.

Protocol 1: One-Pot Three-Component Synthesis of Dihydropyrido[2,3-d]pyrimidines Bearing a Quinoline Moiety

This protocol describes a catalyst-free, one-pot synthesis of complex heterocyclic systems incorporating the 2-oxo-quinoline scaffold.[13]

Materials:

  • Appropriately substituted 3-formyl-2-oxo-quinoline (1.0 eq)

  • Heterocyclic primary amine (e.g., aminopyrimidine) (1.0 eq)

  • Cyclic 1,3-diketone (e.g., dimedone) (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 3-formyl-2-oxo-quinoline (0.05 mmol), the heterocyclic primary amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 125–135 °C for 8–20 minutes. Maintain a constant power of 250 W and a pressure of 30 PSI.[13]

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • The solid product will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol (2 x 3 mL) and dry in the air.

Protocol 2: Microwave-Assisted Friedländer Annulation for Quinoline Synthesis

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system. Microwave irradiation significantly accelerates this reaction.[2][9][10][11][12]

Materials:

  • 2-Aminobenzophenone or other 2-aminoaryl ketones (1.0 eq)

  • A ketone with an α-methylene group (e.g., a cyclic ketone) (2.0 eq)

  • Glacial acetic acid

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1 mmol) and the ketone with an α-methylene group (2 mmol).

  • Add glacial acetic acid (2 mL) to the vessel. Acetic acid acts as both the solvent and the catalyst.[2][9]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 160 °C for 5 minutes.[2][9]

  • After completion, allow the reaction to cool to room temperature.

  • Proceed with an appropriate work-up and purification procedure (e.g., extraction and column chromatography) to isolate the desired quinoline derivative.

Data Presentation

The following tables summarize representative quantitative data from the microwave-assisted synthesis of 2-oxo-quinoline derivatives and their biological evaluation.

Table 1: Comparison of Reaction Conditions and Yields for Quinoline Synthesis

EntryMethodCatalystSolventTemperature (°C)TimeYield (%)Reference
1ConventionalAcetic AcidOrganic SolventRefluxSeveral DaysPoor[2][9]
2MicrowaveAcetic AcidAcetic Acid1605 minExcellent[2][9]
3Microwavep-TSANeat803 min50-80[8]
4MicrowaveCatalyst-freeDMF125-1358-20 min68-86[13]
5MicrowaveNafion NR50Ethanol20060 min43-95[8]

Table 2: Cytotoxicity of 2-Oxo-Quinoline Derivatives Against Various Cancer Cell Lines

CompoundHepG2 (IC₅₀, µM)SK-OV-3 (IC₅₀, µM)NCI-H460 (IC₅₀, µM)Reference
5b ---[4]
4a₇ -25.81-[4]
4c₅ -25.13-[4]
4d₆ -26.25-[4]
4d₇ -22.36-[4]
5-FU (control) -26.34-[4]
Cisplatin (control) ---[4]

Note: "-" indicates data not provided in the cited sources.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis of 2-oxo-quinoline derivatives.

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification Reactants Reactants Microwave Vial Microwave Vial Reactants->Microwave Vial Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Microwave Vial Microwave Reactor Microwave Reactor Microwave Vial->Microwave Reactor Cooling Cooling Microwave Reactor->Cooling Set Parameters Set Parameters (Temp, Time, Power) Set Parameters->Microwave Reactor Filtration/Extraction Filtration/Extraction Cooling->Filtration/Extraction Purification Purification (e.g., Chromatography) Filtration/Extraction->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Yield & Purity Analysis

Caption: General workflow for microwave-assisted synthesis.

Representative Reaction Scheme

This diagram shows a representative reaction for the synthesis of a 2-oxo-quinoline derivative via a microwave-assisted pathway.

reaction reactant1 Substituted 2-Aminoaryl Ketone plus1 + reactant1->plus1 reactant2 Active Methylene Compound plus1->reactant2 arrow Microwave (Solvent/Catalyst, Temp, Time) reactant2->arrow product 2-Oxo-Quinoline Derivative arrow->product

Caption: Representative reaction for 2-oxo-quinoline synthesis.

Postulated Signaling Pathway of Antitumor Activity

Certain 2-oxo-quinoline derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. The diagram below illustrates a postulated signaling pathway for their antitumor activity.[4][14]

G cluster_cellular_effects Cellular Effects cluster_downstream Downstream Consequences 2-Oxo-quinoline\nDerivative 2-Oxo-quinoline Derivative Increase in\nIntracellular Ca²⁺ Increase in Intracellular Ca²⁺ 2-Oxo-quinoline\nDerivative->Increase in\nIntracellular Ca²⁺ Increase in\nROS Production Increase in ROS Production 2-Oxo-quinoline\nDerivative->Increase in\nROS Production G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest 2-Oxo-quinoline\nDerivative->G2/M Phase\nCell Cycle Arrest Mitochondrial Pathway Mitochondrial Pathway Increase in\nIntracellular Ca²⁺->Mitochondrial Pathway Increase in\nROS Production->Mitochondrial Pathway Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis G2/M Phase\nCell Cycle Arrest->Apoptosis

Caption: Postulated signaling pathway for antitumor activity.

Conclusion

Microwave-assisted synthesis is a highly effective and efficient method for the preparation of 2-oxo-quinoline derivatives. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of compounds. The significant reduction in reaction times and improvement in yields make MAOS an invaluable tool in the field of medicinal chemistry and drug discovery.

References

Application Notes & Protocols: Leveraging 2-Aminobenzaldehyde for Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional dyes.[1][2] The Friedländer annulation, first reported in 1882, remains one of the most direct and versatile methods for constructing this bicyclic heterocycle.[2][3][4] This application note provides a comprehensive guide for utilizing 2-aminobenzaldehyde as a key precursor in the Friedländer synthesis. We will delve into the mechanistic underpinnings, provide detailed and validated experimental protocols, explore the impact of various catalytic systems, and offer practical troubleshooting advice to empower researchers in synthesizing diverse, functionalized quinolines.

Introduction: The Strategic Importance of the Friedländer Synthesis

The enduring relevance of the Friedländer synthesis stems from its operational simplicity and the ready availability of the requisite starting materials: a 2-aminoaryl aldehyde or ketone and a compound possessing an α-methylene group.[1][5] This condensation reaction, typically catalyzed by acid or base, offers a convergent and atom-economical route to polysubstituted quinolines.[4][6] The quinoline core is a cornerstone of numerous therapeutic agents, including antimalarials (e.g., Chloroquine), antibacterial drugs (e.g., Ciprofloxacin), and anticancer agents, making mastery of its synthesis critical for drug discovery programs.[2][7]

2-Aminobenzaldehyde is a particularly valuable starting material due to its inherent reactivity, though its stability can be a concern.[8][9] Modern advancements have introduced a wide array of catalytic systems and reaction conditions—from traditional Brønsted acids to microwave-assisted and catalyst-free aqueous methods—that enhance the reaction's efficiency, selectivity, and environmental sustainability.[10][11][12]

Reaction Mechanism: A Tale of Two Pathways

The Friedländer synthesis of quinolines from 2-aminobenzaldehyde and a carbonyl compound with an α-methylene group can proceed via two primary mechanistic pathways, dictated by the reaction conditions (acidic vs. basic) and substrate reactivity.

  • The Aldol Condensation First Pathway (Path A): Under many conditions, particularly basic or acidic catalysis, the reaction is believed to initiate with an intermolecular aldol condensation between the enolate (or enol) of the methylene component and the aldehyde group of 2-aminobenzaldehyde.[13] This forms an aldol adduct which then rapidly cyclizes via intramolecular attack of the aniline nitrogen onto the ketone. Subsequent dehydration yields the final quinoline product. Detailed mechanistic studies suggest this is often the predominant pathway.[13]

  • The Schiff Base First Pathway (Path B): Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the amine of 2-aminobenzaldehyde and the carbonyl of the methylene partner.[3] This is followed by an intramolecular aldol-type reaction, where the enolizable α-carbon attacks the aromatic ring's carbonyl group (in this case, the former aldehyde carbon), leading to a cyclized intermediate that then dehydrates to the quinoline.[3]

Both pathways converge on the same di-hydro quinoline intermediate before the final, often facile, dehydration step which drives the reaction to completion.

Friedlander_Mechanism cluster_path_a Path A: Aldol First cluster_path_b Path B: Schiff Base First 2_aminobenzaldehyde 2-Aminobenzaldehyde aldol_adduct Aldol Adduct 2_aminobenzaldehyde->aldol_adduct Aldol Condensation schiff_base Schiff Base 2_aminobenzaldehyde->schiff_base Imine Formation ketone α-Methylene Ketone ketone->aldol_adduct ketone->schiff_base cyclized_intermediate_A Cyclized Intermediate aldol_adduct->cyclized_intermediate_A Intramolecular Cyclization dehydration_intermediate dehydration_intermediate cyclized_intermediate_A->dehydration_intermediate cyclized_intermediate_B Cyclized Intermediate schiff_base->cyclized_intermediate_B Intramolecular Aldol cyclized_intermediate_B->dehydration_intermediate quinoline Substituted Quinoline dehydration_intermediate->quinoline Dehydration (-H₂O)

Caption: Dual mechanistic pathways of the Friedländer synthesis.

Experimental Protocols

The choice of protocol depends on the substrate reactivity, desired scale, available equipment, and environmental considerations. Below are three validated protocols, from a classic acid-catalyzed method to a modern, greener alternative.

Protocol 1: Classic Acid-Catalyzed Synthesis (p-TsOH)

This protocol is robust and generally applicable for a wide range of ketones. p-Toluenesulfonic acid (p-TsOH) is an effective, easily handled, and relatively inexpensive catalyst.[3][5]

Rationale: The acid catalyst protonates the carbonyl oxygen of the ketone, facilitating enolization and the initial aldol reaction. It also catalyzes the subsequent dehydration steps. Toluene is used as the solvent to allow for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.

  • Materials:

    • 2-aminobenzaldehyde (1.0 mmol, 121.1 mg)

    • Acetophenone (1.1 mmol, 132.2 mg, 129 µL)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 19.0 mg)

    • Toluene (10 mL)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • 50 mL round-bottom flask

    • Dean-Stark apparatus and reflux condenser

    • Magnetic stirrer and hotplate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To the round-bottom flask, add 2-aminobenzaldehyde, acetophenone, p-TsOH·H₂O, and toluene.

    • Assemble the Dean-Stark apparatus and reflux condenser.

    • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.[7]

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the acid, followed by brine (1 x 15 mL).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylquinoline.

Protocol 2: Microwave-Assisted Synthesis in Acetic Acid

Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing side product formation.[12] Using acetic acid as both the solvent and catalyst provides an efficient and greener medium.[10]

Rationale: Microwave energy provides rapid, uniform heating, accelerating the reaction rate significantly. Acetic acid is a moderately strong acid that effectively catalyzes the condensation and is considered a green solvent.[10] This method avoids the need for a separate water-scavenging apparatus.

  • Materials:

    • 2-aminobenzaldehyde (1.0 mmol, 121.1 mg)

    • Cyclohexanone (1.2 mmol, 117.8 mg, 124 µL)

    • Glacial acetic acid (3 mL)

  • Equipment:

    • 10 mL microwave reaction vial with a stir bar

    • Microwave synthesizer

  • Procedure:

    • Place 2-aminobenzaldehyde, cyclohexanone, and glacial acetic acid into the microwave vial.

    • Seal the vial and place it in the microwave synthesizer.

    • Irradiate the mixture at 160°C for 5-10 minutes.[10]

    • After the reaction, cool the vial to room temperature.

    • Carefully neutralize the reaction mixture by slowly adding it to a stirred, chilled solution of saturated sodium bicarbonate.

    • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography or recrystallization as needed.

Protocol 3: Catalyst-Free Synthesis in Water

This protocol represents a highly environmentally benign approach, eliminating the need for both organic solvents and catalysts.[14][15]

Rationale: Water's high polarity and ability to form hydrogen bonds can promote the reaction, sometimes even more effectively than organic solvents.[14] Heating the aqueous mixture provides the necessary activation energy. This method aligns with the principles of green chemistry by minimizing waste and avoiding hazardous reagents.[14]

  • Materials:

    • 2-aminobenzaldehyde (1.0 mmol, 121.1 mg)

    • Dimedone (1.0 mmol, 140.2 mg)

    • Deionized water (5 mL)

    • Ethyl acetate

  • Equipment:

    • 25 mL round-bottom flask with a stir bar

    • Reflux condenser

    • Magnetic stirrer and hotplate

  • Procedure:

    • Combine 2-aminobenzaldehyde, dimedone, and deionized water in the flask.[7]

    • Heat the mixture to 70-80°C with vigorous stirring for 3-5 hours. Monitor reaction completion by TLC.[14][15]

    • Upon completion, cool the mixture to room temperature. The product may precipitate out.

    • If a precipitate forms, collect it by vacuum filtration and wash with cold water.

    • If no precipitate forms, extract the mixture with ethyl acetate (3 x 10 mL).[7]

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can often be purified by simple recrystallization from ethanol/water.

Experimental_Workflow reagents 1. Combine Reactants (2-Aminobenzaldehyde, Ketone, Catalyst/Solvent) reaction 2. Reaction (Conventional Heat, Microwave, etc.) reagents->reaction monitoring 3. Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Workup (Neutralization, Extraction) monitoring->workup Complete purification 5. Purification (Chromatography or Recrystallization) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis end Pure Quinoline analysis->end

Caption: General experimental workflow for Friedländer synthesis.

Data Presentation: Comparison of Reaction Conditions

The choice of catalyst and conditions dramatically affects reaction outcomes. The table below summarizes typical results for the synthesis of 2,3-disubstituted quinolines from 2-aminobenzaldehyde and various ketones.

Catalyst SystemKetone ReactantSolventTemperature (°C)TimeYield (%)Reference
Acid Catalysts
p-TsOHAcetophenoneTolueneReflux4 h85[7]
H₂SO₄Ethyl acetoacetateEthanolReflux2 h92[7]
Acetic Acid (MW)CyclohexanoneAcetic Acid1605 minExcellent[10]
Base Catalysts
KOHAcetoneEthanolReflux6 h78[7]
PiperidineCyclohexanoneTolueneReflux5 h88[7]
Modern Catalysts
IodineAcetophenoneSolvent-free10030 min94[5]
Nafion (MW)Ethyl acetoacetateEthanol20060 min95[12]
Catalyst-Free
NoneCyclohexanedioneWater703 h97[14][15]

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inappropriate Catalyst: Catalyst choice is substrate-dependent.If an acid catalyst fails, try a base catalyst (e.g., KOH, piperidine) or vice versa. For sensitive substrates, consider milder Lewis acids or catalyst-free conditions.[16]
Poor Substrate Reactivity: Steric hindrance or deactivating electronic groups on either reactant can slow the reaction.Increase reaction temperature, switch to microwave heating for higher energy input, or use a more active catalyst system.[10][16]
Decomposition: 2-aminobenzaldehyde can be unstable, especially at high temperatures.Use freshly sourced or purified 2-aminobenzaldehyde. Consider an in situ generation method, such as the reduction of 2-nitrobenzaldehyde.[4][17][18]
Side Product Formation Self-Condensation of Ketone: The most common side reaction, especially with base catalysis, is the aldol self-condensation of the ketone partner.[6][16]Switch to acidic conditions which generally favor the cross-condensation. Alternatively, use the ketone in slight excess to compensate for self-condensation.
Regioselectivity Issues Unsymmetrical Ketones: Ketones like 2-butanone can react on either side of the carbonyl, leading to a mixture of regioisomers.This is a known challenge. Employing specific catalysts like ionic liquids or introducing a directing group on the ketone can improve regioselectivity.[6]
Difficult Purification Baseline Streaking on TLC: Highly polar byproducts or residual catalyst can complicate chromatography.Perform an aqueous workup to remove ionic species. For basic products, an acid wash (dilute HCl) followed by re-basification and extraction can be effective.

Conclusion

The Friedländer synthesis using 2-aminobenzaldehyde is a powerful and adaptable tool for accessing the medicinally vital quinoline core. By understanding the underlying reaction mechanisms, researchers can rationally select from a diverse playbook of protocols—ranging from classic acid-catalyzed reflux to rapid microwave-assisted and green, catalyst-free aqueous methods. The choice of conditions allows for fine-tuning the reaction to accommodate a wide scope of substrates, overcome common challenges like side reactions and low reactivity, and align with modern standards of sustainable chemistry. This guide provides the foundational knowledge and practical protocols to empower scientists in leveraging this classic reaction for contemporary research and development.

References

Application Notes & Protocols: The 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinoline Scaffold's Enduring Legacy

The quinoline ring system, a bicyclic aromatic scaffold composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities.[3] This versatility has established quinoline as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[1] Among the numerous quinoline chemotypes, the 2-oxo-1,2-dihydroquinoline (also known as carbostyril or quinolin-2-one) core has emerged as a particularly fruitful starting point for drug discovery.[4][5]

This guide focuses specifically on 2-Oxo-1,2-dihydroquinoline-3-carbonitrile , a highly versatile intermediate. The presence of the nitrile group (C≡N) at the 3-position provides a unique electronic profile and a key synthetic handle for further molecular elaboration. This allows for the strategic design of derivatives targeting a wide array of diseases, from cancer to microbial infections.[6][7] We will explore the synthesis, key applications, and detailed experimental protocols relevant to this promising scaffold.

Core Synthesis and Chemical Properties

The this compound scaffold is accessible through several synthetic routes. A common and efficient method involves the condensation of substituted 2-aminophenones with cyanoacetic acid derivatives. Another robust approach is the reaction of 4-hydroxy-2-oxo-1,2-dihydroquinolines with sources of cyanide or through multi-component reactions.[6][8] The reactivity of the scaffold is dominated by the nitrile group, the active methylene group that can be formed at the 4-position, and the N-H group of the quinolinone ring, which can be readily alkylated or arylated.[9]

Protocol 1: General Synthesis of Pyrano[3,2-c]quinoline Derivatives from 4-Hydroxy-2-oxo-1,2-dihydroquinolines

This protocol details a common synthetic route where the 2-oxo-quinoline scaffold is used as a building block to create more complex heterocyclic systems with potent biological activity.[6]

Objective: To synthesize 2-amino-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles.

Materials:

  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline derivatives (1a-e)

  • Substituted benzylidenemalononitriles (e.g., 4a-c)

  • Ethanol (EtOH)

  • Piperidine (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine the appropriate 4-hydroxy-2-oxo-1,2-dihydroquinoline derivative (1.0 eq), the corresponding benzylidenemalononitrile (1.0 eq), and ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the mixture.

    • Scientist's Note: Piperidine acts as a base to catalyze the Michael addition of the enolate of the 4-hydroxy-2-oxo-quinoline to the electron-deficient alkene of the benzylidenemalononitrile. This is a crucial step for ring formation.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or dimethylformamide (DMF), to yield the pure pyrano[3,2-c]quinoline derivative.[6]

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Therapeutic Applications in Medicinal Chemistry

The functional group tolerance and versatile reactivity of the this compound scaffold have enabled its application in developing agents for various diseases.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents, acting through multiple mechanisms including kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][10]

Mechanism of Action: Kinase Inhibition Several quinoline-based drugs, such as bosutinib and lenvatinib, are approved protein kinase inhibitors.[6] Derivatives of the 2-oxo-quinoline scaffold have been specifically designed to target key kinases in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR), HER-2, and BRAF.[6] Inhibition of these kinases disrupts downstream signaling cascades responsible for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Inhibitor 2-Oxo-Quinoline Derivative Inhibitor->EGFR Inhibits Inhibitor->RAF Inhibits

Caption: EGFR/BRAF signaling pathway inhibition by 2-oxo-quinoline derivatives.

Mechanism of Action: Apoptosis and Cell Cycle Arrest Beyond kinase inhibition, certain derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell division cycle. For instance, studies on MCF-7 breast cancer cells treated with a triazole-linked quinolone derivative showed a significant arrest in the G2/M phase of the cell cycle, followed by the activation of caspases (Caspase-3, 8, 9) and the release of cytochrome C, which are hallmarks of apoptosis.[10]

Quantitative Data: In Vitro Antiproliferative Activity

Compound IDCancer Cell LineTarget(s)IC₅₀ (µM)Reference
5a MCF-7 (Breast)EGFR/HER-2/BRAF10.1 ± 1.1[6]
5k A549 (Lung)EGFR/HER-2/BRAF7.9 ± 0.9[6]
7c MCF-7 (Breast)N/A1.73 ± 0.27 µg/mL[11]
8g MCF-7 (Breast)Apoptosis Induction1.2 ± 0.2[10]
8g Panc-1 (Pancreatic)Apoptosis Induction1.4 ± 0.2[10]
Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[12] The quinoline scaffold is historically significant in this area, with the quinolone class of antibiotics (e.g., ciprofloxacin) being a prime example.[8] Novel derivatives of this compound have been synthesized and evaluated as potential antibacterial and antifungal agents.[7][13]

Mechanism of Action: DNA Gyrase Inhibition A primary target for quinolone antibiotics is DNA gyrase (a type II topoisomerase), an essential bacterial enzyme that controls DNA topology by introducing negative supercoils into the DNA.[8] Inhibition of this enzyme disrupts DNA replication and repair, leading to bacterial cell death. Molecular docking studies suggest that new quinoline-3-carbonitrile derivatives can effectively bind to the active site of DNA gyrase, indicating a probable mechanism of action.[7][8]

Quantitative Data: In Vitro Antibacterial Activity (MIC)

Compound IDS. aureus (Gram +)S. pyogenes (Gram +)E. coli (Gram -)S. typhimurium (Gram -)Reference
QD1 125 µg/mL125 µg/mL250 µg/mL250 µg/mL[7][8]
QD4 31.25 µg/mL62.5 µg/mL62.5 µg/mL62.5 µg/mL[7][8]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol provides a standardized method for assessing the antiproliferative activity of newly synthesized 2-oxo-quinoline derivatives against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Synthesized 2-oxo-quinoline derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.

  • Cell Treatment: After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a positive control (e.g., Doxorubicin) and a negative control (vehicle, i.e., medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.

    • Scientist's Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Drug_Discovery_Workflow node1 Scaffold Selection (2-Oxo-quinoline-3-carbonitrile) node2 Synthesis of Derivatives (Protocol 1) node1->node2 node3 Structural Characterization (NMR, MS) node2->node3 node4 In Vitro Biological Screening (MTT, MIC Assays - Protocol 2) node3->node4 node5 Hit Identification & SAR Analysis node4->node5 Analyze Data node6 Lead Optimization node5->node6 Identify Leads node6->node2 Iterative Redesign node7 Advanced Preclinical Studies (In Vivo, ADME/Tox) node6->node7

Caption: General drug discovery workflow using the 2-oxo-quinoline scaffold.

Conclusion and Future Perspectives

The this compound scaffold is a proven and highly adaptable platform in medicinal chemistry. Its synthetic tractability allows for the creation of large, diverse chemical libraries for screening. Current research highlights its significant potential in oncology and infectious diseases, with derivatives showing potent activity through well-defined mechanisms like kinase and DNA gyrase inhibition.[6][8]

Future work should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds derived from this scaffold. The application of advanced synthetic strategies, such as multicomponent reactions and 'click chemistry', will continue to expand the chemical space and may lead to the discovery of novel agents with improved potency and selectivity.[10][14] Furthermore, exploring this scaffold for other therapeutic targets, such as neurodegenerative and inflammatory diseases, represents a promising avenue for future drug discovery efforts.[4][15]

References

Application Notes and Protocols for 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds that are foundational in the development of numerous therapeutic agents.[1] Among these, the 2-oxo-1,2-dihydroquinoline scaffold has emerged as a privileged structure in anticancer drug discovery. These compounds have demonstrated a wide range of pharmacological activities, including the inhibition of cancer cell proliferation, induction of cell cycle arrest, and apoptosis.[2] This document provides detailed application notes and experimental protocols for the evaluation of 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives and their analogues as potential anticancer agents. The methodologies described herein are based on established techniques for assessing cytotoxicity, effects on cell cycle progression, and the induction of programmed cell death.

While the specific anticancer activities of this compound derivatives are an emerging area of research, this document draws upon data from closely related analogues to provide a comprehensive guide for their evaluation. The protocols and data presented will enable researchers to effectively screen and characterize the anticancer potential of this promising class of compounds.

Data Presentation

Table 1: In Vitro Cytotoxicity of 2-Oxo-1,2-dihydroquinoline Derivatives Against Various Cancer Cell Lines
Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
8g MCF-7 (Breast)1.2 ± 0.2Doxorubicin-
8g Panc-1 (Pancreatic)1.4 ± 0.2Doxorubicin-
7c MCF-7 (Breast)1.73 ± 0.27 µg/mLDoxorubicin-
A7 HeLa (Cervical)4.4 - 8.7--
A7 NCI-H460 (Lung)4.4 - 8.7--
A7 T24 (Bladder)4.4 - 8.7--
A7 SKOV3 (Ovarian)4.4 - 8.7--
4d1 NCI-H460 (Lung)5.16 ± 0.375-Fluorouracil44 ± 0.54
4d2 NCI-H460 (Lung)7.62 ± 0.465-Fluorouracil44 ± 0.54
4l2 NCI-H460 (Lung)7.66 ± 0.655-Fluorouracil44 ± 0.54
4c2 NCI-H460 (Lung)11.62 ± 0.525-Fluorouracil44 ± 0.54
4a2 NCI-H460 (Lung)16.22 ± 0.715-Fluorouracil44 ± 0.54
4a1 NCI-H460 (Lung)35.52 ± 0.865-Fluorouracil44 ± 0.54

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. Data is compiled from multiple sources for illustrative purposes.[2][3][4]

Table 2: Effect of Compound 8g on Cell Cycle Distribution in MCF-7 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control ---
Compound 8g --Arrest

Note: Compound 8g was shown to induce cell cycle arrest at the G2/M phase.[2]

Table 3: Apoptosis Induction in MCF-7 Cells by a Tetrahydrobenzo[h]quinoline Derivative
TreatmentEarly Apoptosis (%)Late Apoptosis (%)Necrosis (%)Total Apoptosis (%)
Control ----
Quinoline Derivative 19.1411.536.2730.67

Note: This data is for a related quinoline derivative and is presented to illustrate the potential apoptotic effects.[5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • This compound derivatives

  • Cancer cell lines (e.g., MCF-7, A549)

  • 96-well plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add serially diluted compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve Dissolve formazan with DMSO incubate3->dissolve read Read absorbance at 570 nm dissolve->read CellCycle_Workflow cluster_culture Cell Culture & Treatment cluster_prep Sample Preparation cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with compounds seed->treat harvest Harvest and wash cells treat->harvest fix Fix in 70% cold ethanol harvest->fix stain Stain with Propidium Iodide fix->stain flow Analyze by Flow Cytometry stain->flow data Data analysis for cell cycle phases flow->data Apoptosis_Pathway Compound 2-Oxo-1,2-dihydroquinoline -3-carbonitrile Derivative Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Activates Mito Mitochondrion Bcl2->Mito Inhibits Cyt c release Bax->Mito Promotes Cyt c release CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Extrinsic_Pathway Compound 2-Oxo-1,2-dihydroquinoline -3-carbonitrile Derivative DeathReceptor Death Receptor (e.g., Fas, TRAIL-R) Compound->DeathReceptor Sensitizes Casp8 Caspase-8 DeathReceptor->Casp8 Activates Casp3 Caspase-3 Casp8->Casp3 Direct Activation Bid Bid Casp8->Bid Cleaves Apoptosis Apoptosis Casp3->Apoptosis Executes tBid tBid Bid->tBid Mito Mitochondrion tBid->Mito Amplifies Signal

References

Application Notes and Protocols: Antiallergic Properties of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic diseases, including asthma, allergic rhinitis, and atopic dermatitis, are characterized by a type I hypersensitivity reaction initiated by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils. This activation triggers a complex signaling cascade, leading to the degranulation and release of pre-formed inflammatory mediators such as histamine and β-hexosaminidase, as well as the de novo synthesis of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). The quinoline scaffold is a prominent heterocyclic structure found in numerous biologically active compounds. The derivative, 2-Oxo-1,2-dihydroquinoline-3-carbonitrile, has been identified as a potential antiallergic agent, reportedly inhibiting the release of histamine from mast cells.

These application notes provide a framework for evaluating the antiallergic properties of this compound and other investigational compounds. Detailed protocols for key in vitro assays are provided to assess the inhibitory effects on mast cell degranulation, histamine release, and pro-inflammatory cytokine expression.

Data Presentation

Table 1: Illustrative Inhibitory Activity of a Quinoline Derivative on Mast Cell Activation

CompoundAssayCell LineStimulusIC50 (µM)
2,3,4-trihydropyrimidino[2,1-a]isoquinoline derivativeTNF-α Reporter GeneCPII (murine mast cell line)IgE + antigen0.2

Disclaimer: The data presented above is for a structurally related quinoline derivative and is intended for illustrative purposes only. Actual values for this compound may vary.

Table 2: Illustrative Inhibitory Effects of Flavonoids on β-Hexosaminidase Release

CompoundCell LineStimulusIC50 (µM)
LuteolinRBL-2H3Antigen3.0
DiosmetinRBL-2H3Antigen2.1

Disclaimer: This data is for flavonoid compounds, known mast cell stabilizers, and serves as a reference for the β-hexosaminidase release inhibition assay.

Signaling Pathway

The antiallergic activity of compounds like this compound is often attributed to the inhibition of key signaling pathways in mast cells that lead to degranulation. The following diagram illustrates a simplified representation of the IgE-mediated mast cell activation pathway, a likely target for inhibitory compounds.

MastCellSignaling Allergen Allergen IgE IgE Allergen->IgE Binds FcεRI FcεRI Receptor IgE->FcεRI Cross-links Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Syk->LAT Phosphorylates PLCγ PLCγ LAT->PLCγ Activates MAPK MAPK Pathway LAT->MAPK NFκB NF-κB Pathway LAT->NFκB IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_release->Degranulation Induces PKC->Degranulation Induces Cytokine_Synth Cytokine Synthesis (TNF-α, IL-4, etc.) MAPK->Cytokine_Synth Leads to NFκB->Cytokine_Synth Leads to Compound 2-Oxo-1,2-dihydroquinoline -3-carbonitrile (Hypothesized) Compound->Syk Inhibits? Compound->PLCγ Inhibits? Compound->Ca_release Inhibits?

Caption: Hypothesized IgE-mediated mast cell activation pathway and potential points of inhibition.

Experimental Protocols

The following are detailed protocols for assays to determine the antiallergic potential of this compound.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.

Workflow Diagram:

DegranulationWorkflow Start Start: Culture RBL-2H3 cells Sensitize Sensitize cells with anti-DNP IgE (24h) Start->Sensitize Wash Wash cells to remove unbound IgE Sensitize->Wash Pretreat Pre-incubate with This compound or vehicle control (1h) Wash->Pretreat Stimulate Stimulate with DNP-HSA (antigen) (30 min) Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Lyse Lyse remaining cells (Total release control) Stimulate->Lyse Assay Add p-NAG substrate to supernatant and lysate Collect->Assay Lyse->Assay Incubate Incubate (1h at 37°C) Assay->Incubate Stop Stop reaction with stop solution Incubate->Stop Read Read absorbance at 405 nm Stop->Read Calculate Calculate % Inhibition Read->Calculate End End Calculate->End

Caption: Workflow for the β-Hexosaminidase Release Assay.

Methodology:

  • Cell Culture: Culture Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Sensitization: Seed cells in a 24-well plate at a density of 5 x 10^5 cells/mL and sensitize with 0.45 µg/mL anti-dinitrophenyl (DNP) IgE for 24 hours at 37°C in a 5% CO2 incubator.

  • Washing: After sensitization, wash the cells twice with Siraganian buffer (119 mM NaCl, 5 mM KCl, 0.4 mM MgCl2, 25 mM PIPES, 40 mM NaOH, 5.6 mM glucose, 1 mM CaCl2, and 0.1% BSA, pH 7.2) to remove unbound IgE.

  • Compound Incubation: Add 160 µL of Siraganian buffer to each well. Add 20 µL of various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.5%) or vehicle control and incubate for 1 hour at 37°C.

  • Antigen Stimulation: Induce degranulation by adding 20 µL of DNP-human serum albumin (HSA) (10 µg/mL) and incubate for 30 minutes at 37°C. For total release, add 20 µL of 0.5% Triton X-100 to unstimulated cells.

  • Sample Collection: After incubation, centrifuge the plate and collect 50 µL of the supernatant from each well.

  • Enzyme Assay: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide [p-NAG] in 0.1 M citrate buffer, pH 4.5).

  • Incubation and Reading: Incubate the plate at 37°C for 1 hour. Stop the reaction by adding 200 µL of stop solution (0.1 M Na2CO3/NaHCO3, pH 10.0). Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage of β-hexosaminidase release and the percentage inhibition by the compound.

Histamine Release Assay (ELISA)

This assay measures the amount of histamine released into the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

Workflow Diagram:

HistamineWorkflow Start Start: Prepare sensitized cells (as in degranulation assay) Pretreat Pre-incubate with compound or vehicle control Start->Pretreat Stimulate Stimulate with antigen Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Acylate Acylate histamine in supernatant, standards, and controls Collect->Acylate ELISA_plate Add acylated samples to anti-histamine antibody-coated plate Acylate->ELISA_plate Add_conjugate Add HRP-conjugated histamine ELISA_plate->Add_conjugate Incubate_compete Incubate (Competitive binding) Add_conjugate->Incubate_compete Wash_plate Wash plate to remove unbound reagents Incubate_compete->Wash_plate Add_substrate Add TMB substrate Wash_plate->Add_substrate Incubate_color Incubate for color development Add_substrate->Incubate_color Stop_reaction Add stop solution Incubate_color->Stop_reaction Read_absorbance Read absorbance at 450 nm Stop_reaction->Read_absorbance Calculate Calculate histamine concentration and % inhibition Read_absorbance->Calculate End End Calculate->End

Caption: Workflow for the Histamine Release ELISA.

Methodology:

  • Sample Preparation: Prepare and stimulate sensitized RBL-2H3 cells with this compound and antigen as described in the β-hexosaminidase assay (Steps 1-5). Collect the supernatant.

  • ELISA Protocol: Follow the manufacturer's instructions for a commercially available histamine ELISA kit. A general procedure is as follows:

    • Acylation: In a reaction plate, mix the collected supernatants, histamine standards, and controls with an acylation reagent. This derivatizes the histamine for antibody recognition.

    • Competitive ELISA: Add the acylated samples, standards, and controls to a microplate pre-coated with anti-histamine antibodies.

    • Add a fixed amount of horseradish peroxidase (HRP)-labeled histamine to each well.

    • Incubate to allow competition between the histamine in the sample and the HRP-labeled histamine for binding to the antibodies.

    • Washing: Wash the plate to remove unbound components.

    • Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.

    • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).

    • Reading: Measure the absorbance at 450 nm. The intensity of the color is inversely proportional to the concentration of histamine in the sample.

  • Calculation: Generate a standard curve from the absorbance readings of the histamine standards. Use this curve to determine the histamine concentration in the samples. Calculate the percentage of histamine release and the percentage inhibition by the compound.

Cytokine Expression Analysis (RT-qPCR)

This protocol measures the mRNA expression levels of pro-inflammatory cytokines, such as TNF-α and IL-4, to assess the compound's effect on their synthesis.

Workflow Diagram:

qPCRWorkflow Start Start: Prepare, sensitize, and stimulate cells with compound and antigen (e.g., for 4-6h) Harvest Harvest cells Start->Harvest RNA_extract Extract total RNA Harvest->RNA_extract RNA_quant Assess RNA quality and quantity (e.g., NanoDrop) RNA_extract->RNA_quant cDNA_synth Reverse transcribe RNA to cDNA RNA_quant->cDNA_synth qPCR_setup Set up qPCR reaction with cDNA, primers (e.g., TNF-α, IL-4, GAPDH), and SYBR Green cDNA_synth->qPCR_setup qPCR_run Run qPCR on a real-time PCR system qPCR_setup->qPCR_run Analyze Analyze data: Determine Ct values qPCR_run->Analyze Calculate Calculate relative gene expression (e.g., using ΔΔCt method) Analyze->Calculate End End Calculate->End

Caption: Workflow for Cytokine Expression Analysis by RT-qPCR.

Methodology:

  • Cell Treatment: Prepare, sensitize, and stimulate RBL-2H3 cells with this compound and antigen as previously described, but for a longer incubation period (e.g., 4-6 hours) to allow for gene transcription.

  • RNA Isolation: Harvest the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with reverse transcriptase, dNTPs, and primers (oligo(dT) or random hexamers).

  • Real-Time Quantitative PCR (RT-qPCR):

    • Prepare a qPCR reaction mixture containing the synthesized cDNA, forward and reverse primers for the target cytokines (e.g., TNF-α, IL-4) and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

    • Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

    • Calculate the relative fold change in gene expression compared to the vehicle-treated control using the ΔΔCt method.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the antiallergic properties of this compound. By systematically assessing the compound's ability to inhibit mast cell degranulation, histamine release, and pro-inflammatory cytokine expression, researchers can gain valuable insights into its mechanism of action and therapeutic potential for allergic disorders.

Application Notes and Protocols for In Vitro Testing of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of 2-oxo-1,2-dihydroquinoline-3-carbonitrile derivatives. This class of compounds has garnered significant interest due to its diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory properties.[1][2] The following sections detail standardized protocols for key assays and present a summary of reported biological data to guide researchers in their drug discovery efforts.

Data Presentation: Biological Activity of this compound Derivatives

The biological activities of various this compound derivatives have been evaluated against a range of targets. The half-maximal inhibitory concentration (IC50) and other quantitative measures of activity are summarized below.

Derivative TypeTarget/Cell LineAssay TypeReported Activity (IC50 or other)Reference
2-oxo-1,2-dihydroquinoline-3-carboxamidesAcetylcholinesteraseEnzyme InhibitionInhibition percentages between 12-56%[3]
8-(Methylamino)-2-oxo-1,2-dihydroquinoline derivativesE. coli DNA GyraseEnzyme Inhibition0.0017 µM[4][5]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivativesMCF-7 (Breast Cancer)Cytotoxicity (MTT)1.2 ± 0.2 µM[6][7]
(2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole derivativesPanc-1 (Pancreatic Cancer)Cytotoxicity (MTT)1.4 ± 0.2 µM[6][7]
1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivativesMCF-7 (Breast Cancer)Cytotoxicity (MTT)1.73 ± 0.27 µg/mL[8]
2-oxoquinoline derivativesVarious tumor cell linesCytotoxicity4.4 - 8.7 µM[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to ensure reproducibility and consistency in the evaluation of this compound derivatives.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[10][11] Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[12] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and no-treatment controls.[10]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[12]

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 2-oxo-quinoline derivatives A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Incubate for 4h D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G

Workflow for the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of the cytosolic enzyme LDH from cells with compromised plasma membrane integrity.[9]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[9]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes.[9] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[9]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the controls.

LDH_Assay_Workflow A Seed and treat cells B Incubate and centrifuge A->B C Collect supernatant B->C D Add LDH reaction mix C->D E Incubate at RT D->E F Measure absorbance (490-500 nm) E->F

Workflow for the LDH cytotoxicity assay.
Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (using Annexin V) and loss of membrane integrity (using PI).[12]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 2-oxo-quinoline derivatives for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[12]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[12]

Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Derivative 2-Oxo-quinoline Derivative Bax Bax (Pro-apoptotic) Derivative->Bax activates Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 inhibits Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion prevents pore formation CytochromeC Cytochrome C Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Apoptosis induction by 2-oxo-quinoline derivatives.
DNA Gyrase Inhibition Assay

This assay is relevant for assessing the antibacterial potential of the derivatives by measuring the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase enzyme, and the appropriate buffer.

  • Compound Addition: Add varying concentrations of the 2-oxo-quinoline derivatives to the reaction mixture. Include a positive control (e.g., novobiocin) and a negative control (no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow the enzyme to act on the DNA substrate.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA and SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of DNA gyrase is determined by the reduction in the amount of relaxed DNA compared to the negative control.

Experimental_Logic_Flow Start Synthesized 2-Oxo-quinoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT, LDH) Start->Cytotoxicity Active Active in Cytotoxicity Assays? Cytotoxicity->Active Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) Active->Mechanism Yes Enzyme Enzyme Inhibition Assays (e.g., Kinase, Gyrase) Active->Enzyme Yes Inactive Inactive/Low Potency Active->Inactive No Lead Lead Compound Identification Mechanism->Lead Enzyme->Lead

Logical workflow for in vitro testing.

References

Characterization of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile using NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a heterocyclic compound featuring a quinolone core, is a scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for various pharmacological activities. Accurate structural elucidation and characterization are paramount for advancing research and development involving this molecule. This application note provides detailed protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), presenting the expected data in a clear and accessible format for researchers, scientists, and drug development professionals.

Molecular Structure

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[1]

Molecular Formula: C₁₀H₆N₂O[1][2]

Molecular Weight: 170.17 g/mol [1][2]

Data Presentation

The following tables summarize the expected quantitative data from the NMR and Mass Spectrometry analysis of this compound.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5 - 8.9sH4
~7.9 - 8.1dH5
~7.6 - 7.8tH7
~7.3 - 7.5dH8
~7.2 - 7.4tH6
~12.0 - 12.5br sN1-H

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The values presented are estimates based on related structures.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~160C2
~148C4
~139C8a
~133C7
~129C5
~123C6
~118C4a
~116C8
~115CN
~100C3

Note: These are predicted chemical shifts based on the analysis of similar quinoline derivatives.[3][4][5][6]

Table 3: Mass Spectrometry Data

ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Molecular Ion [M+H]⁺ (m/z)171.0553

Note: The m/z value corresponds to the protonated molecule and is a calculated value. Experimental values may vary slightly.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (400 MHz or higher)

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, 32k data points, 16-32 scans, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 64k data points, 1024 or more scans, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • HPLC-grade methanol or acetonitrile

  • Mass spectrometer with an Electrospray Ionization (ESI) source

Protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1-1 µg/mL) in methanol or acetonitrile.

  • Instrument Setup:

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the full scan mass spectrum over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak, which is expected to be the protonated molecule [M+H]⁺.

    • If fragmentation is observed, analyze the fragment ions to gain further structural information. Common fragmentation of the quinoline ring involves the loss of small neutral molecules like HCN.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the characterization process.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Structural Characterization Sample This compound Dissolution Dissolve in DMSO-d6 (NMR) or Methanol/Acetonitrile (MS) Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectra Processing (Chemical Shifts, Coupling Constants) NMR->NMR_Data MS_Data Mass Spectrum Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure

Experimental workflow for characterization.

Conclusion

This application note outlines the standard procedures for the comprehensive characterization of this compound using NMR and Mass Spectrometry. The provided protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the unambiguous identification and quality assessment of this important heterocyclic compound.

References

Application Note: A Comprehensive Protocol for the Reductive Amination of 2-Oxo-Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2-Oxo-Quinolines

The 2-oxo-quinoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1] These derivatives exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and anti-bacterial properties.[1][2] The functionalization of 2-oxo-quinoline intermediates is therefore a critical step in the synthesis of novel drug candidates.

Reductive amination stands out as one of the most robust and versatile methods for introducing diverse amine functionalities onto a carbonyl-containing molecule.[3][4] This one-pot reaction converts the ketone at the C2 position of the quinoline ring into a primary, secondary, or tertiary amine, providing a direct pathway to novel analogues with modified potency, selectivity, and pharmacokinetic profiles. This application note provides a detailed, field-proven protocol for the reductive amination of 2-oxo-quinoline intermediates, grounded in mechanistic principles to empower researchers to optimize this crucial transformation.

The Underlying Chemistry: Mechanism of Reductive Amination

The reductive amination of a ketone, such as a 2-oxo-quinoline, is a sequential, one-pot process that proceeds through two key stages:

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of the 2-oxo-quinoline.[4][5] This forms an unstable hemiaminal (or carbinolamine) intermediate.[3][6] Under neutral or weakly acidic conditions, this intermediate readily dehydrates to form a more stable imine (for primary amines) or an iminium ion (for secondary amines).[4][6][7]

  • Hydride Reduction: A selective reducing agent, present in the same reaction vessel, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, reducing the C=N double bond to yield the final amine product.[7][8]

The elegance of this reaction lies in the use of hydride reagents that reduce the iminium ion much faster than the starting ketone, thereby preventing the formation of alcohol side products and enabling the entire sequence to be performed in a single step.[9]

Reductive_Amination_Mechanism Mechanism of Reductive Amination on a 2-Oxo-Quinoline cluster_0 Imine/Iminium Formation cluster_1 Reduction Start 2-Oxo-Quinoline (Ketone) + Amine (R₂NH) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + H⁺ (cat.) - H⁺ Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O Product Final Amine Product Imine->Product Hydride Attack Reducer Hydride Reagent (e.g., NaBH(OAc)₃)

Caption: The two-stage mechanism of one-pot reductive amination.

Critical Parameters: Reagent and Solvent Selection

The success of the reductive amination hinges on the judicious selection of reagents and conditions. Each component plays a crucial role in driving the reaction towards high yield and purity.

The Reducing Agent: A Choice of Selectivity

The choice of hydride reagent is paramount. The ideal agent must selectively reduce the imine/iminium intermediate without significantly affecting the starting ketone.

Reducing AgentChemical FormulaKey CharacteristicsRecommended Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Reagent of Choice. Mild and highly selective for imines/iminiums over ketones.[4][9][10][11] Tolerates a wide range of functional groups. Effective under neutral or weakly acidic conditions.[3][9] Moisture-sensitive.[12]Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile[9][10][12]
Sodium Cyanoborohydride NaBH₃CNGood selectivity. Stable in mildly acidic conditions (pH 4-5 optimal) which favor imine formation.[5] Not sensitive to water.[12] Toxicity is a consideration.Methanol, Ethanol[12]
Sodium Borohydride NaBH₄Stronger, less selective reductant. Can reduce the starting ketone.[11][12] Best used in a two-step (indirect) procedure where the imine is formed first before the reductant is added.[12][13]Methanol, Ethanol[12]

For most applications involving 2-oxo-quinolines, Sodium Triacetoxyborohydride (STAB) is the recommended reagent due to its superior selectivity, broad functional group tolerance, and high yields.[3][9][10]

Amine, Solvent, and Catalysts
  • Amine Substrate: Both primary and secondary amines are effective nucleophiles for this reaction.[7][8] For volatile or particularly expensive amines, using a stoichiometric amount (1.0-1.1 equivalents) is advised, whereas for simpler amines a slight excess (1.2-1.5 equivalents) can help drive the reaction to completion.[3]

  • Solvent: The solvent choice is directly linked to the reducing agent. For STAB, anhydrous aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are standard.[9][10] If using sodium cyanoborohydride, protic solvents like methanol are common.[12]

  • Acid Catalyst (Optional): For sterically hindered or electronically deactivated ketones, the rate of imine formation can be slow. The addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate this step by protonating the carbonyl oxygen and facilitating dehydration.[9][10]

Detailed Experimental Protocol: Reductive Amination using STAB

This protocol provides a robust, general procedure for the reductive amination of a 2-oxo-quinoline intermediate on a 0.5 mmol scale.

Workflow Experimental Workflow A 1. Reagent Setup - Add 2-oxo-quinoline (1 eq) - Add Amine (1.2 eq) - Add Anhydrous DCE B 2. Reaction Initiation - Stir mixture - Add STAB (1.5 eq) portion-wise - Seal under N₂ A->B C 3. Reaction Monitoring - Stir at room temperature for 4-24h - Monitor by TLC or LC-MS B->C D 4. Aqueous Workup - Quench with sat. NaHCO₃ - Separate layers - Extract aqueous with DCM C->D E 5. Purification - Combine organics, dry (Na₂SO₄) - Concentrate in vacuo - Purify via chromatography or extraction D->E

References

Click Chemistry with 2-Oxo-Quinoline Azides: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of 2-oxo-quinoline azides in click chemistry. These versatile building blocks offer a gateway to novel applications in bioimaging, drug delivery, and the development of therapeutic agents.

The 2-oxo-quinoline core is a privileged scaffold in medicinal chemistry, and its functionalization with an azide group at the 4-position opens up a world of possibilities through bioorthogonal click chemistry. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction allows for the efficient and specific conjugation of these azides with a wide variety of alkyne-containing molecules, leading to the formation of stable triazole linkages. This powerful combination enables the development of innovative tools and therapeutics.

Application Note 1: "Turn-On" Fluorescent Probes for Bioimaging

Introduction:

The development of "turn-on" fluorescent probes, which exhibit a significant increase in fluorescence upon reacting with a specific target, is of great interest for bioimaging as it allows for high-contrast visualization with minimal background signal. 2-Oxo-quinoline azides can be designed as fluorogenic probes where the azide group acts as a quencher of the inherent fluorescence of the 2-oxo-quinoline fluorophore. Upon CuAAC reaction with an alkyne, the formation of the triazole ring disrupts this quenching mechanism, leading to a "turn-on" of fluorescence. This property can be harnessed to image the localization and dynamics of alkyne-tagged biomolecules within living cells.

Workflow for Developing and Utilizing a 2-Oxo-Quinoline Azide-Based "Turn-On" Probe:

G cluster_synthesis Probe Synthesis & Characterization cluster_in_vitro In Vitro Click Reaction & Validation cluster_in_cellulo Live Cell Imaging s1 Synthesis of 4-Azido-2-oxo-quinoline s2 Characterization (NMR, MS, IR) s1->s2 s3 Photophysical Characterization (Abs, Em, Quantum Yield) s2->s3 iv1 CuAAC with model alkyne s3->iv1 Probe iv2 Monitor Fluorescence 'Turn-On' iv1->iv2 iv3 Determine Quantum Yield of Triazole Product iv2->iv3 ic1 Metabolic labeling of cells with alkyne-tagged biomolecule iv3->ic1 Validated Probe ic2 Incubate cells with 2-oxo-quinoline azide probe ic1->ic2 ic3 Fluorescence Microscopy ic2->ic3 ic4 Image Analysis ic3->ic4

Figure 1: Workflow for the development and application of a 2-oxo-quinoline azide "turn-on" probe.

Quantitative Data:

CompoundExcitation (nm)Emission (nm)Quantum Yield (Φ)Fluorescence Enhancement
4-Azido-2-oxo-quinoline~330~390< 0.01 (Hypothetical)-
Triazole Product~340~450> 0.5 (Hypothetical)> 50-fold (Hypothetical)

Experimental Protocol: Live Cell Imaging with a "Turn-On" 2-Oxo-Quinoline Azide Probe

This protocol describes the metabolic labeling of cellular glycans with an alkyne-modified sugar and subsequent visualization using a 2-oxo-quinoline azide probe.

Materials:

  • HeLa cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz) or a suitable alkyne-modified sugar analog

  • 4-Azido-2-oxo-quinoline probe stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (100 mM in water)

  • Sodium ascorbate stock solution (1 M in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Hoechst 33342 nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Culture and Metabolic Labeling:

    • Plate HeLa cells on glass-bottom dishes and culture to 70-80% confluency.

    • Replace the culture medium with fresh medium containing 50 µM of the alkyne-modified sugar.

    • Incubate for 24-48 hours to allow for metabolic incorporation into cellular glycans.

  • Cell Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume, mix:

      • 1 µL of 10 mM 4-azido-2-oxo-quinoline probe stock (final concentration: 10 µM)

      • 1 µL of 100 mM CuSO4 stock (final concentration: 100 µM)

      • 5 µL of 100 mM THPTA stock (final concentration: 500 µM)

      • 10 µL of 1 M sodium ascorbate stock (final concentration: 10 mM)

      • 983 µL of PBS

    • Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Staining and Imaging:

    • Wash the cells three times with PBS.

    • Stain the nuclei with Hoechst 33342 according to the manufacturer's protocol.

    • Wash the cells three times with PBS.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the 2-oxo-quinoline-triazole fluorophore (e.g., Ex: ~340 nm, Em: ~450 nm) and Hoechst 33342.

Application Note 2: Targeted Drug Delivery Systems

Introduction:

Click chemistry provides a robust and versatile method for the surface functionalization of nanoparticles, enabling the attachment of targeting ligands, imaging agents, and therapeutic payloads. 2-Oxo-quinoline azides can be incorporated into drug delivery systems in several ways. For instance, a drug molecule can be conjugated to a 2-oxo-quinoline azide, which is then "clicked" onto an alkyne-functionalized nanoparticle. Alternatively, the 2-oxo-quinoline azide can be part of a linker that is first attached to the nanoparticle, followed by the attachment of a drug. This modular approach allows for the precise construction of sophisticated drug delivery vehicles with tailored properties.

Workflow for Nanoparticle-Based Drug Delivery using 2-Oxo-Quinoline Azide:

G cluster_synthesis Component Synthesis cluster_assembly Nanoparticle Assembly & Functionalization cluster_evaluation In Vitro Evaluation s1 Synthesis of Alkyne-functionalized Nanoparticle (e.g., Polymer Micelle) a1 CuAAC Reaction: Nanoparticle + Drug Conjugate s1->a1 Nanoparticle s2 Synthesis of Drug-2-oxo-quinoline Azide Conjugate s2->a1 Drug Conjugate a2 Purification of Drug-loaded Nanoparticles a1->a2 a3 Characterization (Size, Zeta Potential, Drug Loading) a2->a3 e1 Cellular Uptake Studies a3->e1 Functionalized Nanoparticle e2 Cytotoxicity Assay e1->e2 e3 Drug Release Profiling e1->e3

Figure 2: Workflow for the construction and evaluation of a drug delivery system using 2-oxo-quinoline azide.

Experimental Protocol: Preparation of Drug-Loaded Polymeric Micelles via Click Chemistry

This protocol describes the preparation of polymeric micelles from an alkyne-functionalized block copolymer and the subsequent attachment of a drug-2-oxo-quinoline azide conjugate.

Materials:

  • Alkyne-functionalized block copolymer (e.g., PEG-b-PCL with a terminal alkyne group)

  • Drug-2-oxo-quinoline azide conjugate

  • Dimethylformamide (DMF)

  • Dialysis membrane (MWCO appropriate for the polymer)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dynamic Light Scattering (DLS) instrument

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Alkyne-Functionalized Micelles:

    • Dissolve the alkyne-functionalized block copolymer in a water-miscible organic solvent like DMF.

    • Add deionized water dropwise to the polymer solution under stirring to induce self-assembly into micelles.

    • Dialyze the micelle solution against deionized water for 24 hours to remove the organic solvent.

  • Click Conjugation of the Drug:

    • To the micelle solution, add the drug-2-oxo-quinoline azide conjugate.

    • Add CuSO4 and freshly prepared sodium ascorbate to catalyze the click reaction.

    • Stir the reaction mixture at room temperature for 24 hours.

  • Purification and Characterization:

    • Purify the drug-loaded micelles by dialysis against deionized water to remove unreacted drug conjugate and catalyst.

    • Characterize the size and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).

    • Determine the drug loading content and efficiency by lysing the micelles with a suitable organic solvent and measuring the drug concentration using UV-Vis spectrophotometry.

Application Note 3: Synthesis of Novel Anticancer and Antiviral Agents

Introduction:

The 1,2,3-triazole ring formed via the click reaction is not just a passive linker; it is a known pharmacophore that can actively participate in binding to biological targets. The combination of the 2-oxo-quinoline scaffold with a triazole ring has led to the discovery of potent antiproliferative and antiviral agents. By synthesizing libraries of 2-oxo-quinoline-triazole conjugates with diverse substituents, it is possible to explore the structure-activity relationship (SAR) and optimize the compounds for enhanced efficacy and selectivity.

Logical Relationship of Synthesis and Evaluation:

G cluster_synthesis Library Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Synthesis of 4-Azido-2-oxo-quinoline s3 Parallel CuAAC Reactions s1->s3 s2 Synthesis of a Library of Terminal Alkynes s2->s3 s4 Purification and Characterization of Conjugates s3->s4 sc1 Antiproliferative Assay (e.g., MTT assay) s4->sc1 Compound Library sc2 Antiviral Assay s4->sc2 sc3 Determination of IC50/EC50 sc1->sc3 sc2->sc3 o1 Structure-Activity Relationship (SAR) Analysis sc3->o1 Active Hits o2 Design of New Analogs o1->o2 o3 Synthesis of Optimized Compounds o2->o3

Figure 3: Workflow for the synthesis and evaluation of 2-oxo-quinoline-triazole conjugates as therapeutic agents.

Quantitative Data: Antiproliferative Activity of 2-Oxo-Quinoline-Triazole Conjugates

Compound IDTarget Cell LineIC50 (µM)Reference
8g MCF-7 (Breast Cancer)1.2 ± 0.2[1][2]
8g Panc-1 (Pancreatic Cancer)1.4 ± 0.2[1][2]
5b HepG2 (Liver Cancer)10.32 ± 1.21[3]
5b SK-OV-3 (Ovarian Cancer)27.43 ± 2.13[3]
5b NCI-H460 (Lung Cancer)15.67 ± 1.54[3]

Experimental Protocol: Synthesis of 4-Azido-2-oxo-quinoline and Subsequent Click Reaction

This protocol is adapted from the synthesis of related compounds and provides a general procedure.[1]

Part 1: Synthesis of 4-Azido-3-nitro-quinolin-2(1H)-one This is a known precursor, and its synthesis is a prerequisite. A detailed protocol for this can be found in the literature.[1]

Part 2: Synthesis of 4-Azido-quinolin-2(1H)-one This step involves the removal of the nitro group, which can be challenging. A potential route is via reduction to the amine followed by diazotization and removal of the diazonium group. A more direct synthesis from 4-chloro-quinolin-2(1H)-one is also plausible.

General Procedure for CuAAC Reaction:

  • To a solution of 4-azido-2-oxo-quinoline (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in a suitable solvent mixture (e.g., t-BuOH/H₂O or DMF), add copper(II) sulfate pentahydrate (0.1 equivalents) and sodium ascorbate (0.2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,2,3-triazole conjugate.

Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific experimental requirements and safety considerations. The hypothetical quantitative data for the "turn-on" probe is for illustrative purposes and would need to be experimentally determined.

References

Application Notes and Protocols for 2-Oxo-1,2-dihydroquinoline-3-carbonitrile as a Screening Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-oxo-1,2-dihydroquinoline scaffold is a privileged chemotype in medicinal chemistry and drug discovery, forming the core structure of numerous compounds with a wide array of biological activities.[1] 2-Oxo-1,2-dihydroquinoline-3-carbonitrile, as a key intermediate and a bioactive molecule itself, serves as a valuable starting point for the synthesis of compound libraries for high-throughput screening. Its derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and neurology. These compounds have been reported to exhibit anticancer, antibacterial, anti-HIV-1, and acetylcholinesterase inhibitory activities.[2][3][4][5]

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as screening compounds, with a focus on anticancer activity.

Biological Activities and Screening Applications

Derivatives of the 2-oxo-1,2-dihydroquinoline scaffold have been extensively evaluated for their therapeutic potential. The primary application in screening campaigns is the identification of novel anticancer agents. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key signaling pathways involved in tumor progression.[6][7]

Anticancer Activity

The 2-oxo-quinoline core is a common feature in molecules designed to target various cancer-related pathways. Screening of derivatives has identified compounds with potent antiproliferative activity against a range of cancer cell lines.

Key Screening Areas:

  • Antiproliferative Assays: To identify compounds that inhibit cancer cell growth.

  • Enzyme Inhibition Assays: To screen for inhibitors of specific kinases or other enzymes crucial for cancer cell survival.

  • Mechanism of Action Studies: To elucidate how lead compounds exert their cytotoxic effects (e.g., apoptosis induction, cell cycle arrest).

Data Presentation: Antiproliferative Activity of 2-Oxo-quinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several derivatives of the 2-oxo-1,2-dihydroquinoline scaffold against various cancer cell lines. This data highlights the potential of this chemical class in cancer drug discovery.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 7c MCF-7Breast Cancer1.73 ± 0.27[8]
Compound 8g MCF-7Breast Cancer1.2 ± 0.2[7]
Compound 8g Panc-1Pancreatic Cancer1.4 ± 0.2[7]
Compound 5b HepG2Liver CancerNot specified[9]
Compound 5b SK-OV-3Ovarian CancerNot specified[9]
Compound 5b NCI-H460Lung CancerNot specified[9]

Note: The specific structures of the referenced compounds can be found in the cited literature.

Signaling Pathways Targeted by 2-Oxo-quinoline Derivatives

Derivatives of 2-oxo-quinoline have been shown to modulate several critical signaling pathways implicated in cancer development and progression. Understanding these pathways is crucial for designing effective screening strategies and for the mechanistic characterization of hit compounds.[2]

Signaling_Pathways cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response Growth Factor Receptors Growth Factor Receptors Ras Ras Growth Factor Receptors->Ras PI3K PI3K Growth Factor Receptors->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Survival Survival mTOR->Survival GLI1 GLI1 GLI1->Proliferation GLI1->Survival

Caption: Key signaling pathways often deregulated in cancer and targeted by 2-oxo-quinoline derivatives.

Experimental Protocols

Detailed methodologies for screening this compound and its derivatives for antiproliferative activity are provided below.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • This compound or its derivatives

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Seed cells in a 96-well plate (5,000-10,000 cells/well) B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT solution (10 µL/well) D->E F 6. Incubate for 2-4 hours E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well.

  • Data Acquisition: Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a test compound on the cell cycle distribution of a cancer cell population.

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Experimental Workflow:

Cell_Cycle_Workflow A 1. Treat cells with the test compound at its IC50 concentration B 2. Harvest and wash cells with cold PBS A->B C 3. Fix cells in ice-cold 70% ethanol B->C D 4. Wash cells to remove ethanol C->D E 5. Treat with RNase A D->E F 6. Stain with Propidium Iodide E->F G 7. Analyze by flow cytometry F->G

Caption: Workflow for cell cycle analysis by flow cytometry.

Procedure:

  • Cell Treatment: Treat cancer cells with the test compound at its predetermined IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate the fixed cells for at least 30 minutes on ice or at -20°C overnight.

  • Rehydration and RNA Digestion: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Staining: Add PI staining solution to the cell suspension to a final concentration of 50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content of the cells is measured by the intensity of the PI fluorescence.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software. Compare the cell cycle distribution of treated cells to that of untreated control cells.[11]

Conclusion

This compound and its derivatives represent a promising class of compounds for screening in drug discovery, particularly in the field of oncology. The provided protocols for antiproliferative and cell cycle analysis offer a robust framework for the initial characterization of these compounds. Further investigation into their mechanism of action and optimization of their structure can lead to the development of novel therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile synthesis.

Troubleshooting Guide

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Solution: Consider extending the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction duration. Increasing the reaction temperature might also enhance the reaction rate, but be cautious as it could lead to the formation of byproducts.

  • Suboptimal Reagent Stoichiometry: The molar ratios of your reactants could be imbalanced.

    • Solution: Experiment with slight variations in the stoichiometry of the starting materials. For instance, using a slight excess of one reactant might drive the reaction to completion.

  • Catalyst Inactivity: If your synthesis involves a catalyst, its activity might be compromised.

    • Solution: Ensure the catalyst is fresh and has been stored under appropriate conditions. In some cases, increasing the catalyst loading can improve the yield.

  • Poor Solubility of Reactants: If the reactants are not well-dissolved in the solvent, the reaction rate will be slow.

    • Solution: Choose a solvent that effectively dissolves all reactants at the reaction temperature. In some cases, a co-solvent system might be beneficial.

Question: I am observing a significant amount of side products in my reaction mixture. How can I minimize their formation?

Answer: The formation of side products is a common issue that can complicate purification and reduce the overall yield.

  • Incorrect Reaction Temperature: Running the reaction at a temperature that is too high can often lead to decomposition of reactants or products and the formation of undesired byproducts.

    • Solution: Try lowering the reaction temperature. While this may increase the required reaction time, it can significantly improve the selectivity of the reaction.

  • Presence of Impurities: Impurities in the starting materials or solvent can lead to side reactions.

    • Solution: Use high-purity starting materials and solvents. Purification of starting materials before use may be necessary.

  • Alternative Reaction Pathways: The reaction conditions may be favoring an alternative reaction pathway.

    • Solution: A change in catalyst or solvent can sometimes alter the reaction pathway to favor the desired product. For example, in related syntheses, the choice of a specific base or acid catalyst has been shown to be crucial.

Question: The purification of the final product is proving to be difficult. What purification strategies are recommended?

Answer: Challenges in purification often arise from the presence of closely related impurities or unreacted starting materials.

  • Recrystallization: This is a powerful technique for purifying solid compounds.

    • Solution: Experiment with different solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

  • Column Chromatography: For complex mixtures or when recrystallization is ineffective, column chromatography is a reliable method.

    • Solution: A systematic approach to selecting the mobile phase (eluent) is crucial. Start with a non-polar solvent and gradually increase the polarity. Monitor the separation using TLC to identify the optimal eluent composition.

  • Washing: Sometimes, a simple wash with an appropriate solvent can remove a significant amount of impurities.

    • Solution: If the impurity is soluble in a solvent in which your product is not, a simple filtration and washing of the solid product can be very effective.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of this compound?

A common synthetic route involves the condensation of a substituted 2-aminobenzaldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate, often in the presence of a basic catalyst like piperidine.

Q2: How critical is the choice of solvent for this synthesis?

The choice of solvent is critical as it affects the solubility of reactants, the reaction temperature, and can influence the reaction pathway. Ethanol is a commonly used solvent in related syntheses.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q4: Can I use a different catalyst than what is mentioned in the literature?

While literature protocols provide a good starting point, optimization may require screening different catalysts. The choice of catalyst can significantly impact reaction rate and yield. If you choose to deviate from a known procedure, it is recommended to start with small-scale trial reactions.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of quinoline derivatives, which can provide insights into optimizing the synthesis of this compound.

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperatureTimeYield (%)Reference
2-AminobenzaldehydeDiethyl malonatePiperidineEthanolReflux2 h76[1]
Substituted 2-chloro-1,2-dihydroquinoline-3-carbaldehydesUrea, 1,3-dicarbonyl compoundsNaNO3Methanol/WaterReflux8 h-[2]
Ester 2Thiourea, K2CO3-EthanolReflux4 h63[1][3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate [1]

  • A mixture of 2-aminobenzaldehyde (0.01 mol) and diethyl malonate (0.01 mol) is fused in the presence of piperidine (2 mL) on a hot plate for 2-3 minutes.

  • Ethanol (30 mL) is added to the reaction mixture, and it is heated under reflux for 2 hours.

  • The reaction mixture is then cooled, poured into water, and neutralized with dilute hydrochloric acid (2%).

  • The resulting solid product is filtered off, washed with water, and dried.

  • The crude product is purified by crystallization from ethanol.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Product 2-Aminobenzaldehyde 2-Aminobenzaldehyde Intermediate Intermediate 2-Aminobenzaldehyde->Intermediate + Ethyl Cyanoacetate (Piperidine) Ethyl_Cyanoacetate Ethyl_Cyanoacetate Product 2-Oxo-1,2-dihydroquinoline- 3-carbonitrile Intermediate->Product Cyclization Experimental_Workflow Start Start Mix_Reactants Mix 2-Aminobenzaldehyde, Ethyl Cyanoacetate, and Catalyst Start->Mix_Reactants Heat_Reflux Heat under Reflux Mix_Reactants->Heat_Reflux Monitor_TLC Monitor Reaction by TLC Heat_Reflux->Monitor_TLC Monitor_TLC->Heat_Reflux Incomplete Workup Cool, Precipitate, and Filter Monitor_TLC->Workup Complete Purify Purify by Recrystallization or Chromatography Workup->Purify End End Purify->End Troubleshooting_Tree Problem Low Yield or Impure Product Check_Completion Is the reaction complete? Problem->Check_Completion Extend_Time Increase reaction time/temp Check_Completion->Extend_Time No Check_Purity Are starting materials pure? Check_Completion->Check_Purity Yes Extend_Time->Problem Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Review_Purification Is purification method optimal? Check_Purity->Review_Purification Yes Purify_Reactants->Problem Optimize_Conditions Optimize stoichiometry/catalyst Success Improved Yield/Purity Optimize_Conditions->Success Review_Purification->Optimize_Conditions Yes Change_Purification Try alternative purification (e.g., different solvent, chromatography) Review_Purification->Change_Purification No Change_Purification->Success

References

Technical Support Center: Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to help you navigate the challenges of this versatile reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Friedländer synthesis, such as low yields and the formation of impurities.

Problem 1: Low Yield or No Product Formation

Low or no yield of the desired quinoline product is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting/Optimization Steps
Inappropriate Catalyst The choice of acid or base catalyst is crucial and depends on the substrate. For a wide range of substrates, acid catalysts like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) are generally effective.[1] For more reactive substrates, base catalysts like potassium hydroxide (KOH), sodium hydroxide (NaOH), or potassium tert-butoxide (KOtBu) can be used.[1]
Suboptimal Reaction Temperature The reaction often requires heating, but excessive temperatures can lead to side reactions and decomposition of starting materials or products.[1] It is advisable to start with a moderate temperature and optimize it based on reaction monitoring.[2]
Poor Substrate Reactivity Steric hindrance or deactivating electronic effects on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can significantly slow down the reaction.[1] In such cases, harsher reaction conditions (higher temperature, stronger catalyst) or longer reaction times may be necessary.
Dominant Side Reactions The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, especially under basic conditions.[1] Other side reactions include the Cannizzaro reaction and tar formation. See the dedicated FAQ section below for mitigation strategies.
Solvent Effects The polarity and nature of the solvent can influence reaction rates and the solubility of reactants.[1] Experiment with different solvents to find the optimal one for your specific substrates.
Problem 2: Formation of Impurities and Side Products

The formation of side products can complicate purification and reduce the yield of the desired quinoline. The following table details common impurities and how to address them.

Impurity/Side Product Cause Mitigation Strategy Purification
Aldol Condensation Products Self-condensation of the ketone starting material, particularly under basic conditions.[1]- Use a non-enolizable aldehyde/ketone if possible.- Pre-form the enolate of the ketone using a strong base like LDA before adding the 2-aminoaryl carbonyl compound.- Use an imine analog of the 2-aminoaryl ketone to avoid basic conditions that favor aldol condensation.[3]Column chromatography on silica gel is typically effective for separating the quinoline product from aldol byproducts.[4]
Cannizzaro Reaction Products Disproportionation of a non-enolizable aldehyde in the presence of a strong base.- Avoid using strong bases when a non-enolizable aldehyde is a reactant.- Consider using a milder catalyst or acid-catalyzed conditions.Extraction and washing can remove the resulting alcohol and carboxylate salt.
Tar/Polymeric Materials Uncontrolled side reactions, often due to high temperatures and strong catalysts.[2]- Optimize the reaction temperature to find a balance between reaction rate and side product formation.- Use milder catalysts such as Lewis acids or modern catalytic systems like ionic liquids or nanoparticles.[2]Filtration of the crude product can remove insoluble tars. If the product is soluble, trituration with a suitable solvent can help precipitate the desired quinoline, leaving the tar in solution.
Mixture of Regioisomers Use of an unsymmetrical ketone can lead to condensation on either side of the carbonyl group.- Introduce a directing group on the ketone to favor one enolate over the other.- In some cases, the choice of catalyst (acid vs. base) can influence regioselectivity.Careful column chromatography or fractional crystallization may be required to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Friedländer synthesis and how can I minimize it?

The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, which is particularly prevalent under basic conditions.[1] To minimize this, you can:

  • Switch to Acid Catalysis: Acidic conditions generally favor the Friedländer condensation over the aldol reaction.

  • Use an Imine Analog: Replacing the 2-aminoaryl ketone with its corresponding imine allows the reaction to proceed under neutral or acidic conditions, thus avoiding the basic environment that promotes aldol condensation.[3]

  • Pre-form the Enolate: For base-catalyzed reactions, you can quantitatively form the enolate of your ketone using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures before adding the 2-aminoaryl aldehyde or ketone.[3] This consumes the ketone before it has a chance to self-condense.

Q2: I am observing a dark, tarry substance in my reaction mixture. What is it and how can I prevent its formation?

Tar formation is a result of complex, often uncharacterized polymerization and decomposition reactions that can be exacerbated by high temperatures and strong acid or base catalysts.[2] To prevent tarring:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is often necessary, excessive temperatures can promote the side reactions leading to tar.[1][2]

  • Use Milder Catalysts: Modern catalytic systems, including various Lewis acids, ionic liquids, and even some nanoparticles, can promote the Friedländer synthesis under milder conditions, thereby reducing the likelihood of tar formation.[2]

Q3: My 2-aminobenzaldehyde is not enolizable. Can the Cannizzaro reaction be a competing side reaction?

Yes, if you are using a non-enolizable aldehyde (like 2-aminobenzaldehyde) and a strong base as a catalyst, the Cannizzaro reaction can occur. This reaction involves the disproportionation of two aldehyde molecules to yield a primary alcohol and a carboxylic acid. To avoid this, it is recommended to use acid catalysis or a milder base for the synthesis.

Q4: How does the choice of catalyst affect the regioselectivity when using an unsymmetrical ketone?

The regioselectivity of the Friedländer synthesis with an unsymmetrical ketone can be influenced by the catalyst and reaction conditions. Under thermodynamic control (often favored by higher temperatures and certain acid catalysts), the more stable enolate will preferentially react, leading to the thermodynamically favored quinoline isomer. Under kinetic control (often favored by strong, bulky bases at low temperatures), the less sterically hindered proton is removed, leading to the kinetically favored product. It is often necessary to experimentally screen different catalysts and conditions to achieve the desired regioselectivity.

Data Presentation

Table 1: Effect of Catalyst on the Friedländer Synthesis of 2-methyl-4-phenylquinoline
CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
KOHEthanolReflux675Fictional Example
p-TsOHTolueneReflux485Fictional Example
ZnCl₂Neat120290Fictional Example
IodineNeat100192Fictional Example
InCl₃Neat800.595Fictional Example

Note: The data in this table is illustrative and intended to show the relative effectiveness of different catalysts. Actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Friedländer Synthesis

This protocol provides a general method for the synthesis of quinolines using an acid catalyst, which can help minimize base-catalyzed side reactions like aldol condensation.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 10 mol%)

  • Toluene (10 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the 2-aminoaryl aldehyde or ketone, the carbonyl compound, and toluene.

  • Add the p-TsOH catalyst to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to neutralize the acid catalyst.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Friedländer Synthesis Using an Imine Analog to Suppress Aldol Condensation

This protocol is designed to avoid the basic conditions that promote the self-condensation of the ketone reactant.

Part A: Synthesis of the Imine

  • In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) in ethanol (10 mL).

  • Add the desired primary amine (e.g., aniline, 1.1 mmol) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used in the next step without further purification.

Part B: Reaction of the Imine with the Methylene Carbonyl Compound

  • To the flask containing the crude imine, add the α-methylene carbonyl compound (1.2 mmol) and a suitable solvent (e.g., toluene).

  • Add a Lewis acid catalyst (e.g., ZnCl₂, 0.2 mmol).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Diagram 1: Competing Pathways in the Friedländer Synthesis

Friedlander_Side_Reactions Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Base_Catalysis Base Catalyst (e.g., KOH) Reactants->Base_Catalysis Acid_Catalysis Acid Catalyst (e.g., p-TsOH) Reactants->Acid_Catalysis Friedlander_Product Desired Quinoline Product Base_Catalysis->Friedlander_Product Desired Pathway Aldol_Side_Product Aldol Condensation Side Product Base_Catalysis->Aldol_Side_Product Competing Side Reaction (Self-condensation of ketone) Acid_Catalysis->Friedlander_Product Favored Pathway

Caption: Reaction pathways in the Friedländer synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Optimizing the Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gould-Jacobs cyclization to synthesize 4-hydroxyquinolines.

Troubleshooting Guide

Issue: Low or No Yield of the Desired 4-Hydroxyquinoline

Question Answer
My cyclization reaction is not proceeding to completion. What should I do? Incomplete cyclization is a common issue. Consider the following troubleshooting steps: - Increase the temperature: The cyclization is a high-temperature process, often requiring temperatures in the range of 250-300°C. A gradual increase in reaction temperature may be necessary to drive the reaction to completion.[1] - Increase reaction time: If raising the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.[1] - Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1]
I am observing a significant amount of dark, tarry material in my reaction mixture. How can I minimize this? The formation of dark-colored byproducts or tars is often due to decomposition at the high temperatures required for cyclization.[1] To address this: - Optimize temperature and time: A careful balance between temperature and reaction time is crucial. Overheating or prolonged reaction times can lead to degradation. It is recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.[1][2] - Use a high-boiling, inert solvent: Solvents like Dowtherm A (a mixture of diphenyl ether and biphenyl) or diphenyl ether are commonly used to maintain a stable high temperature and can help to minimize localized overheating.[1][2] - Consider solvent-free conditions: In some cases, running the reaction neat (without a solvent) under microwave irradiation can be effective and simplifies the work-up procedure.[2]
I am getting a good yield of the intermediate anilidomethylenemalonate, but the subsequent cyclization is failing. What could be the problem? The primary factor for the cyclization step is achieving a sufficiently high temperature. If the intermediate is stable, the issue likely lies in the cyclization conditions: - Insufficient temperature: As previously mentioned, the thermal cyclization requires significant thermal energy, typically above 250°C, to facilitate the 6-electron electrocyclization.[1] - Heating method: Conventional heating with an oil bath may not provide uniform and efficient heating. Consider using a high-temperature heating mantle, a sand bath, or switching to microwave-assisted heating for better temperature control and efficiency.

Issue: Formation of Side Products

Question Answer
I am observing a significant amount of a decarboxylated byproduct. How can this be avoided? A common side reaction is the decarboxylation of the 3-carboalkoxy group, especially under high-pressure and high-temperature conditions.[2] To minimize this: - Carefully control the reaction temperature and time: Reducing the temperature may be necessary to prevent the loss of the ester group.[1] - Monitor pressure in microwave synthesis: If using a sealed vessel for microwave synthesis, closely monitor the pressure, as high pressure can promote decarboxylation.[1][2]
My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity? When using asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products. This is governed by both steric and electronic factors of the substituents on the aniline ring. Anilines with electron-donating groups at the meta-position are generally effective for this reaction.[3]

Frequently Asked Questions (FAQs)

Question Answer
What is the typical temperature range for the Gould-Jacobs cyclization? The cyclization step of the Gould-Jacobs reaction is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[1]
What are the advantages of using microwave heating for this reaction? Microwave heating can significantly shorten reaction times and improve yields compared to conventional heating.[4][5] It allows for rapid and uniform heating of the reaction mixture, which can lead to cleaner reactions with fewer byproducts.[1]
What solvents are typically used for the Gould-Jacobs cyclization? High-boiling, inert solvents such as Dowtherm A or diphenyl ether are commonly used to achieve and maintain the high temperatures required for the cyclization.[1][2] In some microwave-assisted protocols, the reaction can be run neat, with an excess of one of the reagents acting as a solvent.[1]
How do substituents on the aniline affect the reaction? The electronic nature of the substituent on the aniline ring can influence the reaction. Anilines with electron-donating groups at the meta-position are generally effective. For anilines with electron-withdrawing groups, the reaction might be more challenging and require more forcing conditions.[3]

Data Presentation

Table 1: Effect of Temperature and Time on the Microwave-Assisted Gould-Jacobs Reaction of Aniline and Diethyl Ethoxymethylenemalonate (DEEM)

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)
1250131
23001837
3250201018
4300202428
530051547

Analysis: The data clearly indicates that a higher temperature is crucial for the intramolecular cyclization to proceed efficiently. At 250°C, the yield remains low even after an extended reaction time (Entry 3). Increasing the temperature to 300°C significantly boosts the yield (Entry 2).[5] However, prolonged heating at high temperatures can lead to product degradation, as seen by the decrease in yield from 5 minutes to 20 minutes at 300°C (compare Entries 5 and 4).[5] This highlights the critical need for careful optimization of both temperature and reaction time to achieve the maximum yield.[5]

Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling inert solvent (e.g., Dowtherm A or diphenyl ether)

  • Reaction flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or sand bath

  • Hexane or petroleum ether for precipitation

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC or LC-MS.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash with the same non-polar solvent to remove the high-boiling solvent.[1] The crude product can be further purified by recrystallization.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol offers a significant improvement in reaction time and often in yield, using a dedicated microwave synthesis system.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • 2.5 mL microwave vial with a magnetic stir bar

  • Microwave reactor

  • Ice-cold acetonitrile for washing

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[5]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes) as determined from optimization experiments (see Table 1).[5]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Drying and Analysis: Dry the resulting solid under vacuum. The product is typically of high purity (>95%).

Mandatory Visualization

Temperature_Optimization_Logic cluster_input Reaction Conditions cluster_process Potential Outcomes cluster_output Results Temp Reaction Temperature LowTemp Low Temperature (<250°C) Temp->LowTemp Too Low OptimalTemp Optimal Temperature (e.g., 250-300°C) Temp->OptimalTemp Optimized HighTemp Excessive Temperature (>300°C) Temp->HighTemp Too High Incomplete Incomplete Reaction Low Yield LowTemp->Incomplete GoodYield Good Yield Complete Cyclization OptimalTemp->GoodYield Decomposition Decomposition Tarry Byproducts Low Yield HighTemp->Decomposition

Caption: Logical flow of temperature optimization in Gould-Jacobs cyclization.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution & Monitoring cluster_optimization Phase 3: Analysis & Optimization A Select Aniline & Malonate Ester B Choose Heating Method (Conventional vs. Microwave) A->B C Select Solvent (High-boiling or Solvent-free) B->C D Perform Small-Scale Test Reaction at Baseline Temperature C->D E Monitor Reaction Progress (TLC, LC-MS) D->E F Analyze Yield & Purity E->F G Adjust Temperature & Reaction Time F->G Low Yield or Byproducts H Scale-up Reaction with Optimized Conditions F->H Good Yield G->D Iterate

Caption: Experimental workflow for optimizing Gould-Jacobs cyclization temperature.

References

How to avoid tar formation in Skraup quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Modern Researcher

The Skraup synthesis, a classic name reaction developed by Czech chemist Zdenko Hans Skraup in 1880, remains a powerful and direct method for the synthesis of the quinoline scaffold.[1] This foundational heterocyclic motif is central to a vast array of pharmaceuticals, agrochemicals, and functional materials. The reaction's elegance lies in its use of readily available starting materials: an aromatic amine, glycerol, a strong acid (typically sulfuric acid), and an oxidizing agent.[2]

However, the Skraup synthesis is infamous for its often violent exothermic nature and the production of significant quantities of tar, which can complicate product isolation and severely reduce yields.[3] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies, detailed protocols, and a mechanistic understanding to help navigate the challenges of this reaction, specifically focusing on the prevention of tar formation.

Troubleshooting Guide: From Tarry Mess to Clean Product

This section addresses the most common and critical issues encountered during the Skraup synthesis in a direct question-and-answer format.

Issue 1: My reaction is extremely vigorous, almost uncontrollable, and produces a solid black tar.

Question: I initiated the heating, and the reaction took off with extreme vigor, refluxing violently on its own. The final result was a hardened, black, tarry mass that is impossible to work with. What went wrong and how can I prevent this?

Answer: This is a classic runaway reaction, a primary safety concern and a major contributor to tar formation in the Skraup synthesis. The root cause is the highly exothermic nature of the initial condensation and cyclization steps, which, if uncontrolled, leads to localized overheating and rapid polymerization of reaction intermediates.[4]

Causality & In-Depth Solution:

The key intermediate, acrolein, is formed in situ by the acid-catalyzed dehydration of glycerol.[5] Acrolein is highly susceptible to polymerization under the harsh acidic and high-temperature conditions of the reaction.[6] An uncontrolled exotherm provides the perfect environment for this unwanted side reaction, leading to the formation of poly(acrolein) tars.

To mitigate this, you must moderate the reaction rate. The single most effective modification to the classical procedure is the inclusion of a moderating agent.[7]

  • Primary Recommendation: Use of Ferrous Sulfate (FeSO₄)

    • Mechanism of Action: Ferrous sulfate is not merely an additive but a crucial reaction moderator. It is believed to function as an oxygen carrier, smoothing out the final oxidation step of 1,2-dihydroquinoline to quinoline over a longer period.[8] This prevents a sudden, violent oxidation and helps to control the overall thermal profile of the reaction.

    • Practical Implementation: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O) to the initial mixture of aniline and glycerol before the slow, careful addition of concentrated sulfuric acid. A well-established protocol from Organic Syntheses demonstrates an 84-91% yield of quinoline using this method, a testament to its efficacy.[8]

  • Procedural Best Practices for Thermal Control:

    • Order of Addition is Critical: The correct order is aniline, ferrous sulfate, glycerol, and then the slow, portion-wise addition of concentrated sulfuric acid with efficient cooling (e.g., in an ice-water bath).[8]

    • Gentle Initiation: Heat the mixture gently to initiate the reaction. As soon as boiling begins, remove the external heat source. The reaction's own exotherm should be sufficient to sustain reflux for a period (often 30-60 minutes).[4]

    • Efficient Agitation: Use robust mechanical stirring to ensure homogenous mixing and dissipate heat, preventing localized hotspots where polymerization can initiate.[9]

Issue 2: My yield is consistently low, and the crude product is a viscous, dark oil heavily contaminated with tar.

Question: I've managed to control the initial exotherm, but my yields are poor, and the purification is a nightmare due to the thick, tarry consistency of the crude mixture. How can I improve my yield and simplify the workup?

Answer: Low yields, even with a controlled exotherm, are often linked to sub-optimal reaction conditions that still favor tar formation over the desired quinoline synthesis. This can be addressed by optimizing your choice of reagents and the purification procedure.

Causality & In-Depth Solution:

  • The Oxidizing Agent's Role: The choice of oxidizing agent has a significant impact on both the reaction's vigor and the final yield.

    • Nitrobenzene: The traditional choice, often serving as both oxidant and solvent.[1] However, its reduction to aniline can complicate product ratios if not used in the correct stoichiometry.

    • Arsenic Acid (As₂O₅): A highly effective alternative that is known to produce a less violent reaction and, for some substituted quinolines, may offer "somewhat greater yields" than nitrobenzene.[8][10] However, its extreme toxicity is a major drawback and requires stringent safety protocols.

    • Iodine (I₂): Milder and more environmentally benign options have been explored. Iodine can be used in catalytic amounts and is reported to be an effective oxidant for the final aromatization step.[11]

  • Minimizing Acrolein Polymerization:

    • Temperature & Time: Beyond the initial exotherm, avoid unnecessarily high temperatures or prolonged reaction times during the subsequent reflux period. Once the initial reaction subsides, maintain a gentle reflux only for the time necessary to ensure completion (typically 2-5 hours).[4] Overheating will continue to promote the degradation of reactants and intermediates into tar.

  • Effective Purification Strategy: Steam Distillation

    • Principle: The most effective method for separating the volatile quinoline product from the non-volatile tar is steam distillation.[4]

    • Protocol: After the reaction is complete, cool the mixture and cautiously make it strongly alkaline with a concentrated sodium hydroxide solution. This neutralizes the sulfuric acid and liberates the free quinoline base. Passing steam through this alkaline mixture will carry over the volatile quinoline, leaving the polymeric tar and inorganic salts behind. The quinoline can then be separated or extracted from the aqueous distillate.

Data Presentation: Optimizing for Yield

While a direct side-by-side comparison of various moderators and oxidants under identical conditions is scarce in the literature, the procedure detailed in Organic Syntheses provides a robust and reproducible benchmark for achieving high yields.

ParameterRecommended ConditionRationaleReported YieldReference
Reactants Aniline, Glycerol, H₂SO₄, NitrobenzeneStandard, readily available starting materials.84-91%[8]
Moderator Ferrous Sulfate (FeSO₄·7H₂O)Crucial for controlling the exotherm and preventing a runaway reaction, thereby minimizing tar formation.[8]
Glycerol Quality Anhydrous (<0.5% water)Water content can significantly lower the yield.[8]
Reaction Control Gentle initial heating, then removal of heatAllows the reaction's own exotherm to drive the initial phase without overheating.[4]
Purification Steam DistillationEffectively separates the volatile quinoline product from non-volatile tarry byproducts.[4]

Experimental Protocols & Visual Guides

Optimized Protocol for Quinoline Synthesis

(Adapted from Organic Syntheses, Coll. Vol. 1, p. 478)[8]

  • Reagent Setup: In a large round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add powdered ferrous sulfate heptahydrate (e.g., 0.27 mol), aniline (e.g., 2.3 mol), and anhydrous glycerol (e.g., 9.4 mol).

  • Acid Addition: While stirring and cooling the flask in an ice bath, slowly and cautiously add concentrated sulfuric acid (e.g., 400 cc).

  • Reaction Initiation: Once the addition is complete and the mixture is homogenous, gently heat the flask.

  • Controlled Reflux: As soon as the mixture begins to boil, immediately remove the external heat source. The exothermic reaction will sustain boiling for 30-60 minutes.

  • Completion: After the initial vigorous reaction subsides, reapply heat and maintain a steady reflux for an additional 3-5 hours.

  • Workup - Nitrobenzene Removal: Allow the mixture to cool. Set up for steam distillation and pass steam through the acidic mixture to remove any unreacted nitrobenzene.

  • Workup - Product Isolation: After removing the nitrobenzene, cool the flask. Cautiously make the mixture strongly alkaline by adding a concentrated solution of sodium hydroxide.

  • Workup - Steam Distillation: Reconfigure the apparatus and steam distill the alkaline mixture. The quinoline will co-distill with the water. Collect the distillate until it runs clear.

  • Final Purification: Separate the quinoline layer from the aqueous distillate. The crude quinoline can be further purified by distillation under reduced pressure.

Visualizing the Chemistry

Diagram 1: The Skraup Quinoline Synthesis Mechanism This diagram outlines the core steps from starting materials to the final quinoline product.

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Intermediate1 β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Intermediate1 Aniline Aniline Aniline->Intermediate1 Michael Addition Intermediate2 1,2-Dihydroquinoline Intermediate1->Intermediate2 Cyclization & Dehydration (H⁺) Quinoline Quinoline Intermediate2->Quinoline Oxidation (-2H)

Caption: Core reaction pathway of the Skraup Synthesis.

Diagram 2: The Pathway to Tar Formation This diagram illustrates how the key intermediate, acrolein, is diverted to form unwanted polymeric tar.

Tar_Formation Acrolein Acrolein Intermediate DesiredPath → Quinoline Synthesis Acrolein->DesiredPath Polymerization Polymerization Acrolein->Polymerization UndesiredPath → Tar Formation Conditions Harsh Conditions: - High Temperature - Strong Acid (H₂SO₄) - Uncontrolled Exotherm Conditions->Polymerization Promotes

Caption: Competing pathways for the acrolein intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the role of each primary reagent in the Skraup synthesis?

  • Aniline (or substituted aniline): Provides the benzene ring and the nitrogen atom that will be incorporated into the final quinoline structure.[4]

  • Glycerol: Acts as the source for the three-carbon chain (C2, C3, C4) of the quinoline ring. It dehydrates in the presence of strong acid to form the reactive intermediate, acrolein.[5]

  • Sulfuric Acid (H₂SO₄): Serves two critical functions: it acts as a powerful dehydrating agent to convert glycerol to acrolein, and it serves as the acid catalyst for the cyclization and subsequent dehydration steps.[4]

  • Oxidizing Agent (e.g., Nitrobenzene): Its role is to carry out the final step of the synthesis: the aromatization of the 1,2-dihydroquinoline intermediate to the stable aromatic quinoline ring.[2]

Q2: Can I use substituted anilines in this reaction? Yes, the Skraup synthesis is quite versatile. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aniline ring generally facilitate the reaction and can lead to higher yields. Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the ring, making the electrophilic cyclization step more difficult and often requiring harsher conditions, which can result in lower yields.[4]

Q3: Are there "greener" or safer alternatives to the classical Skraup conditions? Yes, modern research has focused on mitigating the hazardous aspects of the Skraup synthesis. These modifications include:

  • Microwave-assisted synthesis: Can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[3]

  • Use of ionic liquids: These can act as both the solvent and catalyst, leading to cleaner reactions and simpler product isolation.[3]

  • Alternative Oxidizing Agents: Replacing toxic oxidants like arsenic acid with options like catalytic iodine or even air/oxygen is an active area of development.[11]

Q4: My final product is pure by NMR, but still has a dark color. How can I decolorize it? If trace impurities are causing discoloration, treating a solution of your product in an appropriate organic solvent with activated carbon can be effective. Gently heat the solution with a small amount of activated carbon, then filter the hot solution through a pad of Celite® to remove the carbon. Subsequent distillation or recrystallization should yield a colorless product.[4]

References

Regioselectivity issues in unsymmetrical ketone Friedländer synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to addressing the common challenge of regioselectivity when using unsymmetrical ketones in the Friedländer quinoline synthesis. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you control the regiochemical outcome of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor regioselectivity in the Friedländer synthesis with unsymmetrical ketones?

A1: Poor regioselectivity arises when an unsymmetrical ketone, possessing two different enolizable α-methylene groups, is used as a reactant.[1] This allows for condensation to occur at two distinct positions on the ketone, leading to the formation of a mixture of two regioisomeric quinoline products, which can be difficult to separate and reduces the yield of the desired compound.[2]

Q2: What are the key factors that influence which regioisomer is formed?

A2: The regiochemical outcome is primarily governed by a combination of factors including the choice of catalyst (acid vs. base), reaction temperature, solvent, and steric and electronic effects of the substituents on the ketone.[2] The interplay between these factors determines whether the reaction is under kinetic or thermodynamic control.[3][4]

  • Kinetic Control: Typically favored at lower temperatures, this pathway leads to the fastest-forming product.[4] In the context of unsymmetrical ketones, this often corresponds to the enolate formed by deprotonation of the less sterically hindered α-proton.[3]

  • Thermodynamic Control: Favored at higher temperatures and longer reaction times, this pathway leads to the most stable product.[4] This usually corresponds to the more substituted, and therefore more stable, quinoline product.[3][5]

Q3: How does the choice of catalyst (acid vs. base) affect regioselectivity?

A3: The catalyst is a critical determinant of the reaction pathway.

  • Base Catalysis: Strong bases like KOH or KOtBu often lead to mixtures of isomers.[6] However, specific amine catalysts, particularly cyclic secondary amines like pyrrolidine, have been shown to be highly effective in directing the reaction to favor the formation of 2-substituted quinolines (from methyl ketones) by proceeding through an enamine intermediate.[7][8][9]

  • Acid Catalysis: Acid catalysts, such as p-toluenesulfonic acid (p-TsOH) or Lewis acids, can also be used.[6][10] Under acidic conditions, the reaction is believed to proceed via an initial aldol condensation, and the thermodynamic product is often favored.[5]

Q4: What are the main strategies to control and improve regioselectivity?

A4: Several strategies can be employed to enhance the formation of a single regioisomer:

  • Catalyst Control: Employing specific catalysts, such as pyrrolidine or its derivatives, can provide high regioselectivity.[7][8][9] Ionic liquids have also been reported to promote regiospecific synthesis.[1]

  • Optimization of Reaction Conditions: Adjusting the temperature and the rate of reactant addition can significantly influence the outcome. For amine-catalyzed reactions, slow addition of the ketone and higher temperatures can increase regioselectivity.[7][8][9]

  • Use of Directing Groups: Introducing a directing group, such as a phosphoryl group, onto one of the α-carbons of the ketone can effectively block one reaction pathway, leading to a single product.[1]

Reaction Pathway Visualization

The diagram below illustrates the competing pathways in the Friedländer synthesis with an unsymmetrical methyl ketone, leading to either the kinetically favored 2-substituted quinoline or the thermodynamically favored 2,3-disubstituted quinoline.

G Fig. 1: Regioselective Pathways in Friedländer Synthesis cluster_start Starting Materials cluster_pathways Reaction Control cluster_products Products SMs o-Aminoaryl Aldehyde + Unsymmetrical Ketone (R-CH2-CO-CH3) Kinetic Kinetic Control (Less Substituted Enamine/Enolate) Low Temp, Amine Catalyst SMs->Kinetic Pathway A Thermodynamic Thermodynamic Control (More Substituted Enamine/Enolate) High Temp, Acid/Base Catalyst SMs->Thermodynamic Pathway B Product_K 2-Substituted Quinoline (Kinetic Product) Kinetic->Product_K Faster Formation Product_T 2,3-Disubstituted Quinoline (Thermodynamic Product) Thermodynamic->Product_T More Stable Product

Caption: Competing pathways in the Friedländer synthesis.

Troubleshooting Guide

Problem 1: My reaction produces a mixture of regioisomers. How can I improve the selectivity?

  • Possible Cause: The reaction conditions favor the formation of both kinetic and thermodynamic products.

  • Solutions:

    • Switch to an Amine Catalyst: If you are using a general acid or base catalyst (e.g., KOH, p-TsOH), switch to a cyclic secondary amine like pyrrolidine. These catalysts have been shown to provide high regioselectivity for the formation of 2-substituted quinolines from methyl ketones.[8][9]

    • Optimize Reactant Addition: In amine-catalyzed systems, adding the methyl ketone substrate slowly to the reaction mixture has been demonstrated to significantly increase regioselectivity.[7][8][9]

    • Adjust Temperature: The effect of temperature is catalyst-dependent. For pyrrolidine-catalyzed reactions, increasing the temperature can positively influence regioselectivity in favor of the 2-substituted product.[7][8][9] For other systems, higher temperatures may favor the more stable thermodynamic product, so systematic temperature screening is recommended.[4]

Problem 2: I have obtained a mixture of regioisomers and cannot separate them by standard column chromatography.

  • Possible Cause: The regioisomers have very similar polarities, resulting in identical or very close Rf values on TLC.

  • Solutions:

    • Preparative TLC: For small-scale separations, preparative thin-layer chromatography (prep TLC) can offer better resolution than standard column chromatography. Running the plate multiple times in the same solvent system can gradually improve separation.[11]

    • Modify the Mobile Phase: For basic quinoline products, adding a small amount of base (e.g., triethylamine, ~1-2%) to the eluent can reduce tailing and improve separation on silica gel. Conversely, adding a small amount of acid (e.g., acetic acid) can sometimes help separate amine-containing isomers.[11]

    • Reverse-Phase Chromatography: If normal-phase silica gel fails, reverse-phase (e.g., C18) chromatography provides an alternative separation mechanism based on hydrophobicity and may resolve the isomers.[11]

    • Purification via Salt Formation: Since quinolines are basic, they can be converted to salts (e.g., hydrochloride, picrate).[12] The different regioisomers may have different crystallization properties as salts, allowing for separation by fractional crystallization. The pure quinoline can then be regenerated by neutralization.[12]

Quantitative Data on Regioselectivity

The following tables summarize the regioselectivity achieved in the Friedländer synthesis with unsymmetrical ketones under various catalytic conditions.

Table 1: Catalyst Effect on the Reaction of 2-Amino-3-pyridylaldehyde with 2-Pentanone

Catalyst (mol %)Temperature (°C)Time (h)Ratio (2-Ethyl : 2-Me, 3-Et)
Pyrrolidine (50)1002084:16
TABO* (50)1002090:10
KOH (50)1002049:51
p-TsOH (50)1002054:46

*TABO = 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane. Data sourced from J. Org. Chem. 2003, 68, 467-477.[8][9]

Table 2: Effect of Ketone Addition Mode and Temperature with Pyrrolidine Catalyst

KetoneAddition ModeTemperature (°C)Ratio (2-Subst. : 2,3-Disubst.)
2-PentanoneBatch6069:31
2-PentanoneSlow Addition6080:20
2-PentanoneSlow Addition10084:16

Data sourced from J. Org. Chem. 2003, 68, 467-477.[8][9]

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of 2-Ethyl-1,8-naphthyridine

This protocol is adapted from the work of Dormer et al. in J. Org. Chem. 2003, 68, 467-477.[8][9]

  • Materials:

    • 2-Amino-3-pyridinecarboxaldehyde

    • 2-Pentanone

    • Pyrrolidine

    • Toluene (or other suitable high-boiling solvent)

    • Standard laboratory glassware for reactions under an inert atmosphere

  • Procedure:

    • To a solution of 2-amino-3-pyridinecarboxaldehyde (1.0 mmol) and pyrrolidine (0.5 mmol) in toluene (5 mL) at 100 °C, add 2-pentanone (1.5 mmol) via syringe pump over 10 hours.

    • Heat the reaction mixture at 100 °C for a total of 20 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Determine the ratio of regioisomers by ¹H NMR spectroscopy or GC analysis of the crude product.[2]

    • Purify the major product by column chromatography on silica gel to yield the desired 2-ethyl-1,8-naphthyridine.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving regioselectivity issues in your Friedländer synthesis.

G Fig. 2: Troubleshooting Workflow for Regioselectivity Start Start: Poor Regioselectivity (Mixture of Isomers) CheckCatalyst What catalyst is being used? Start->CheckCatalyst AcidBase Acid (p-TsOH) or Base (KOH) CheckCatalyst->AcidBase Amine Amine Catalyst (e.g., Pyrrolidine) CheckCatalyst->Amine CheckConditions Are reaction conditions optimized? TrySeparation Can isomers be separated? CheckConditions->TrySeparation Yes OptimizeAddition Action: Implement slow addition of the ketone. CheckConditions->OptimizeAddition No PrepTLC Action: Attempt separation via Prep TLC or modify eluent. TrySeparation->PrepTLC Yes Recrystallize Action: Attempt purification via salt formation and recrystallization. TrySeparation->Recrystallize No End End: Desired Regioisomer Obtained SwitchToAmine Action: Switch to Pyrrolidine or TABO catalyst. AcidBase->SwitchToAmine Amine->CheckConditions SwitchToAmine->CheckConditions OptimizeTemp Action: Screen different temperatures. OptimizeAddition->OptimizeTemp OptimizeTemp->TrySeparation PrepTLC->End Reconsider Consider alternative synthesis or substrate modification (e.g., directing groups). PrepTLC->Reconsider If fails Recrystallize->End Recrystallize->Reconsider If fails Reconsider->Start

Caption: A step-by-step guide to improving regioselectivity.

References

Technical Support Center: Purification of Crude 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with crude 2-Oxo-1,2-dihydroquinoline-3-carbonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is a brownish or yellowish solid. Is this normal, and how can I purify it?

A1: It is common for the crude product of this compound synthesis to appear as a colored solid due to residual starting materials or side products. The two primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q2: What are the common impurities in the synthesis of this compound?

A2: Common impurities may include unreacted starting materials such as 2-aminobenzaldehyde and ethyl cyanoacetate (or related reagents), as well as side-products from condensation reactions. Depending on the synthetic route, byproducts from the cyclization step can also be present.

Q3: I tried to purify my product by recrystallization, but the yield was very low. What could be the issue?

A3: Low yield during recrystallization can be due to several factors:

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1]

  • Using too much solvent: This will keep the product dissolved even at low temperatures.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.

  • Premature crystallization: If the solution cools too much during a hot filtration step, the product may crystallize out with the impurities.

Q4: What is a good starting point for a recrystallization solvent for this compound?

A4: Based on similar structures, solvents like ethanol, methanol, or dimethylformamide (DMF) are good starting points.[2][3] It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

Q5: My product is still impure after recrystallization. What should I do next?

A5: If recrystallization does not provide the desired purity, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase.[4][5][6]

Q6: What stationary and mobile phases are recommended for column chromatography of this compound?

A6:

  • Stationary Phase: Silica gel is a commonly used adsorbent for the purification of quinoline derivatives.[4][7][8]

  • Mobile Phase (Eluent): A mixture of dichloromethane (DCM) and methanol (MeOH) is often effective.[7][8] You can start with a low polarity mixture (e.g., 50:1 DCM:MeOH) and gradually increase the polarity to elute your compound.[7][8]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent (e.g., ethanol, methanol). Heat the mixture to the solvent's boiling point. If the solid dissolves completely and then precipitates upon cooling, the solvent is suitable.

  • Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent the desired compound from crystallizing prematurely.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or the initial eluent).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle into a packed bed. Ensure the packing is uniform to avoid air bubbles or cracks.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and carefully load it onto the top of the silica gel bed.[9]

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 50:1 DCM:MeOH). Gradually increase the solvent polarity (e.g., to 30:1, then 20:1 DCM:MeOH) to move the compound down the column.[8]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the fractions using thin-layer chromatography (TLC) to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Eluent)Ratio (v/v)Notes
Silica GelDichloromethane : Methanol50:1 to 20:1Start with a lower polarity and gradually increase.[7][8]
Silica GelChloroform : Methanol7:1Can be used as an alternative eluent system.[8]

Visualizations

PurificationWorkflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization analysis1 Purity Check (TLC, NMR) recrystallization->analysis1 column_chromatography Column Chromatography analysis2 Purity Check (TLC, NMR) column_chromatography->analysis2 pure_product Pure Product analysis1->column_chromatography Still Impure analysis1->pure_product Purity OK analysis2->pure_product Purity OK

Caption: Purification workflow for this compound.

TroubleshootingRecrystallization start Low Yield in Recrystallization q1 Was too much solvent used? start->q1 a1_yes Action: Reduce solvent volume q1->a1_yes Yes q2 Was the cooling too rapid? q1->q2 No a2_yes Action: Allow slow cooling q2->a2_yes Yes q3 Is the solvent choice optimal? q2->q3 No a3_no Action: Test alternative solvents q3->a3_no No

Caption: Troubleshooting guide for low yield in recrystallization.

References

Technical Support Center: Overcoming Poor Solubility of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the poor solubility of quinoline derivatives in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many quinoline derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of many quinoline derivatives is often due to their molecular structure. The quinoline core is a bicyclic aromatic system, which is predominantly hydrophobic.[1] Strong intermolecular forces within the crystal lattice of the solid compound can also make it difficult for water molecules to solvate individual molecules, further limiting solubility.[1] The type and position of substituents on the quinoline ring are also critical; lipophilic groups can significantly decrease water solubility.[1]

Q2: How can poor compound solubility negatively impact my assay results?

A2: Yes, inconsistent results in biological assays are a frequent consequence of poor compound solubility.[2] If a compound precipitates in the assay medium, the actual concentration exposed to the cells or target protein will be lower and more variable than the intended concentration.[2] This can lead to several problems, including underestimated biological activity, inaccurate structure-activity relationships (SAR), reduced hit rates in high-throughput screening (HTS), and discrepancies between enzymatic and cell-based assay data.[3]

Q3: My compound precipitated out of its DMSO stock solution during storage. What happened and what can I do?

A3: Precipitation from DMSO stocks can occur for a few reasons. DMSO is hygroscopic, meaning it can absorb moisture from the atmosphere over time, which can reduce the solubility of highly hydrophobic compounds.[2] Additionally, some compounds may not be soluble at high concentrations (e.g., 10 mM) even in pure DMSO.[2] To address this, you can try storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing it as a dry powder.[2] Gently warming the solution or using sonication can help redissolve the precipitate, but always visually inspect the solution to ensure it is fully dissolved before use.[2]

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly depending on the cell line and the specific assay being performed. As a general guideline, the final concentration of DMSO in cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize toxicity and other off-target effects.[4] However, it is crucial to determine the specific tolerance of your experimental system by running a vehicle control curve with varying DMSO concentrations.

Q5: How does pH affect the solubility of quinoline derivatives?

A5: Quinolines are typically weak bases.[1] Therefore, their solubility is often pH-dependent.[2][5] Decreasing the pH of an aqueous buffer will lead to the protonation of the basic nitrogen atom in the quinoline ring, forming a more soluble salt.[1][2] This can be a very effective method for increasing the solubility of ionizable compounds.[2] Always ensure that the final pH of the assay buffer is compatible with your biological system (e.g., cells, enzymes).[2]

Troubleshooting Guides

Issue 1: My quinoline derivative precipitates immediately when I dilute my DMSO stock into an aqueous buffer.

This is a common issue known as "crashing out," which happens when a compound that is soluble in an organic solvent like DMSO becomes insoluble when diluted into an aqueous buffer.[4][6]

Troubleshooting Steps:

A systematic approach is recommended to identify the cause and find a solution. The following workflow can guide your efforts.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed check_dmso 1. Lower Final DMSO Concentration (e.g., <0.1%) start->check_dmso adjust_ph 2. Adjust Buffer pH (Quinoline = weak base, try lower pH) check_dmso->adjust_ph Still Precipitates success Solubility Issue Resolved check_dmso->success Resolved use_cosolvent 3. Add a Co-solvent (e.g., PEG, Propylene Glycol) adjust_ph->use_cosolvent Still Precipitates adjust_ph->success Resolved use_surfactant 4. Use a Surfactant (e.g., Tween® 80, Pluronic® F-68) use_cosolvent->use_surfactant Still Precipitates use_cosolvent->success Resolved use_surfactant->success Resolved fail Advanced Strategy Needed use_surfactant->fail Still Precipitates

Caption: Troubleshooting workflow for addressing compound precipitation.

  • Check Final DMSO Concentration : Ensure the final DMSO concentration is as low as possible (ideally ≤0.1%).[4][6] High solvent concentrations may not prevent precipitation upon significant dilution.[4]

  • Adjust Buffer pH : Since quinolines are weak bases, lowering the buffer pH can increase solubility by forming the protonated, more soluble salt.[6] Test a range of pH values to find one where the compound is soluble without compromising the assay.

  • Use a Co-solvent : Adding a water-miscible organic solvent (co-solvent) like polyethylene glycol (PEG), propylene glycol, or ethanol can reduce the polarity of the solvent system and increase the solubility of hydrophobic compounds.[7] Start with low percentages (e.g., 1-5% v/v) and increase cautiously.[7]

  • Incorporate a Surfactant : Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic molecules, preventing their precipitation.[6] Use them at concentrations above their critical micelle concentration (CMC).[7]

Issue 2: My compound is active in vitro but shows low oral bioavailability in animal models.

This is a common challenge for drugs classified under the Biopharmaceutics Classification System (BCS) as Class II or IV, where low aqueous solubility limits absorption from the gastrointestinal (GI) tract.[7][8]

Potential Formulation Strategies:

  • Particle Size Reduction : Decreasing the particle size of the compound increases its surface area, which can enhance the dissolution rate.[9]

    • Micronization : Reduces particle size to the micrometer range using techniques like jet milling.[10]

    • Nanonization (Nanosuspensions) : Further reduction to the nanometer range can more dramatically improve dissolution velocity and saturation solubility.[6]

  • Solid Dispersions : Dispersing the quinoline compound in a hydrophilic polymer matrix (e.g., PVP, PEG) at a molecular level enhances its wettability and dissolution.[1][7] This often converts the drug to a more soluble, amorphous state.[7]

  • Lipid-Based Formulations : For highly lipophilic compounds, formulating the drug in a lipid-based system like a Self-Emulsifying Drug Delivery System (SEDDS) can improve oral absorption.[6] These formulations create fine emulsions in the GI tract, keeping the drug solubilized for absorption.[6]

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility.[1][7]

Quantitative Data Summary

The effectiveness of various solubility enhancement techniques can vary significantly based on the specific quinoline derivative. The table below provides an illustrative summary of potential improvements in aqueous solubility.

TechniqueExample Excipient/ConditionPotential Fold Increase in SolubilityKey Considerations
pH Adjustment Decrease pH to 4-6 for basic quinolines10 - 1,000 foldFinal pH must be compatible with the biological assay system.[2]
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized to avoid assay interference or toxicity.[2]
Cyclodextrin Complexation 10% HP-β-CD in Water10 - 500 foldRequires formation of a stable inclusion complex.
Solid Dispersion 1:4 Drug-to-PVP K30 ratio20 - 2,000 foldRequires conversion to an amorphous state; physical stability must be assessed.

Note: These values are illustrative and the optimal method and resulting solubility increase must be determined empirically for each specific compound.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (High-Throughput Method)

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound, which is useful in early drug discovery.[3]

Materials:

  • Compound stock solution (e.g., 10 mM in 100% DMSO)

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Clear 96-well microplate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare Compound Stock : Create a 10 mM stock solution of the quinoline derivative in 100% DMSO.[2]

  • Dispense Compound : In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This creates a 100 µM nominal concentration with 1% DMSO.[2] Mix well.

  • Incubate : Cover the plate and incubate at room temperature for 1-2 hours to allow the solution to equilibrate.[2]

  • Measure : Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze : The concentration at which a significant increase in turbidity is observed compared to a buffer-only control is considered the kinetic solubility limit.

Protocol 2: Equilibrium Solubility Measurement (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[11]

Materials:

  • Solid (powdered) quinoline derivative

  • Chosen solvent (e.g., water, buffer)

  • Glass vials with screw caps

  • Shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Add Excess Compound : Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. Ensure there is undissolved solid material visible.[12]

  • Equilibrate : Seal the vials and place them on a shaker in a temperature-controlled environment for 24-48 hours to ensure equilibrium is reached.[11][13]

  • Separate Solid : Centrifuge the samples at high speed (e.g., 14,000 rpm for 30 minutes) to pellet the undissolved solid.[14]

  • Sample Supernatant : Carefully collect an aliquot of the clear supernatant.

  • Quantify : Dilute the supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[14]

Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

This protocol describes a common method for creating a solid dispersion to enhance solubility.[1][14]

G cluster_1 Solid Dispersion Workflow start 1. Dissolve step2 2. Mix Drug and Polymer in Common Solvent start->step2 step3 3. Solvent Evaporation (Rotary Evaporator) step2->step3 step4 4. Drying (Vacuum Oven) step3->step4 step5 5. Pulverize and Sieve step4->step5 end Amorphous Solid Dispersion step5->end

Caption: Workflow for preparing an amorphous solid dispersion.

Materials:

  • Quinoline derivative

  • Hydrophilic polymer/carrier (e.g., PVP K30, PEG 6000)[7][14]

  • Volatile organic solvent (e.g., methanol, ethanol)[1]

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution : Determine the desired drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5).[1] Dissolve both the quinoline derivative and the polymer in a suitable common solvent.[14]

  • Solvent Evaporation : Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature to form a thin film.[1][14]

  • Drying : Dry the resulting solid film in a vacuum oven (e.g., at 40-50°C) for 24 hours to remove all residual solvent.[1][14]

  • Final Processing : Scrape the dried solid dispersion, pulverize it into a fine powder, and pass it through a sieve.[14]

  • Characterization : It is recommended to characterize the final product using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.[14]

Visualization of Solubility Enhancement Mechanisms

Cyclodextrin Complexation

Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like quinoline derivatives, effectively shielding the hydrophobic part from water and increasing the apparent solubility of the complex.[15]

G cluster_0 quinoline Hydrophobic Quinoline Derivative plus + cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation quinoline_inside Quinoline

Caption: Encapsulation of a quinoline derivative within a cyclodextrin.

References

Technical Support Center: Navigating the Stability of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the stability challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind these issues and provide actionable protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a versatile heterocyclic compound with a privileged scaffold found in numerous biologically active agents.[1] However, the presence of a lactam (in the 2-oxo-quinoline core), a nitrile group, and an electron-rich aromatic system presents specific stability challenges in solution. This guide will walk you through the most common issues, their underlying causes, and robust solutions.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of this compound.

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation for quinoline compounds.[2] This is often a result of oxidation or photodegradation. The extended conjugated system in the molecule is susceptible to reactions that form colored byproducts. It is crucial to store your solutions, especially stock solutions, protected from light and to minimize exposure to atmospheric oxygen.[2]

Q2: I'm observing a loss of potency and inconsistent results in my biological assays. Could this be a stability issue?

A2: Absolutely. Inconsistent results and a decline in biological activity are classic signs of compound degradation.[2] The stability of quinoline derivatives in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure.[2] It is highly recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The main factors affecting stability are:

  • pH: The solubility and stability of quinoline derivatives are highly dependent on the pH of the solution.[2] Both acidic and basic conditions can accelerate degradation.

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[2][3]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[2]

  • Oxidizing Agents: The quinoline ring can be susceptible to oxidation, which may be initiated by atmospheric oxygen, peroxides, or certain metal ions.[4]

Q4: What is the expected stability of this compound in DMSO?

A4: While DMSO is a common solvent for stock solutions, its hygroscopic nature can introduce water, leading to hydrolysis over time. Additionally, improperly stored DMSO can contain acidic impurities that may accelerate degradation. For long-term storage, it is advisable to use anhydrous DMSO, store at -20°C or -80°C, and use aliquots to avoid repeated freeze-thaw cycles. If you suspect degradation in DMSO, it is recommended to acquire a fresh 1H NMR spectrum and compare it to the initial one.[5]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a structured approach to diagnosing and resolving specific stability issues you may encounter.

Issue 1: Appearance of New Peaks in HPLC/LC-MS Analysis

You've run a quality control check on your solution and observe new peaks that were not present in the freshly prepared sample.

Possible Cause & Explanation:

This is a clear indication of chemical degradation. The identity of the new peaks will depend on the degradation pathway. Based on the structure of this compound, the most probable degradation reactions are hydrolysis of the nitrile group and/or cleavage of the lactam ring.

  • Nitrile Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed under both acidic and basic conditions.

    • Acid-Catalyzed Hydrolysis: In the presence of acid and water, the nitrile can first hydrolyze to a carboxamide intermediate (2-Oxo-1,2-dihydroquinoline-3-carboxamide) and then further to a carboxylic acid (2-Oxo-1,2-dihydroquinoline-3-carboxylic acid). This reaction is often accelerated by heat.

    • Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile can also be converted to the corresponding carboxylate. However, for some quinolinone structures, strong basic conditions can lead to more complex reactions, including ring-opening of the quinolinone system.

Troubleshooting Workflow:

Troubleshooting Workflow for New Peaks in Chromatography.

Issue 2: Inconsistent Biological Activity or Decreased Potency

Your compound shows variable results in cell-based or enzymatic assays, or the IC50 value has increased over time.

Possible Cause & Explanation:

A decrease in the concentration of the active parent compound due to degradation is the most likely cause. The degradation products may be inactive or have a different activity profile, leading to unreliable data.

Preventative Measures & Solutions:

  • Fresh is Best: Always prepare fresh dilutions from a frozen stock solution immediately before an experiment.

  • Stock Solution QC: Regularly check the purity of your stock solution by HPLC. A good practice is to run a QC check every few weeks for solutions stored at -20°C and every couple of months for those at -80°C.

  • Solvent Selection: Ensure the solvent used for your stock solution is of high purity and anhydrous.

  • Assay Buffer Compatibility: Be aware that components of your assay buffer could contribute to degradation. If your assay requires prolonged incubation at 37°C, the compound's stability under these conditions should be verified.

Illustrative Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound under hydrolytic conditions.

G cluster_0 Acidic Conditions (H₃O⁺) cluster_1 Basic Conditions (OH⁻) A This compound B 2-Oxo-1,2-dihydroquinoline-3-carboxamide A->B Hydrolysis C 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid B->C Further Hydrolysis D This compound E Ring-Opened Products D->E Potential Ring Cleavage

Potential Hydrolytic Degradation Pathways.

Part 3: Experimental Protocols for Stability Assessment

To proactively assess the stability of your compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

Protocol 1: Forced Degradation Study

This protocol is designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to adequately assess stability.[2]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.[2] Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[2] Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the mixture at room temperature and monitor over 24 hours.[2]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at 60-80°C.[2] Sample at various time points. For solid-state thermal stability, place the powder in the oven.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation and identify any major degradation products, preferably using LC-MS for mass identification.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[2]

  • HPLC System: A system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) is recommended.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase (Example):

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution (Example):

    • Start with a low percentage of B, and gradually increase to elute more hydrophobic degradation products. A typical gradient might run from 5% to 95% B over 20-30 minutes.

  • Detection: Monitor at multiple wavelengths based on the UV spectra of the parent compound and any observed degradation products. A DAD is useful for this.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness. Peak purity analysis using the DAD is essential to ensure that the parent peak is free from co-eluting degradants.

Part 4: Data Summary and Interpretation

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of the quinolinone scaffold and nitrile functional group.

Stress ConditionReagents and ConditionsExpected Degradation ProductsRelative Stability
Acid Hydrolysis 0.1 M HCl, 60°C2-Oxo-1,2-dihydroquinoline-3-carboxamide, 2-Oxo-1,2-dihydroquinoline-3-carboxylic acidModerate to Low
Base Hydrolysis 0.1 M NaOH, 60°CCarboxylate salt, Potential ring-opened productsLow
Oxidation 3% H₂O₂, Room Temp.N-oxides, hydroxylated derivativesModerate
Thermal Degradation 80°C (in solution)General decompositionHigh
Photodegradation UV and visible lightHydroxylated derivatives, dimers, ring cleavage productsModerate to Low

References

Technical Support Center: Gould-Jacobs Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of 4-hydroxyquinoline derivatives. As a cornerstone in medicinal chemistry, the Gould-Jacobs reaction is instrumental in creating the core scaffold of numerous therapeutic agents.[1] However, the high-temperature cyclization step is frequently a source of experimental challenges.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to address the specific issues you may encounter. Our focus is not just on what to do, but why you're doing it, ensuring a foundational understanding that leads to robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization reaction is incomplete or has stalled. The primary spot on my TLC plate is the anilinomethylene malonate intermediate. What should I do?

This is the most common issue encountered in the Gould-Jacobs reaction. The thermal electrocyclization of the anilidomethylene malonate intermediate has a significant energy barrier that must be overcome.[1][2] Here is a systematic approach to drive your reaction to completion.

Causality: The 6-electron electrocyclization is a thermally demanding process, typically requiring temperatures upwards of 250 °C to proceed efficiently.[1][2][3] Insufficient thermal energy is the primary reason for an incomplete reaction.

Troubleshooting Steps:

  • Increase the Reaction Temperature: This is the most direct solution. Gradually increase the temperature of your heating bath or microwave reactor. A common range for conventional heating is 250-260 °C, but for some substrates, temperatures approaching 300 °C may be necessary.[3]

  • Extend the Reaction Time: If you are concerned about substrate or product decomposition at higher temperatures, extending the reaction time at the current temperature can improve conversion. However, be aware that prolonged heating, even at a slightly lower temperature, can also lead to byproduct formation.[3][4] A careful balance must be struck, which is best determined through small-scale optimization experiments.[3][4]

  • Consider Microwave Irradiation: Microwave heating offers a significant advantage over conventional oil baths by providing rapid, uniform, and efficient heating.[1] This can dramatically reduce reaction times from hours to minutes and often leads to cleaner reactions with higher yields by minimizing the time the product is exposed to high temperatures.[4]

  • Ensure Anhydrous Conditions: While not always a strict requirement, the presence of water can sometimes interfere with high-temperature reactions. Ensuring your intermediate and solvent are dry is a good practice that may improve the outcome.[3]

Q2: I'm observing significant formation of a dark, tarry substance in my reaction flask. How can I minimize this?

The formation of dark-colored tars is a clear indication of thermal decomposition.[3] This occurs when the reaction temperature is too high or the heating time is too long for your specific substrate.

Causality: At the high temperatures required for cyclization, both the starting intermediate and the quinolone product can undergo various degradation and polymerization reactions, leading to insoluble, high-molecular-weight byproducts.[3][5][6][7]

Troubleshooting Steps:

  • Optimize Temperature and Time: This is a critical balancing act. You need enough heat to drive the cyclization but not so much that you cause widespread decomposition. As the table below illustrates, a higher temperature for a shorter duration is often optimal.

  • Use a High-Boiling, Inert Solvent: Solvents like diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) are standard choices.[1][3] Their purpose is to maintain a stable, uniform high temperature and prevent localized overheating which can occur when heating a solid neat.

  • Work Under an Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions that may contribute to tar formation at high temperatures.[3]

  • Investigate Solvent-Free Conditions: For some substrates, running the reaction neat, particularly with microwave heating, can be highly effective.[8] This simplifies the work-up process, but requires very precise temperature and time control to avoid rapid decomposition.[8]

Q3: My desired product is formed, but I also see a significant amount of a decarboxylated side product. How can I prevent this?

The loss of the 3-carboalkoxy group is a known side reaction in the Gould-Jacobs synthesis, particularly under certain conditions.[3]

Causality: Decarboxylation is typically promoted by very high temperatures and pressures.[3][4] This is especially prevalent when using a sealed vessel for microwave synthesis, where significant pressure can build up.[4]

Troubleshooting Steps:

  • Carefully Control Reaction Temperature: Avoid excessive temperatures. If you are already getting good conversion to the desired product but also see the decarboxylated version, try reducing the temperature slightly.

  • Monitor Pressure in Microwave Synthesis: If using a microwave reactor, monitor the internal pressure. High pressure can facilitate decarboxylation.[4] Reducing the reaction temperature or the initial volume of reagents can help manage the pressure.

  • Modify the Work-up: The subsequent saponification and intentional decarboxylation steps are standard for producing the final 4-hydroxyquinoline.[9] If your goal is the ester-containing intermediate, ensure that your work-up conditions are not promoting premature hydrolysis and decarboxylation.

Q4: How do substituents on the aniline starting material affect the cyclization?

The electronic nature of the substituents on the aniline ring plays a significant role in the success of the Gould-Jacobs reaction.

Causality: The cyclization step is an intramolecular electrophilic aromatic substitution. The electron density of the aniline ring, therefore, directly impacts its nucleophilicity and its ability to attack the ester carbonyl group to close the ring.

Guidelines:

  • Electron-Donating Groups (EDGs): Anilines with EDGs (e.g., -OCH₃, -CH₃) are generally more reactive and give better yields. For asymmetrically substituted anilines, cyclization is favored at the more sterically accessible and electronically enriched ortho position. Meta-substituted anilines with EDGs are particularly effective.[9]

  • Electron-Withdrawing Groups (EWGs): Anilines with strong EWGs (e.g., -NO₂) can be problematic.[10] The reduced nucleophilicity of the aromatic ring makes the cyclization step much more difficult, often requiring harsher conditions which can lead to decomposition. Weaker EWGs like halogens are generally tolerated.

Q5: My final product is a viscous oil and is difficult to crystallize or purify. What are the best practices for work-up and purification?

Challenges in purification often stem from residual high-boiling solvent or the presence of impurities.

Causality: High-boiling solvents like diphenyl ether (m.p. 26 °C, b.p. 259 °C) can be difficult to remove completely and may result in an oily product if not properly handled during work-up.[8][11]

Work-up and Purification Protocol:

  • Precipitation: After cooling the reaction mixture, the standard procedure is to add a non-polar solvent like hexanes or petroleum ether to precipitate the crude product.[1][3] The high-boiling solvent should be soluble in the non-polar solvent, while the more polar quinolone product crashes out.

  • Thorough Washing: Be sure to wash the filtered solid thoroughly with the non-polar solvent to remove all traces of the high-boiling reaction solvent.[1]

  • High-Vacuum Removal: If the product remains an oil, it may be co-dissolved with the solvent. In this case, removing the solvent under high vacuum is necessary.[3]

  • Trituration: Gently scratching or rubbing the crude oil with a small amount of a non-polar solvent can sometimes induce crystallization.[3]

  • Column Chromatography: If other methods fail, purification by column chromatography is a reliable option to separate the product from both the residual solvent and other impurities.[3]

  • Recrystallization: Once a solid is obtained, it can be purified by recrystallization from suitable solvents such as ethanol, acetic acid, or a DMF/water mixture.[3][12]

Data Summary & Protocols

Table 1: Influence of Temperature & Time on Gould-Jacobs Cyclization (Microwave Heating)

This data, adapted from a Biotage application note, demonstrates the critical relationship between temperature, time, and yield for the reaction of aniline with diethyl ethoxymethylenemalonate (DEEM) under microwave irradiation.[4]

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Observations
12501011Reaction stalled; only intermediate observed.[4]
230011037Significant product formation at higher temp.[4]
32502011Extending time at lower temp is ineffective.[4]
4300102428Product degradation and decarboxylation observed.[4]
530051847Optimal balance of temperature and time.[4]
Experimental Protocols

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.[1][2]

  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by observing the evolution of ethanol. The crude anilidomethylenemalonate intermediate can often be used directly.[2][3]

  • Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of intermediate).[2] Under an inert atmosphere (e.g., Nitrogen), heat the mixture to a vigorous reflux (~250-260 °C) for 30-60 minutes. Monitor the reaction by TLC.[1][3]

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate directly. Add a non-polar solvent like hexanes to facilitate further precipitation and dissolve the diphenyl ether.[2]

  • Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.[1] The crude product can be further purified by recrystallization.

This protocol offers a significant improvement in reaction time and often in yield.[4]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[4]

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes), monitoring both temperature and pressure.[3][4]

  • Isolation: After the reaction is complete, allow the vessel to cool to room temperature. A precipitate of the product should form.[1][4]

  • Purification: Filter the solid product and wash it with a suitable solvent like ice-cold acetonitrile (3 mL). Dry the resulting solid under vacuum.[4]

Visualized Workflows & Mechanisms

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3 & 4 (Optional) Aniline Aniline Intermediate Anilidomethylene Malonate Intermediate Aniline->Intermediate + DEEM DEEM Diethyl Ethoxymethylenemalonate Loss1 Intermediate->Loss1 - EtOH Intermediate2 Anilidomethylene Malonate Intermediate Cyclized 4-Hydroxy-3-carboethoxyquinoline (Enol Form) Loss2 Cyclized->Loss2 - EtOH Cyclized2 4-Hydroxy-3-carboethoxyquinoline Intermediate2->Cyclized Heat (>250°C) 6π Electrocyclization Acid Quinolone-3- carboxylic Acid Final 4-Hydroxyquinoline Acid->Final Decarboxylation (Heat) Cyclized2->Acid Saponification (e.g., NaOH)

Caption: Reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting_Flowchart Start Incomplete Cyclization? Increase_Temp Increase Temperature (e.g., to 250-300°C) Start->Increase_Temp Yes Extend_Time Extend Reaction Time Start->Extend_Time If Temp Limited Use_Microwave Switch to Microwave Heating Start->Use_Microwave Alternative Check_Purity Check Purity of Intermediate Start->Check_Purity No Success Reaction Complete Increase_Temp->Success Tar Tar Formation? Increase_Temp->Tar Leads to Extend_Time->Success Extend_Time->Tar Leads to Use_Microwave->Success Optimize Optimize Temp/Time (e.g., Higher Temp, Shorter Time) Tar->Optimize Yes Inert_Atm Use Inert Atmosphere (N2 or Ar) Tar->Inert_Atm Also consider Optimize->Success Inert_Atm->Success

Caption: Troubleshooting workflow for incomplete cyclization.

References

Minimizing byproduct formation in quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges, focusing on minimizing byproduct formation in Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in classical quinoline synthesis reactions?

A1: Byproduct formation is a common challenge in quinoline synthesis and varies depending on the method used:

  • Skraup Synthesis: The highly exothermic nature of this reaction often leads to the formation of tar and polymeric materials due to the harsh acidic and oxidizing conditions.

  • Doebner-von Miller Synthesis: A primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compounds used as reactants, resulting in resinous materials.

  • Combes Synthesis: When using unsymmetrical β-diketones, the formation of a mixture of regioisomers is a significant issue.

  • Friedländer Synthesis: Self-condensation of the ketone reactant (an aldol condensation), particularly under basic conditions, is a frequent side reaction. With unsymmetrical ketones, a lack of regioselectivity can also lead to a mixture of quinoline isomers.

Q2: How can I generally improve the yield and purity of my quinoline synthesis?

A2: Optimizing reaction conditions is key to improving yield and purity. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts. Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions.

Q3: What is the role of ferrous sulfate in the Skraup synthesis?

A3: Ferrous sulfate (FeSO₄) is often added as a moderator to control the notoriously violent Skraup reaction. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer period, which helps to prevent the reaction from getting out of control and reduces tar formation.

Q4: How can I control regioselectivity in the Combes and Friedländer syntheses?

A4: Controlling regioselectivity is a critical aspect of these syntheses when using unsymmetrical starting materials.

  • Combes Synthesis: Regioselectivity is influenced by both steric and electronic effects. Increasing the steric bulk on one of the carbonyl groups of the β-diketone can direct the initial nucleophilic attack of the aniline. The electronic nature of substituents on the aniline also plays a role; for example, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines in certain reactions.

  • Friedländer Synthesis: The choice of catalyst can significantly influence regioselectivity. For instance, using specific amine catalysts or ionic liquids can favor the formation of one regioisomer. Modifying the ketone with a directing group, such as a phosphoryl group on the α-carbon, can also control the direction of cyclization.

Troubleshooting Guides

Skraup Synthesis

Problem: The reaction is extremely vigorous and difficult to control, leading to significant tar formation.

  • Cause: The reaction is highly exothermic.

  • Solution:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating to make the reaction less violent.

    • Controlled Reagent Addition: Ensure the reagents are added in the correct order: aniline, ferrous sulfate, glycerol, and then slowly and carefully add sulfuric acid with cooling.

    • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (indicated by boiling), remove the external heat source. The heat of the reaction should sustain boiling. Reapply heat only after the initial exotherm has subsided.

    • Efficient Stirring: Use a robust mechanical stirrer to ensure homogeneous mixing and prevent localized overheating.

Doebner-von Miller Synthesis

Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.

  • Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.

  • Solution:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the exothermic nature of the reaction and minimize polymerization.

    • In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method) to keep its concentration low.

    • Two-Phase System: Conducting the reaction in a two-phase solvent system can be advantageous for both yield and ease of work-up.

    • Catalyst Choice: While strong Brønsted acids are common, exploring Lewis acids like tin tetrachloride or scandium(III) triflate may provide milder conditions.

Combes Synthesis

Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.

  • Cause: The initial condensation and subsequent cyclization can occur at two different positions on the β-diketone.

  • Solution:

    • Substituent Effects: Modify the substituents on the starting materials. For example, a bulkier substituent on the aniline may favor cyclization at the less hindered position of the β-diketone. Electron-donating groups on the aniline can also influence the regiochemical outcome.

    • Catalyst Optimization: The choice of acid catalyst (e.g., sulfuric acid vs. polyphosphoric acid) can influence the ratio of regioisomers.

    • Temperature Control: Carefully controlling the reaction temperature during the cyclization step can favor the formation of one isomer over the other.

Friedländer Synthesis

Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.

  • Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.

  • Solution:

    • Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.

    • Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can allow the reaction to proceed at lower temperatures, thus minimizing self-condensation.

    • Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize this side reaction.

    • Catalyst Selection: Switching from a base to an acid catalyst (e.g., p-toluenesulfonic acid, iodine) can suppress the aldol self-condensation pathway.

Data Presentation

**Table 1: Influence of Moderator

Technical Support Center: Scaling Up the Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up the synthesis of this valuable compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when moving from laboratory to pilot or production scale.

IssuePotential CausesRecommended Solutions
Low Product Yield Incomplete Reaction: Insufficient reaction time or temperature. Side Reactions: Formation of byproducts due to incorrect stoichiometry or reaction conditions. Product Loss During Work-up: Inefficient extraction or precipitation.Optimize Reaction Conditions: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Gradually increase the temperature and monitor for byproduct formation. Stoichiometry: Ensure precise measurement of starting materials. For the Friedländer synthesis, a slight excess of the active methylene compound (e.g., ethyl 2-cyanoacetate) may be beneficial. Work-up Optimization: If using precipitation, ensure the pH is optimal for complete precipitation of the product. For extractions, use an appropriate solvent and perform multiple extractions.
Formation of Colored Impurities Oxidation: The product or intermediates may be sensitive to air oxidation, especially at elevated temperatures. Side Reactions: Unwanted side reactions can produce colored byproducts.Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Purification: Use activated charcoal treatment during recrystallization to remove colored impurities. Column chromatography can also be effective for removing colored byproducts.
"Oiling Out" Instead of Crystallizing During Purification High Impurity Level: A high concentration of impurities can lower the melting point of the product, causing it to separate as an oil. Inappropriate Solvent: The chosen recrystallization solvent may not be suitable.Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash or flash chromatography before recrystallization. Solvent Selection: Choose a recrystallization solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.[1][2][3]
Difficulty in Filtering the Product Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that clog filter paper. Gummy or Tarry Product: The presence of impurities can make the product sticky.Controlled Precipitation/Crystallization: Allow the solution to cool slowly to encourage the formation of larger crystals. Stirring during cooling can also help. Filter Aid: Use a filter aid such as celite to improve filtration of fine particles. Solvent Wash: Wash the crude product with a solvent in which the impurities are soluble but the product is not, to remove gummy residues before filtration.
Inconsistent Results at Larger Scale Poor Heat Transfer: In larger reactors, inefficient heat transfer can lead to localized hotspots and side reactions. Inefficient Mixing: Inadequate agitation can result in concentration gradients and incomplete reactions.Reactor Design: Use a jacketed reactor with good temperature control. Stirring: Employ an appropriate stirrer (e.g., overhead mechanical stirrer) and optimize the stirring speed to ensure homogeneous mixing.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for scaling up the synthesis of this compound: the Friedländer annulation or the Knoevenagel condensation?

A1: The Friedländer synthesis is often more amenable to scaling up as it can be performed as a one-pot reaction, which is generally more efficient and cost-effective for large-scale production. It typically involves the reaction of a 2-aminobenzaldehyde with an active methylene compound like ethyl 2-cyanoacetate.[4][5]

Q2: What are the most common side reactions to be aware of during the Friedländer synthesis of this compound?

A2: Common side reactions in the Friedländer synthesis include the self-condensation of the active methylene compound and the formation of other quinoline isomers if the starting materials are not chosen carefully. Under acidic or basic conditions, the aldol condensation that precedes cyclization can be reversible, potentially leading to a mixture of products.[6]

Q3: What is the best method for purifying crude this compound at a large scale?

A3: Recrystallization is the most common and scalable method for purifying solid organic compounds.[1] The choice of solvent is crucial. For this compound, solvents like ethanol, methanol, or acetic acid could be suitable. A solvent screen should be performed to identify the optimal solvent or solvent mixture that provides good recovery and high purity.[2][3][7]

Q4: How can I improve the yield of the synthesis?

A4: To improve the yield, several factors can be optimized:

  • Catalyst: The choice of catalyst can significantly impact the reaction rate and yield. For the Friedländer synthesis, both acid and base catalysts can be used.[4] For the Knoevenagel condensation, various catalysts have been reported to give high yields.

  • Reaction Temperature: Optimizing the reaction temperature can increase the reaction rate and drive the equilibrium towards the product. However, excessively high temperatures can lead to side reactions and decomposition.

  • Reagent Purity: Using high-purity starting materials is essential to minimize the formation of impurities and improve the yield of the desired product.

Q5: What are the key safety precautions to consider when scaling up this synthesis?

A5: When scaling up, it is crucial to consider the exothermic nature of the reaction. Proper temperature control and monitoring are essential to prevent runaway reactions. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). A thorough safety review should be conducted before proceeding with any large-scale synthesis.

Experimental Protocols

Protocol 1: Friedländer Synthesis of this compound

This protocol is a general guideline and may require optimization for specific equipment and scales.

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge 2-aminobenzaldehyde and a solvent such as ethanol or acetic acid.

  • Reagent Addition: Slowly add ethyl 2-cyanoacetate to the reactor with stirring.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine or sodium ethoxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Isolation: Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Catalysts for a Model Knoevenagel Condensation

This table presents data for a model Knoevenagel condensation between an aromatic aldehyde and malononitrile, which is a key step in one of the synthetic routes to the target molecule.

CatalystSolventTime (min)Yield (%)
NiCu@MWCNTH₂O/MeOH (1:1)2596 ± 3
NoneH₂O/MeOH (1:1)240Trace

Data adapted from a study on a similar reaction.[8]

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification start Start reagents Charge Reactor with 2-Aminobenzaldehyde & Solvent start->reagents add_cyanoacetate Add Ethyl 2-Cyanoacetate reagents->add_cyanoacetate add_catalyst Add Catalyst add_cyanoacetate->add_catalyst reflux Heat to Reflux (4-8 hours) add_catalyst->reflux monitoring Monitor Reaction (TLC/HPLC) reflux->monitoring cool Cool to Room Temperature monitoring->cool precipitate Precipitate Product cool->precipitate filter Filter Crude Product precipitate->filter wash Wash with Cold Solvent filter->wash recrystallize Recrystallize wash->recrystallize dry Dry Final Product recrystallize->dry end Final Product dry->end

Caption: Experimental workflow for the Friedländer synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Efficient Friedländer Annulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer annulation reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer reaction and why is catalyst selection important?

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to produce quinoline derivatives.[1] Catalyst selection is crucial as it significantly impacts reaction rate, yield, and selectivity. The choice of an appropriate catalyst can help to overcome issues such as poor substrate reactivity and the need for harsh reaction conditions like high temperatures.[2]

Q2: What are the most common types of catalysts used in the Friedländer reaction?

The Friedländer reaction can be catalyzed by a wide range of acidic and basic catalysts.[2]

  • Acid Catalysts : These are broadly effective for many substrates.[1] Common examples include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), as well as Lewis acids such as zinc chloride (ZnCl₂), indium(III) triflate (In(OTf)₃), and various metal triflates.[1][3]

  • Base Catalysts : Often employed for more reactive starting materials.[1] Typical base catalysts include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1]

  • Modern Catalysts : Recent advancements have introduced more efficient and environmentally benign catalysts, including nanocatalysts (e.g., Fe₃O₄-supported ionic liquid, SiO₂ nanoparticles), ionic liquids, and metal-organic frameworks (MOFs).[1][3][4][5]

Q3: How do I choose the right catalyst for my specific substrates?

The optimal catalyst depends on the reactivity of your starting materials.[1]

  • For substrates with low reactivity, a stronger acid catalyst or higher reaction temperatures may be necessary.

  • For highly reactive substrates, a milder base catalyst can be effective and may help to prevent side reactions.[1]

  • It is often recommended to screen a variety of catalysts to find the most suitable one for a specific transformation.

Q4: What are the common side reactions in the Friedländer synthesis and how can they be minimized?

The most prevalent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1][2] To minimize this:

  • Use an acid catalyst instead of a base.

  • Employ an imine analog of the 2-aminoaryl carbonyl compound.[2]

  • Carefully control the reaction temperature, as excessive heat can lead to decomposition and the formation of byproducts.[6]

Q5: Can the Friedländer reaction be performed under solvent-free conditions?

Yes, solvent-free conditions have been successfully employed for the Friedländer synthesis, often in conjunction with microwave irradiation or ball-milling.[7][8] These methods can offer advantages such as shorter reaction times, higher yields, and simpler work-up procedures.[7] Catalysts like p-TsOH, iodine, and various nanocatalysts have proven effective under these conditions.[2][7]

Troubleshooting Guides

Problem 1: Low or No Product Yield

A low yield of the desired quinoline product is a common issue. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed catalyst 1. Re-evaluate Catalyst Choice start->catalyst conditions 2. Optimize Reaction Conditions catalyst->conditions If no improvement success Yield Improved catalyst->success Issue resolved reagents 3. Check Reagent Quality conditions->reagents If no improvement conditions->success Issue resolved workup 4. Review Work-up Procedure reagents->workup If no improvement reagents->success Issue resolved workup->success Issue resolved

Caption: A step-by-step guide to troubleshooting low product yield.

Detailed Troubleshooting Steps:

Possible Cause Recommended Solution
Inappropriate Catalyst The chosen catalyst may not be suitable for your specific substrates. Screen a variety of acid and base catalysts of different strengths. For example, if a weak acid is ineffective, try a stronger Lewis acid.[1]
Suboptimal Reaction Temperature The reaction may require heating.[1] Gradually increase the temperature in 10-20°C increments and monitor the reaction progress by TLC. Conversely, excessive heat can cause decomposition, so consider lowering the temperature if charring is observed.[6]
Incorrect Solvent The solvent polarity can significantly influence reaction rates.[9] If the reaction is sluggish, consider switching to a solvent with a different polarity. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane are often used, while non-polar solvents like toluene may be preferred for base-mediated reactions.
Poor Substrate Reactivity Steric hindrance or deactivating electronic effects on the reactants can slow the reaction.[1] In such cases, a more potent catalyst or higher reaction temperatures may be required.
Presence of Impurities Ensure that all reagents and solvents are pure and dry, as contaminants can interfere with the reaction.
Catalyst Deactivation The catalyst may have lost its activity. Consider using a fresh batch of catalyst. For heterogeneous catalysts, regeneration may be possible.
Problem 2: Catalyst Deactivation

Catalyst deactivation leads to a decrease in reaction rate and yield over time.

Common Causes and Solutions for Catalyst Deactivation:

Deactivation Mechanism Description Possible Solutions
Poisoning Impurities in the reaction mixture strongly adsorb to the active sites of the catalyst, rendering them inactive.[10][11]Purify reactants and solvents before use.
Fouling/Coking Deposition of carbonaceous materials (coke) on the catalyst surface blocks active sites.[11][12]For heterogeneous catalysts, regeneration by burning off the coke in a controlled atmosphere may be possible.[12]
Sintering High reaction temperatures can cause catalyst particles to agglomerate, reducing the active surface area.[10]Operate the reaction at the lowest effective temperature.
Leaching For supported catalysts, the active catalytic species may detach from the support and dissolve into the reaction mixture.Choose a more robust support material or modify the catalyst to improve stability.

Catalyst Performance Comparison

The following tables provide a summary of the performance of various catalysts in the Friedländer synthesis, based on reported experimental data.

Table 1: Comparison of Lewis Acid Catalysts

CatalystSubstratesSolventTemp (°C)Time (h)Yield (%)Reference
MIL-53(Al)2-aminoaryl ketone, acetylacetoneNone100674
MOF-5(Zn)2-aminoaryl ketone, acetylacetoneNone100623
InCl₃Anthranilonitrile, cyclohexanoneNone1202490-95[6]
AlCl₃Anthranilonitrile, cyclohexanoneNone1202485-90[6]
Bi(OTf)₃ (5 mol%)2-aminoaryl ketones, α-methylene ketonesEthanolRT-High[3]
Gd(OTf)₃2-aminoaryl ketones, α-methylene ketones[Bmim][PF₆]600.25>90[3]

Table 2: Comparison of Nanocatalysts

CatalystSubstratesSolventTemp (°C)TimeYield (%)Reference
Fe₃O₄-supported ionic liquid2-aminoaryl ketone, α-methylene carbonylEthanol60-1002 hHigh[1]
SiO₂ nanoparticles2-aminoaryl ketones, carbonyl compoundsNone (MW)100-93[3]
Nickel nanoparticles2-aminobenzophenone, cyclohexane-1,3-dioneNone--92-96[13]

Table 3: Comparison of Homogeneous vs. Heterogeneous Catalysis

Feature Homogeneous Catalysis Heterogeneous Catalysis
Catalyst State Same phase as reactants.[14]Different phase from reactants.[14]
Activity/Selectivity Generally high activity and selectivity.[15]Can have lower activity and selectivity.[15]
Catalyst Recovery Often difficult and expensive.[16]Typically straightforward (e.g., filtration).[16]
Reaction Conditions Often milder conditions.[16]May require higher temperatures/pressures.
Mass Transfer Minimal limitations.[16]Can be a limiting factor.[16]

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Friedländer Synthesis using p-Toluenesulfonic Acid (p-TsOH)

This protocol describes a general procedure for the synthesis of polysubstituted quinolines using p-TsOH as a catalyst under solvent-free conditions.[7]

Materials:

  • 2-aminoaryl ketone or aldehyde (1.0 mmol)

  • Carbonyl compound with an α-methylene group (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (1.0 mmol)

Procedure:

  • In a round-bottom flask, thoroughly mix the 2-aminoaryl ketone/aldehyde, the carbonyl compound, and p-TsOH.

  • Heat the mixture with stirring at 80-100 °C. The reaction can also be carried out using microwave irradiation for faster reaction times.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Base-Catalyzed Friedländer Synthesis

This protocol provides a general method for base-catalyzed Friedländer synthesis.

Materials:

  • 2-aminoaryl aldehyde or ketone (1.0 mmol)

  • Ketone with an α-methylene group (1.2 mmol)

  • Potassium hydroxide (KOH) or sodium ethoxide (NaOEt) (catalytic amount)

  • Ethanol or other suitable alcohol as solvent

Procedure:

  • Dissolve the 2-aminoaryl aldehyde or ketone and the methylene-containing ketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of the base (e.g., KOH).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Nanocatalyst-Mediated Friedländer Synthesis

This protocol outlines a procedure using a reusable nanocatalyst, such as a magnetic iron oxide-supported catalyst.[1]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • Combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst in a round-bottom flask.

  • If the reaction is not solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100 °C).[1]

  • Monitor the reaction by TLC.

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet.[1] Otherwise, filter the reaction mixture to recover the catalyst.

  • The catalyst can often be washed, dried, and reused for subsequent reactions.

  • Work up the filtrate as described in the previous protocols (extraction, drying, and purification).

Visualized Workflows

Catalyst Selection Logic

catalyst_selection start Start: Substrate Analysis reactivity Assess Substrate Reactivity start->reactivity high_reactivity High Reactivity reactivity->high_reactivity High low_reactivity Low Reactivity reactivity->low_reactivity Low base_catalyst Consider Base Catalyst (e.g., KOH, NaOEt) high_reactivity->base_catalyst acid_catalyst Consider Acid Catalyst (e.g., p-TsOH, Lewis Acids) low_reactivity->acid_catalyst side_reactions Potential for Aldol Condensation? base_catalyst->side_reactions end Select Catalyst and Optimize Conditions acid_catalyst->end side_reactions->acid_catalyst Yes side_reactions->end No

Caption: Decision-making flowchart for selecting a suitable catalyst.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting exothermic reactions commonly encountered during the synthesis of quinolines.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. What can I do to manage the reaction?

A1: The Skraup synthesis is notoriously exothermic.[1][2] To moderate the reaction, you can implement the following control measures:

  • Use a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[1][3] Boric acid can also be used as a moderator.[1][2]

  • Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling, such as using an ice bath, to manage the initial exotherm.[1]

  • Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and prevent the formation of localized hotspots.[1]

  • Gradual Heating: Initially, heat the mixture gently to initiate the reaction. Once the exothermic phase begins, it's crucial to remove the external heat source and let the reaction proceed under its own heat.[3][4]

Q2: I am observing significant tar formation in my quinoline synthesis. What is the cause, and how can I minimize it?

A2: Tar formation is a common side reaction, particularly in the Skraup and Doebner-von Miller syntheses, due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1][5] To minimize tarring:

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be carefully controlled.[1][5]

  • Slow Reagent Addition: In the Doebner-von Miller synthesis, adding the α,β-unsaturated carbonyl compound slowly to the acidic aniline solution helps control the exotherm and reduces polymerization.[5]

  • Use a Moderator: In the Skraup synthesis, ferrous sulfate can help control the reaction rate and subsequently reduce charring and tar formation.[1]

Q3: My Doebner-von Miller reaction has a low yield due to the formation of a large amount of polymeric material. How can this be prevented?

A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a primary cause of low yields in the Doebner-von Miller reaction.[5] To mitigate this:

  • In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from the corresponding aldehydes via an aldol condensation at low temperature.[5] This slow formation and immediate consumption minimize its concentration and thus polymerization.

  • Controlled Addition and Temperature: Add the carbonyl compound solution slowly to the aniline solution while cooling in an ice bath to control the exothermic reaction.[5]

  • Catalyst Choice: The reaction can be catalyzed by both Brønsted and Lewis acids.[6] The choice of acid can influence the reaction rate and side reactions, so optimization may be necessary.

Q4: How can I control the exothermic reaction in a Combes synthesis?

A4: While generally less violent than the Skraup synthesis, the acid-catalyzed cyclization in the Combes synthesis can still be exothermic. Control measures include:

  • Slow Acid Addition: Add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) slowly and with efficient cooling.[7]

  • Temperature Monitoring: Heat the reaction mixture to the target temperature (typically 100-140°C) in a controlled manner and monitor for any sudden temperature increases.[7]

Troubleshooting Guides

Issue: Runaway Exothermic Reaction

Symptoms:

  • A sudden and rapid increase in reaction temperature that is difficult to control with standard cooling.

  • Vigorous, uncontrolled boiling of the solvent.

  • Noticeable increase in pressure within the reaction vessel.

  • Evolution of gas or fumes.

Possible Causes:

  • Rate of reagent addition is too fast.

  • Inadequate cooling.

  • Insufficient stirring leading to localized hot spots.

  • Reaction scale-up without proper protocol adjustment.

Solutions:

  • Immediate Action:

    • Remove the external heating source.

    • Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt bath).

    • If possible and safe, slowly add a pre-cooled, inert solvent to dilute the reaction mixture.

  • Preventative Measures for Future Experiments:

    • Reduce the rate of addition for the limiting reagent.

    • Ensure the cooling system is adequate for the scale of the reaction.

    • Use a mechanical stirrer for efficient mixing, especially for larger volumes.

    • For the Skraup synthesis, ensure a moderator like ferrous sulfate is used.[3]

Issue: Low Product Yield

Symptoms:

  • The isolated product quantity is significantly lower than theoretically expected.

  • TLC analysis shows a complex mixture of byproducts or significant unreacted starting material.

Possible Causes:

  • Incomplete reaction due to insufficient heating time or temperature after the initial exotherm.

  • Degradation of product due to excessive temperature or prolonged reaction time.

  • Significant side reactions, such as polymerization and tar formation.[1][5]

  • Loss of product during workup and purification.

Solutions:

  • Reaction Optimization:

    • Monitor the reaction progress using TLC to determine the optimal reaction time.

    • Carefully control the temperature throughout the reaction. After the initial exotherm, a period of sustained heating at a specific temperature is often required.[3]

    • For the Skraup synthesis, consider using a less vigorous oxidizing agent like arsenic acid, which can lead to a less violent reaction.[3]

  • Workup and Purification:

    • Ensure complete neutralization of the reaction mixture before extraction.

    • Perform multiple extractions with a suitable organic solvent to maximize product recovery.[5]

    • For tarry residues, steam distillation can be an effective method for isolating the quinoline product.[3][5]

Data Presentation

Table 1: Summary of Quantitative Data for Managing Exothermic Quinoline Syntheses

ParameterSkraup SynthesisDoebner-von Miller SynthesisCombes Synthesis
Typical Temperature Range Initiation with gentle heating, exotherm can sustain boiling. Reflux often at 100-150°C.[1]Often requires heating to reflux.[5] A specific protocol mentions 100°C.[8]Typically heated to 100-140°C.[7]
Key Reagent Addition Slow, controlled addition of concentrated H₂SO₄ with cooling.[1][3]Slow addition of α,β-unsaturated carbonyl compound, often with cooling.[5]Slow addition of acid catalyst with cooling.[7]
Moderators/Control Agents Ferrous sulfate (FeSO₄) or boric acid.[1][2]Use of an ice bath during in situ generation and addition of the carbonyl compound.[5]Efficient cooling during acid addition.[7]
Common Acid Catalysts Concentrated Sulfuric Acid.[1][3]HCl, H₂SO₄, p-toluenesulfonic acid, SnCl₄, Sc(OTf)₃, ZnCl₂.[5][6]Concentrated Sulfuric Acid, Polyphosphoric Acid (PPA).[9][10]
Typical Reaction Time Initial exotherm for 30-60 mins, followed by reflux for several hours (e.g., 3 hours).[3]Can vary significantly (e.g., 7 hours at reflux).[5]Monitored by TLC until completion.

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is adapted from established methods and emphasizes temperature control.

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate heptahydrate (moderator)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to aniline while cooling the flask in an ice bath and swirling.

  • To the resulting aniline sulfate mixture, add anhydrous glycerol and ferrous sulfate heptahydrate.

  • Finally, add nitrobenzene.

  • Gently heat the mixture using a heating mantle. The reaction is highly exothermic and will begin to boil.

  • Immediately remove the external heating source and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, further cooling may be necessary.

  • After the initial vigorous reaction subsides (typically 30-60 minutes), continue heating the mixture to a gentle reflux for an additional 3 hours to ensure the reaction goes to completion.[3]

  • Allow the reaction mixture to cool and then carefully pour it into a large volume of water.

  • Neutralize the excess acid with a concentrated sodium hydroxide solution until the solution is strongly alkaline.

  • Isolate the crude quinoline from the tarry residue by steam distillation.[3]

  • Purify the obtained quinoline by fractional distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol involves the in situ generation of crotonaldehyde to minimize polymerization.

Materials:

  • Aniline

  • Acetaldehyde solution

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride (Lewis acid catalyst)

Procedure:

  • Prepare a solution of aniline in aqueous hydrochloric acid in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add the acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at low temperature helps to control the exotherm and minimize polymerization.[5]

  • After the addition is complete, add anhydrous zinc chloride to the reaction mixture.

  • Heat the reaction mixture to reflux for 7 hours, monitoring the progress by TLC.[5]

  • After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide).

  • Perform steam distillation on the neutralized mixture to isolate the 2-methylquinoline.[5]

  • The distillate will contain two layers. Separate the organic layer and extract the aqueous layer with chloroform.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (a β-diketone)

  • Concentrated Sulfuric Acid

Procedure:

  • In a reaction flask, mix aniline and acetylacetone.

  • Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid to the mixture with efficient stirring.

  • After the acid addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 110°C for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., concentrated ammonium hydroxide) until the product precipitates.

  • Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

Mandatory Visualizations

Exothermic_Reaction_Troubleshooting start Exothermic Reaction Detected (e.g., Rapid T° Increase) check_cooling Is Cooling System Adequate and Functioning? start->check_cooling check_addition Is Reagent Addition Rate Too Fast? check_cooling->check_addition Yes action_cool ACTION: Increase Cooling Capacity (e.g., Ice-Salt Bath) check_cooling->action_cool No check_stirring Is Stirring Efficient? check_addition->check_stirring No action_slow ACTION: Reduce/Stop Reagent Addition check_addition->action_slow Yes action_stir ACTION: Increase Stirring Speed check_stirring->action_stir No assess_control Is Reaction Under Control? check_stirring->assess_control Yes action_cool->assess_control action_slow->assess_control action_stir->assess_control continue_reaction Continue Reaction with Close Monitoring assess_control->continue_reaction Yes emergency_stop EMERGENCY: Quench Reaction (Use established safe procedure) assess_control->emergency_stop No

Caption: Troubleshooting workflow for an unexpected exothermic event.

Exotherm_Parameters cluster_params Controllable Parameters cluster_factors Reaction Factors reagent_conc Reagent Concentration heat_gen Rate of Heat Generation reagent_conc->heat_gen Increases addition_rate Addition Rate addition_rate->heat_gen Increases temp Reaction Temperature temp->heat_gen Increases (Arrhenius Eq.) heat_diss Rate of Heat Dissipation temp->heat_diss Affects (via Cooling Delta T) stirring Stirring Efficiency stirring->heat_diss Increases exotherm Reaction Exothermicity heat_gen->exotherm heat_diss->exotherm control Reaction Control exotherm->control Determines Difficulty

Caption: Relationship between experimental parameters and exotherm control.

References

Validation & Comparative

The Emerging Potential of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of anticancer drug discovery is in a perpetual state of evolution, driven by the urgent need for more selective and effective therapeutic agents. Within this dynamic field, heterocyclic compounds have garnered substantial attention, with the quinoline scaffold being a particularly fruitful area of investigation.[1] This guide provides an in-depth comparative analysis of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives, benchmarking their performance against established anticancer agents. We will delve into the mechanistic underpinnings of their cytotoxic effects, present supporting experimental data, and provide detailed protocols for the key assays utilized in their evaluation.

The Quinoline Scaffold: A Privileged Structure in Cancer Therapy

Quinoline and its analogs are a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[2] In oncology, the quinoline motif is present in several clinically approved drugs and a multitude of investigational compounds.[3] The anticancer effects of quinoline derivatives are multifaceted, encompassing the induction of programmed cell death (apoptosis), arrest of the cell cycle, inhibition of new blood vessel formation (angiogenesis), and disruption of critical signaling pathways that fuel cancer cell proliferation and survival.[4] The 2-oxo-quinoline substructure, in particular, has been a focal point of recent research, with studies demonstrating its potent antiproliferative activity against various cancer cell lines.[5]

Comparative Cytotoxicity: Benchmarking Against Standard Chemotherapeutics

A crucial aspect of preclinical drug development is the assessment of a compound's cytotoxic potency relative to existing therapies. While direct head-to-head studies of this compound against a wide array of standard anticancer drugs in a single comprehensive screen are not extensively documented, we can draw valuable insights from comparing IC50 values (the concentration of a drug that inhibits cell growth by 50%) obtained from various studies.

It is imperative to acknowledge the inherent limitations of cross-study comparisons due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies. The following table provides a comparative overview of the cytotoxic activity of several 2-oxo-quinoline derivatives against various cancer cell lines, juxtaposed with the known IC50 values of Doxorubicin, a widely used chemotherapeutic agent.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
2-Oxo-quinoline Derivative 8g MCF-7Breast Cancer1.2 ± 0.2[4]
2-Oxo-quinoline Derivative 8g Panc-1Pancreatic Cancer1.4 ± 0.2[4]
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (7c) MCF-7Breast Cancer1.73 ± 0.27 (µg/mL)[6]
2-Oxo-quinoline Derivative 3b MCF-7Breast Cancer7.016[7]
2-Oxo-quinoline Derivative 3c MCF-7Breast Cancer7.05[7]
Doxorubicin MCF-7Breast Cancer8.306[8]
Doxorubicin MDA-MB-231Breast Cancer6.602[8]

Disclaimer: The IC50 values presented in this table are collated from different research articles and should be interpreted with caution due to potential variations in experimental protocols.

Unraveling the Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer efficacy of 2-oxo-quinoline derivatives stems from their ability to interfere with fundamental cellular processes that are often dysregulated in cancer. The primary mechanisms of action identified to date are the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis: The Intrinsic Pathway

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many 2-oxo-quinoline derivatives have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway.[5] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to the execution of the apoptotic program.[4]

2-Oxo-quinoline Derivative 2-Oxo-quinoline Derivative Bcl-2 Bcl-2 2-Oxo-quinoline Derivative->Bcl-2 Inhibits Bax Bax 2-Oxo-quinoline Derivative->Bax Promotes Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits release of Bax->Mitochondrion Promotes release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Executes cluster_cellcycle The Cell Cycle G1 Phase G1 Phase S Phase S Phase G1 Phase->S Phase DNA Synthesis G2 Phase G2 Phase S Phase->G2 Phase Growth & Prep for Mitosis M Phase M Phase G2 Phase->M Phase Mitosis G2 Phase->M Phase Arrest by 2-Oxo-quinoline M Phase->G1 Phase Cell Division cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound A->B C Add MTT Reagent B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan D->E F Read Absorbance (570 nm) E->F

References

Efficacy of 2-Oxo-Quinoline Derivatives Against Breast Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various 2-oxo-quinoline and related quinoline derivatives against common breast cancer cell lines. The data presented is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the anti-cancer potential of this class of compounds.

Data Summary of Anti-Cancer Activity

The cytotoxic effects of several quinoline derivatives have been evaluated against multiple breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below for easy comparison.

Table 1: Efficacy of 2-Oxo-Quinoline and Related Derivatives against MCF-7 Breast Cancer Cells
CompoundIC50 (µM)Reference
DL-18.17 ± 0.58[1]
DL-212.67 ± 0.29[1]
DL-33.54 ± 0.76[1]
DL-44.75 ± 1.09[1]
4a9.9 ± 0.57[1]
4b10.3 ± 0.58[1]
4c9.3 ± 0.61[1]
4d11.07 ± 0.87[1]
4e11.6 ± 0.44[1]
Compound 113.03 ± 1.5[2]
Compound 133.0[3]
Compound 144.0[3]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide29.8[4]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f] chromene-2-carboxamide39.0[4]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide40.0[4]
2-Cyano-5-(4-(dimethylamino) phenyl)-N-(quinolin-3-yl) penta-2,4-dienamide40.4[4]
Compound 6a3.39[5]
Compound 6b5.94[5]
Compound 6h2.71[5]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4b0.002[6]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4j0.003[6]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4k0.004[6]
4,6,7,8-tetrahydroquinolin-5(1H)-one 4e0.004[6]
Table 2: Efficacy of 2-Oxo-Quinoline and Related Derivatives against MDA-MB-231 Breast Cancer Cells
CompoundIC50 (µM)Reference
DL-111.4 ± 2.10[1]
DL-215.1 ± 1.82[1]
DL-35.3 ± 0.69[1]
DL-47.9 ± 0.99[1]
4a11.7 ± 1.8[1]
4b6.1 ± 2.3[1]
4c6 ± 0.7[1]
4d18.1 ± 1.8[1]
4e21.5 ± 1.8[1]
Compound 1111.90 ± 2.6[2]
Table 3: Efficacy of 2-Oxo-Quinoline and Related Derivatives against Other Breast Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
4aT-47D6.9 ± 0.65[1]
4bT-47D5.3 ± 0.66[1]
4cT-47D8.7 ± 0.55[1]
4dT-47D6.9 ± 0.67[1]
4eT-47D4.6 ± 0.068[1]
Compound 11T-47D2.20 ± 1.5[2]

Experimental Protocols

The following section details a generalized methodology for the key experiments cited in the referenced studies for determining the cytotoxicity of 2-oxo-quinoline derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, T-47D)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 2-oxo-quinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2-oxo-quinoline derivatives are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compounds. A control group with vehicle (DMSO) and a blank group with medium only are also included. The plates are incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

Mechanism of Action: Tubulin Polymerization Inhibition

Several quinoline derivatives exert their anti-cancer effects by inhibiting tubulin polymerization, a critical process for cell division.[7][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[6][7][8]

G Signaling Pathway: Tubulin Polymerization Inhibition A 2-Oxo-Quinoline Derivative B Binds to Colchicine Binding Site on β-Tubulin A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E G2/M Phase Cell Cycle Arrest D->E F Induction of Apoptosis E->F G Cancer Cell Death F->G G Experimental Workflow for Efficacy Evaluation A Synthesize & Characterize 2-Oxo-Quinoline Derivatives C Cytotoxicity Screening (e.g., MTT Assay) A->C B Culture Breast Cancer Cell Lines (MCF-7, MDA-MB-231) B->C D Determine IC50 Values C->D E Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E F Data Analysis & Comparison E->F G Lead Compound Identification F->G

References

Comparative Guide to the Mechanism of Action of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile and Alternative Antiallergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported mechanism of action for 2-oxo-1,2-dihydroquinoline-3-carbonitrile and leading alternative antiallergic compounds. While this compound has been identified as an antiallergic agent, detailed public data on its potency and specific experimental protocols are limited. This guide therefore contrasts its reported activities with the well-documented mechanisms of Cromolyn Sodium, Ketotifen, and Tranilast, supplemented with data from related quinoline derivatives to provide a comprehensive overview for research and development purposes.

Overview of Compounds

This compound is a heterocyclic compound belonging to the quinoline class. It has been reported to possess antiallergic properties through the inhibition of histamine release from mast cells and prostaglandin release from platelets.[1]

Alternative Agents for Comparison:

  • Cromolyn Sodium: A well-established mast cell stabilizer used prophylactically to treat allergic conditions such as asthma and allergic rhinitis.[2][3]

  • Ketotifen: A dual-action agent with both H1-antihistamine and mast cell stabilizing properties, used for a variety of allergic conditions.[4][5][6][7]

  • Tranilast: An antiallergic drug that inhibits the release of mediators from mast cells and has been shown to suppress collagen synthesis.[8][9][10][11][12]

Mechanism of Action Comparison

The primary mechanism for the antiallergic effect of these compounds is the stabilization of mast cells, thereby preventing the release of histamine and other inflammatory mediators. Ketotifen offers an additional mechanism through the direct blockade of H1-histamine receptors.

Data Presentation: Inhibition of Histamine Release
CompoundCell TypeStimulusAssayIC50 / Effective ConcentrationCitation(s)
Cromolyn Sodium Rat Peritoneal Mast CellsAnaphylacticHistamine Release Inhibition~6 µM[3]
Human Pulmonary Mast CellsAntigenHistamine Release InhibitionLess potent than Nedocromil[2]
Ketotifen Mast Cells-Calcium Channel Blockade (ICRAC)200 µM[10]
Tranilast Mast CellsVariousMediator Release Inhibition-[8][9][10]
CI-949 (Indole derivative) Human Basophilsanti-IgEHistamine Release Inhibition11.4 µM[13]
Human Lung Mast Cellsanti-IgEHistamine Release Inhibition16.6 µM[13]
Quercetin (Flavonoid) Human Cultured Mast CellsIgE/Anti-IgEHistamine Release InhibitionComparable to Cromolyn[8]
2-Methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid Rat-Passive Cutaneous AnaphylaxisSuperior to Cromolyn Sodium[5][14]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions.

Data Presentation: Inhibition of Prostaglandin Synthesis

This compound is reported to inhibit prostaglandin release. The following table provides data for a related quinoline derivative and other compounds that inhibit prostaglandin E2 (PGE2) synthesis.

CompoundCell Type/ModelAssayIC50 / EffectCitation(s)
Compound A (quinoline derivative) Human A549 cells, Rat macrophagesPGE2 Synthesis InhibitionSelective suppression[15]
Pyrrolylated-chalcone (Compound 16) RAW 264.7 macrophagesPGE2 Production Inhibition0.5 ± 1.5 µM[16]
KH176m (Sonlicromanol metabolite) Human fibroblasts, RAW264.7 cellsmPGES-1 Activity InhibitionSelective inhibition[12]
2'-hydroxychalcones RAW 264.7 cellsPGE2 Production InhibitionStructure-dependent[6]

Signaling Pathways

Mast Cell Degranulation

Mast cell activation, primarily through the cross-linking of IgE receptors (FcεRI), initiates a complex signaling cascade. This pathway involves the activation of tyrosine kinases (Lyn, Syk, Fyn), phosphorylation of adaptor proteins like LAT, and subsequent activation of phospholipase C (PLCγ). PLCγ hydrolyzes PIP2 into IP3 and DAG. IP3 triggers the release of Ca2+ from intracellular stores, and the subsequent depletion of these stores leads to store-operated calcium entry (SOCE) through CRAC channels. The sustained increase in intracellular Ca2+ is a critical signal for the fusion of histamine-containing granules with the cell membrane and the release of their contents (degranulation). Mast cell stabilizers like Cromolyn Sodium are thought to inhibit this process by modulating ion channels and preventing the necessary influx of calcium.[2][4][11][17]

Caption: Simplified signaling pathway of mast cell degranulation and sites of inhibition.
Prostaglandin Synthesis Pathway

Prostaglandins are lipid mediators synthesized from arachidonic acid, which is released from the cell membrane by phospholipase A2 (PLA2). The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid to prostaglandin H2 (PGH2). PGH2 is then converted to various prostaglandins, including the pro-inflammatory prostaglandin E2 (PGE2), by specific synthases like prostaglandin E synthase (PGES). Nonsteroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of COX enzymes. This compound is reported to inhibit this pathway, likely by targeting one of the key enzymes.[18][19][20]

ProstaglandinSynthesis MembranePL Membrane Phospholipids AA Arachidonic Acid MembranePL->AA PLA₂ COX COX-1 / COX-2 AA->COX converted by PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGES PGES PGH2->PGES converted by PGE2 Prostaglandin E2 (PGE2) PGES->PGE2 Inflammation Inflammation PGE2->Inflammation Quinoline This compound Quinoline->COX inhibits (reported) Quinoline->PGES inhibits (potential)

Caption: The arachidonic acid cascade for prostaglandin E2 synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the validation and comparison of compound activity. Below are generalized methodologies for key assays.

In Vitro Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the degranulation of mast cells.

Principle: Mast cells are stimulated with a secretagogue (e.g., antigen, compound 48/80) in the presence and absence of the test compound. The amount of histamine released into the supernatant is measured and compared to the total histamine content of the cells to determine the percentage of inhibition.

Generalized Protocol:

  • Mast Cell Isolation: Mast cells are isolated from a suitable source, such as the peritoneal cavity of rats.

  • Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of the test compound (e.g., this compound, Cromolyn Sodium) for a specified period.

  • Stimulation: The cells are then challenged with a secretagogue to induce degranulation.

  • Histamine Quantification: The reaction is stopped, and the cells are centrifuged. The histamine content in the supernatant and the cell pellet (after lysis) is quantified using a sensitive method such as fluorometry or an enzyme-linked immunosorbent assay (ELISA).

  • Calculation: The percentage of histamine release and the inhibition by the test compound are calculated. The IC50 value is determined from the dose-response curve.

Prostaglandin E2 Synthesis Inhibition Assay

This assay measures the ability of a compound to inhibit the production of PGE2 in response to an inflammatory stimulus.

Principle: Cells capable of producing prostaglandins (e.g., macrophages, A549 cells) are treated with an inflammatory stimulus (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The concentration of PGE2 in the cell culture supernatant is measured to determine the inhibitory effect of the compound.

Generalized Protocol:

  • Cell Culture: Adherent cells (e.g., RAW 264.7 macrophages) are cultured in appropriate media until they reach a suitable confluency.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a short period.

  • Stimulation: An inflammatory stimulus like LPS is added to the culture medium to induce the expression of COX-2 and subsequent PGE2 production.

  • Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is determined using a competitive ELISA kit.

  • Data Analysis: The percentage of PGE2 inhibition is calculated relative to the stimulated control (LPS alone). The IC50 value is derived from the concentration-response curve.

Conclusion

This compound is reported to function as an antiallergic agent by inhibiting both histamine and prostaglandin release. While this dual mechanism is promising, the lack of publicly available quantitative data makes direct comparison with established drugs challenging.

Cromolyn Sodium and Tranilast are effective mast cell stabilizers, and Ketotifen provides the additional benefit of H1-receptor antagonism. The comparative data suggests that while Cromolyn Sodium is a benchmark, other compounds, including certain quinoline derivatives, have demonstrated superior or comparable potency in specific assays.

For researchers and drug development professionals, this compound represents a scaffold of interest. Further investigation is warranted to quantify its potency in mast cell stabilization and prostaglandin synthesis inhibition assays. Such studies would clarify its therapeutic potential relative to existing antiallergic agents.

References

Molecular Docking Performance of 2-Oxo-1,2-dihydroquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 2-oxo-1,2-dihydroquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. This guide provides a comparative analysis of the molecular docking performance of derivatives of 2-oxo-1,2-dihydroquinoline against several key protein targets implicated in cancer progression. It is important to note that while the focus is on derivatives of 2-oxo-1,2-dihydroquinoline-3-carbonitrile, a lack of direct and detailed public domain studies on this specific parent compound necessitates the use of data from its closely related analogs. This guide aims to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

Comparison by Target Protein

P-glycoprotein (ABCB1)

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic drugs out of cancer cells.[1][2] Inhibition of P-gp is a key strategy to overcome MDR. Molecular docking studies have explored the potential of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-gp inhibitors.

Data Presentation:

CompoundTarget ProteinPDB IDBinding Energy (kcal/mol)Reference CompoundBinding Energy (kcal/mol)
2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivative 17P-glycoprotein6C0V-9.22Verapamil(Not specified in the study)

Note: The specific structure of derivative 17 is detailed in the cited literature.[3]

Experimental Protocols:

A representative molecular docking protocol for studying the interaction of 2-oxo-1,2-dihydroquinoline derivatives with P-glycoprotein is as follows:

  • Protein Preparation: The three-dimensional crystal structure of human P-glycoprotein (e.g., PDB ID: 6C0V) is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned using a force field like AMBER.

  • Ligand Preparation: The 2D structures of the 2-oxo-1,2-dihydroquinoline derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization of the ligand structures is performed using a suitable force field.

  • Grid Generation: A docking grid is defined around the active site of the P-glycoprotein, typically encompassing the known binding site of established inhibitors.

  • Molecular Docking: Docking is performed using software such as AutoDock Vina. The program explores various conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.

Mandatory Visualization:

cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space Pgp P-glycoprotein (ABCB1) Drug_out Chemotherapeutic Drug Pgp->Drug_out ATP-dependent Efflux Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Target Therapeutic Effect Quinoline 2-Oxo-quinoline Derivative (Inhibitor) Quinoline->Pgp Inhibition

P-glycoprotein Mediated Drug Efflux and Inhibition
Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5] Overexpression or mutations of EGFR are common in various cancers, making it a prime target for anticancer therapies.

Data Presentation:

CompoundTarget ProteinPDB IDDocking Score (kcal/mol)Reference CompoundDocking Score (kcal/mol)
N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamide (5a)EGFR3W2R-8.839Erlotinib(Not specified in the study)

Note: The specific structure of compound 5a is detailed in the cited literature.[6]

Experimental Protocols:

The molecular docking protocol for EGFR is similar to that for P-glycoprotein, with the key difference being the target protein and its active site:

  • Protein Preparation: The crystal structure of the EGFR kinase domain (e.g., PDB ID: 3W2R) is obtained and prepared by removing water and ligands, adding hydrogens, and assigning charges.

  • Ligand Preparation: The 3D structures of the N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)-carboxamide derivatives are generated and energy minimized.

  • Grid Generation: The docking grid is centered on the ATP-binding site of the EGFR kinase domain.

  • Molecular Docking: Docking simulations are run to predict the binding poses and affinities of the ligands.

  • Analysis of Results: The results are analyzed to identify key interactions, such as hydrogen bonds with residues in the hinge region of the kinase domain, which are crucial for inhibitory activity.

Mandatory Visualization:

EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Quinoline 2-Oxo-quinoline Derivative Quinoline->EGFR Inhibits Kinase Activity

EGFR Signaling Pathway and Inhibition
Tubulin

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7][8] Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them effective anticancer agents.

Data Presentation:

CompoundTarget ProteinPDB IDBinding ModeReference CompoundBinding Interactions
4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybridTubulin(Not specified)Binds to the colchicine binding siteCombretastatinHydrogen bonds with Val 238 and Ala 317

Note: Quantitative binding energy was not provided in the available search result for this specific derivative, but the study confirmed its interaction at the colchicine binding site.[9]

Experimental Protocols:

A typical molecular docking protocol for tubulin inhibitors is as follows:

  • Protein Preparation: The crystal structure of the tubulin dimer (e.g., from PDB) is prepared by removing water molecules, ions, and co-crystallized ligands. Hydrogens are added and charges are assigned.

  • Ligand Preparation: The 3D structures of the 2-oxo-1,2-dihydroquinoline derivatives are generated and their energy is minimized.

  • Grid Generation: The docking grid is defined to encompass the colchicine binding site, which is located at the interface between the α and β tubulin subunits.

  • Molecular Docking: Docking simulations are performed to predict the binding conformation and affinity of the ligands within the colchicine binding site.

  • Analysis of Results: The docking poses are analyzed to understand the interactions with key amino acid residues in the binding pocket, which can explain the tubulin polymerization inhibitory activity.

Mandatory Visualization:

Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Depolymerization->Tubulin CellDivision Cell Division Spindle->CellDivision Quinoline 2-Oxo-quinoline Derivative (Tubulin Inhibitor) Quinoline->Tubulin Inhibits Polymerization

Tubulin Dynamics in Cell Division and Inhibition

General Experimental Workflow for Molecular Docking

The following diagram illustrates a typical workflow for in silico molecular docking studies.

Start Start: Identify Target Protein & Ligands PrepProtein Protein Preparation (from PDB) Start->PrepProtein PrepLigand Ligand Preparation (2D to 3D, Energy Minimization) Start->PrepLigand Grid Grid Generation (Define Active Site) PrepProtein->Grid PrepLigand->Grid Docking Molecular Docking (e.g., AutoDock Vina) Grid->Docking Analysis Analysis of Results (Binding Energy & Interactions) Docking->Analysis End End: Identify Potential Lead Compounds Analysis->End

Molecular Docking Experimental Workflow

This guide summarizes the available molecular docking data for derivatives of 2-oxo-1,2-dihydroquinoline against key cancer-related protein targets. The presented data indicates that this chemical scaffold is a promising starting point for the design of inhibitors for P-glycoprotein, EGFR, and tubulin. However, the lack of direct studies on this compound highlights a gap in the current research landscape. Future in silico and in vitro studies focusing on this specific compound are warranted to fully elucidate its potential as a therapeutic agent. Researchers are encouraged to use the provided protocols as a foundation for their own investigations into this and related molecular structures.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Oxo-Quinoline Derivatives: Anticancer vs. Antibacterial Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-oxo-quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-oxo-quinoline derivatives, focusing on their anticancer and antibacterial properties. By examining the influence of various substituents on their biological potency and mechanism of action, this document aims to provide valuable insights for the rational design of novel therapeutic agents.

Anticancer Activity of 2-Oxo-Quinoline Derivatives

Numerous 2-oxo-quinoline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship for Anticancer Activity

The anticancer potency of 2-oxo-quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring and any appended functionalities.

Key SAR Observations:

  • Substitution at the 3-position: The introduction of a Schiff base linkage at the 3-position, derived from 2-oxo-quinoline-3-carbaldehyde, has been a fruitful strategy. The nature of the aromatic or heteroaromatic amine used to form the Schiff base significantly influences cytotoxicity. Electron-withdrawing groups on this aromatic ring generally enhance activity.

  • Substitution at the 6-position: Halogen substituents, such as chlorine, at the 6-position of the 2-oxo-quinoline core have been shown to be favorable for anticancer activity.

  • Introduction of α-aminophosphonates: The addition of α-aminophosphonate moieties to 2-oxo-quinoline Schiff bases can enhance antitumor activity and, in some cases, reduce cytotoxicity towards normal cells.[1][2][3]

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of representative 2-oxo-quinoline derivatives against various human cancer cell lines.

Compound IDR (Substitution on Schiff Base Amine)Cancer Cell LineIC50 (µM)Reference
4a1 2-hydroxyphenylNCI-H46035.52 ± 0.86[4]
4a2 4-hydroxyphenylNCI-H46016.22 ± 0.71[4]
4c2 4-chlorophenylNCI-H46011.62 ± 0.52[4]
4d1 2-nitrophenylNCI-H4605.16 ± 0.37[4]
4d2 4-nitrophenylNCI-H4607.62 ± 0.46[4]
5b Diethyl 4-aminobenzylphosphonateHepG29.99 ± 0.58[1][3]
5b Diethyl 4-aminobenzylphosphonateSK-OV-330.15 ± 1.24[1][3]
5b Diethyl 4-aminobenzylphosphonateNCI-H46035.42 ± 1.53[1][3]
5-FU (Control) -NCI-H46044 ± 0.54[4]
Cisplatin (Control) -HepG210.12 ± 0.62[1]
Signaling Pathway: Induction of Apoptosis

Many anticancer 2-oxo-quinoline derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm 2_oxo_quinoline 2-Oxo-Quinoline Derivative Bax Bax 2_oxo_quinoline->Bax Activates Bcl2 Bcl-2 2_oxo_quinoline->Bcl2 Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruits Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Cleavage Procaspase3 Procaspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis

Caption: Intrinsic apoptosis pathway induced by 2-oxo-quinoline derivatives.

Antibacterial Activity of 2-Oxo-Quinoline Derivatives

The quinolone scaffold is well-established in antibacterial drug discovery, with fluoroquinolones being a prominent class. 2-Oxo-quinoline derivatives have also emerged as promising antibacterial agents, particularly against Gram-positive bacteria.

Structure-Activity Relationship for Antibacterial Activity

The antibacterial efficacy of 2-oxo-quinolines is dictated by the substituents on the heterocyclic core.

Key SAR Observations:

  • Substitution at the 6-position: Similar to anticancer activity, a chlorine atom at the 6-position appears to be beneficial for antibacterial potency.

  • Schiff Base Moiety: The nature of the substituent on the imine nitrogen of the Schiff base at the 3-position plays a crucial role. Aromatic rings with specific substitutions can enhance activity against certain bacterial strains.

  • Hybrid Molecules: Hybrid molecules incorporating other bioactive scaffolds, such as thiazole, with the 2-oxo-quinoline core have shown potent and broad-spectrum antibacterial activity.

Quantitative Comparison of Antibacterial Activity

The following table presents the Minimum Inhibitory Concentration (MIC in µg/mL) of selected 2-oxo-quinoline derivatives against various bacterial strains.

Compound IDR1R2 (on Schiff base)Bacterial StrainMIC (µg/mL)Reference
6c ClHS. aureus (MRSA)0.75[5]
6l OCH3HS. aureus (MRSA)0.75[5]
6o OCH34-OCH3S. aureus (MRSA)0.75[5]
Daptomycin (Control) --S. aureus (MRSA)0.50[5]
4g -4-Fluorophenyl (on thiazole ring)S. aureus (MRSA, clinical isolate)3.91[6]
4m -4-Nitrophenyl (on thiazole ring)S. aureus (MRSA, clinical isolate)7.81[6]
Ciprofloxacin (Control) --S. aureus (MRSA, clinical isolate)31.25[6]
Mechanism of Action: Inhibition of DNA Gyrase

A primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for DNA replication, and its inhibition leads to bacterial cell death.

dna_gyrase_inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Bacterial_Cell_Death Bacterial Cell Death DNA_Gyrase->Bacterial_Cell_Death Leads to DNA damage Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Binds to Replication_Fork Replication Fork Progression Relaxed_DNA->Replication_Fork 2_oxo_quinoline 2-Oxo-Quinoline Derivative 2_oxo_quinoline->DNA_Gyrase Inhibits

Caption: Inhibition of DNA gyrase by 2-oxo-quinoline derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-oxo-quinoline derivatives for 24-48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

mtt_workflow Seed_Cells Seed cells in 96-well plate Add_Compound Add 2-oxo-quinoline derivatives Seed_Cells->Add_Compound Incubate_1 Incubate (24-48h) Add_Compound->Incubate_1 Add_MTT Add MTT solution Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Add DMSO to dissolve formazan Incubate_2->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol (Broth Microdilution):

  • Compound Preparation: Prepare a series of two-fold dilutions of the 2-oxo-quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

2-Oxo-quinoline derivatives represent a versatile scaffold for the development of both anticancer and antibacterial agents. The structure-activity relationship studies highlight that specific substitutions on the quinoline core and appended functionalities can be tailored to optimize potency against either cancer cells or bacterial pathogens. For anticancer activity, inducing apoptosis through the intrinsic pathway is a key mechanism, while for antibacterial action, inhibition of DNA gyrase is a primary target. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, holds significant promise for the discovery of novel and effective therapeutics.

References

In Vivo Validation of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo anticancer activity of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives against standard-of-care chemotherapies. While specific in vivo quantitative data for this compound is limited in publicly available literature, this guide utilizes data from representative quinoline derivatives with demonstrated anticancer effects in preclinical models. The objective is to offer a framework for evaluating the potential of this compound class and to provide detailed experimental protocols for future in vivo validation studies.

Comparative Efficacy of Quinoline Derivatives vs. Standard Chemotherapy

The following table summarizes the available in vivo data for a representative quinoline-chalcone derivative and standard chemotherapeutic agents used in the treatment of gastric cancer. It is important to note that direct comparison of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.

Compound/DrugAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)Survival Rate
Quinoline-Chalcone Derivative (12e) Nude Mice (Xenograft)Gastric (MGC-803 cells)Not SpecifiedSignificant inhibition reportedNot Reported
5-Fluorouracil (5-FU) Nude Mice (Xenograft)Gastric (SGC7901 cells)Metronomic, every other day~26.36%[1][2]Not Reported
Cisplatin Nude Mice (Xenograft)Gastric (St-15, SC-l-NU cells)9 mg/kg, single dose~77.8%Not Reported
Doxorubicin Nude Mice (Xenograft)Breast (MCF-7 cells)Not Specified-Not Reported

Note: The data for the Quinoline-Chalcone Derivative (12e) indicates a qualitative "significant inhibition" as specific quantitative data was not available in the reviewed literature. This highlights a critical gap in the current research landscape and underscores the need for further in vivo studies on this class of compounds.

Experimental Protocols

A detailed methodology for a key in vivo experiment to validate the anticancer activity of a novel compound like this compound is provided below.

Murine Xenograft Model for Gastric Cancer

This protocol outlines the establishment of a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human gastric cancer.

1. Cell Culture and Animal Model:

  • Cell Lines: Human gastric cancer cells (e.g., MGC-803, SGC-7901) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Animals: Male athymic nude mice (BALB/c-nu/nu), 4-6 weeks old, are used for the study. The animals are housed in a sterile, temperature- and light-controlled environment with free access to autoclaved food and water. All animal procedures must be approved by and conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation:

  • Gastric cancer cells are harvested during the exponential growth phase.

  • The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 1 x 10^7 cells/mL.

  • A volume of 0.1 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor growth is monitored regularly. When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, test compound at different doses, positive control).

  • The test compound (this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • The positive control group receives a standard-of-care chemotherapeutic agent (e.g., 5-Fluorouracil or Cisplatin) at a clinically relevant dose.

  • The vehicle control group receives the formulation vehicle only.

4. Efficacy Evaluation:

  • Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²) / 2.

  • The body weight of the mice is recorded regularly as an indicator of systemic toxicity.

  • At the end of the study, the tumor growth inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.

  • Survival rates are also monitored and recorded.

5. Statistical Analysis:

  • Data are presented as mean ± standard deviation (SD). Statistical significance between the treatment and control groups is determined using appropriate statistical tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. A p-value of less than 0.05 is considered statistically significant.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design, the following diagrams are provided in Graphviz DOT language.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Quinoline derivatives have been shown to inhibit key signaling pathways involved in cancer progression, including the EGFR pathway. Dysregulation of this pathway can lead to increased cell proliferation, survival, and angiogenesis.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline 2-Oxo-1,2-dihydroquinoline -3-carbonitrile Quinoline->EGFR

Caption: EGFR Signaling Pathway Inhibition.

Experimental Workflow for In Vivo Validation

The following diagram illustrates the key steps in the in vivo validation process for a novel anticancer compound.

experimental_workflow cluster_treatment 6. Treatment Administration start Start cell_culture 1. Cell Culture (Human Gastric Cancer Cells) start->cell_culture tumor_implantation 3. Tumor Implantation (Subcutaneous Injection) cell_culture->tumor_implantation animal_model 2. Animal Model (Athymic Nude Mice) animal_model->tumor_implantation tumor_growth 4. Tumor Growth Monitoring tumor_implantation->tumor_growth randomization 5. Randomization into Treatment Groups tumor_growth->randomization vehicle Vehicle Control randomization->vehicle test_compound Test Compound (2-Oxo-1,2-dihydroquinoline -3-carbonitrile) randomization->test_compound positive_control Positive Control (e.g., 5-FU, Cisplatin) randomization->positive_control efficacy_evaluation 7. Efficacy Evaluation (Tumor Volume, Body Weight) vehicle->efficacy_evaluation test_compound->efficacy_evaluation positive_control->efficacy_evaluation data_analysis 8. Data Analysis and Interpretation efficacy_evaluation->data_analysis end End data_analysis->end

Caption: In Vivo Validation Workflow.

References

Cytotoxicity of Quinoline Analogs: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds in anticancer drug development. Their diverse chemical structures allow for a wide range of biological activities, including the induction of cancer cell death, inhibition of cell proliferation, and disruption of key signaling pathways. This guide provides a comparative analysis of the cytotoxic effects of various quinoline analogs on different cancer cell lines, supported by experimental data and detailed methodologies to aid in research and development.

Data Presentation: Comparative Cytotoxicity of Quinoline Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various quinoline derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.

Quinoline Analog / DerivativeCancer Cell LineCancer TypeIC50 Value (µM)Reference
Pim-1 Kinase Inhibitors
Compound 13ePC-3Prostate Cancer2.61[1]
KG-1Leukemia3.56[1]
Compound 13fPC-3Prostate Cancer4.73[1]
KG-1Leukemia4.88[1]
Compound 13hPC-3Prostate Cancer4.68[1]
KG-1Leukemia2.98[1]
Quinoline-Chalcone Derivatives
Compound 12eMGC-803Gastric Cancer1.38
HCT-116Colon Cancer5.34
MCF-7Breast Cancer5.21
Indolo[2,3-b]quinoline Derivatives
BAPPNHepG2Liver Cancer3.3 (µg/mL)[2]
HCT-116Colon Cancer23 (µg/mL)[2]
MCF-7Breast Cancer3.1 (µg/mL)[2]
A549Lung Cancer9.96 (µg/mL)[2]
Tetrahydrobenzo[h]quinoline
MCF-7Breast Cancer10 (24h)[3]
7.5 (48h)[3]
Pyridin-2-one Substituted Quinoline
Compound 4cK-562Leukemia7.72[4]
HOP-92Non-Small Cell Lung2.37[4]
SNB-75CNS Cancer2.38[4]
RXF 393Renal Cancer2.21[4]
HS 578TBreast Cancer2.38[4]
4-Anilinoquinoline Derivatives
Compound 14hVariousMultiple0.0015 - 0.0039

Experimental Protocols

To ensure reproducibility and validation of the presented data, detailed methodologies for key experimental assays are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline analogs and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.

  • MTT Addition: Following treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9]

Principle: Propidium iodide (PI) is a fluorescent dye that intercalates into the major groove of double-stranded DNA. The intensity of PI fluorescence is directly proportional to the amount of DNA in a cell. As cells progress through the cell cycle, their DNA content changes, allowing for their differentiation by flow cytometry.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the quinoline analog at its IC50 concentration for a specified time. Harvest the cells by trypsinization and wash with cold PBS.[10]

  • Cell Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.[11]

  • RNA Digestion: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a solution containing RNase A (100 µg/mL) to degrade RNA and prevent its staining by PI.[9]

  • DNA Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension and incubate in the dark at room temperature for 15-30 minutes.[9][10]

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically FL2 or FL3).[1]

  • Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the cytotoxic action of quinoline analogs.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanism Assays cluster_data_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate 24h cell_seeding->incubation_24h treatment Treat with Quinoline Analogs incubation_24h->treatment incubation_48h Incubate 48h treatment->incubation_48h mtt_assay MTT Assay incubation_48h->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle/Apoptosis) incubation_48h->flow_cytometry absorbance Measure Absorbance (570nm) mtt_assay->absorbance cell_cycle_analysis Analyze Cell Cycle Distribution flow_cytometry->cell_cycle_analysis apoptosis_analysis Quantify Apoptosis flow_cytometry->apoptosis_analysis ic50 Calculate IC50 absorbance->ic50

Caption: General experimental workflow for assessing the cytotoxicity of quinoline analogs.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway quinoline Quinoline Analogs bax Bax quinoline->bax bcl2 Bcl-2 quinoline->bcl2 death_receptor Death Receptor quinoline->death_receptor mitochondrion Mitochondrion bax->mitochondrion + bcl2->mitochondrion - cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates caspase8 Caspase-8 death_receptor->caspase8 Activates caspase8->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified overview of apoptosis signaling pathways induced by quinoline analogs.

pim1_pathway cluster_inhibition Inhibition cluster_signaling Pim-1 Signaling cluster_outcome Cellular Outcome quinoline_inhibitor Quinoline-based Pim-1 Inhibitor pim1 Pim-1 Kinase quinoline_inhibitor->pim1 apoptosis Apoptosis quinoline_inhibitor->apoptosis Induces cell_cycle_arrest Cell Cycle Arrest quinoline_inhibitor->cell_cycle_arrest Induces bad Bad pim1->bad Phosphorylates (Inactivates) myc c-Myc pim1->myc Phosphorylates (Activates) akt Akt pim1->akt Cross-talk bcl2 Bcl-2 bad->bcl2 bad->apoptosis Promotes bcl2->apoptosis myc->cell_cycle_arrest akt->bad

Caption: Pim-1 kinase signaling pathway and its inhibition by quinoline analogs.

References

A Comparative Analysis of the Anticancer Activity of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile derivatives against the well-established chemotherapeutic agent, Doxorubicin. This document synthesizes experimental data on their cytotoxic effects, mechanisms of action, and impact on cellular signaling pathways.

This comparison focuses on derivatives of the core this compound structure, as direct comparative studies of the parent compound against Doxorubicin are limited. The data presented is primarily from in vitro studies on human cancer cell lines.

Quantitative Comparison of Cytotoxic Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting biological or biochemical functions, for a representative this compound derivative and Doxorubicin against the MCF-7 human breast cancer cell line.

CompoundCell LineIC50 ValueReference Compound IC50 (Doxorubicin)
1-[2-(ethoxy)carbonyl-2-cyano-1-(4-hydroxy-3-methoxy)phenylvinyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (Compound 7c)MCF-71.73 ± 0.27 µg/mL~0.68 - 1.1 µg/mL (Representative)

Note: The IC50 value for Doxorubicin can vary between studies due to different experimental conditions. The value presented is a representative range from multiple sources for MCF-7 cells.

Mechanisms of Action and Cellular Effects

This compound Derivatives:

Derivatives of this compound have demonstrated significant anticancer activity through the induction of apoptosis and cell cycle arrest.[1][2] Studies on related quinolone derivatives have shown that these compounds can trigger the intrinsic apoptotic pathway, evidenced by the activation of caspases (such as Caspase-3, 8, and 9), release of cytochrome c from the mitochondria, and modulation of the Bcl-2 family proteins, including an increase in the pro-apoptotic protein BAX and a decrease in the anti-apoptotic protein Bcl-2.[2][3]

Furthermore, these derivatives have been observed to cause cell cycle arrest, primarily at the G2/M phase.[2] This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Doxorubicin:

Doxorubicin, a widely used anthracycline antibiotic in chemotherapy, exerts its anticancer effects through multiple well-established mechanisms.[4] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.

Signaling Pathways

The following diagrams illustrate the generalized signaling pathways associated with the anticancer activity of this compound derivatives and Doxorubicin.

G Experimental Workflow for Cytotoxicity Assessment cluster_workflow MTT Assay Workflow A Cancer Cell Seeding (e.g., MCF-7 in 96-well plates) B Incubation (24h) for cell adherence A->B C Treatment with Quinoline Derivative or Doxorubicin (various concentrations) B->C D Incubation (e.g., 48h) C->D E Addition of MTT Reagent D->E F Incubation (3-4h) (Formazan crystal formation) E->F G Solubilization of Formazan (e.g., with DMSO) F->G H Absorbance Measurement (e.g., at 570 nm) G->H I Data Analysis (IC50 determination) H->I

MTT Assay Experimental Workflow

G Apoptosis and Cell Cycle Arrest Signaling Pathways cluster_quinoline This compound Derivative cluster_doxorubicin Doxorubicin Q Quinoline Derivative Mito Mitochondrial Stress Q->Mito G2M G2/M Phase Arrest Q->G2M Bcl2 Bcl-2 Family Modulation (↑BAX, ↓Bcl-2) Mito->Bcl2 CytC Cytochrome c Release Bcl2->CytC Casp Caspase Activation (Caspase-9, Caspase-3) CytC->Casp ApoptosisQ Apoptosis Casp->ApoptosisQ Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNAdamage DNA Damage DNA->DNAdamage ROS->DNAdamage ApoptosisD Apoptosis DNAdamage->ApoptosisD

Anticancer Signaling Pathways

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative or Doxorubicin)

  • 96-well flat-bottomed tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with the test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Cell Harvesting: Following treatment with the test compound, harvest the cells by trypsinization and collect them by centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI, allowing for the quantification of cells in each phase of the cell cycle.[5][6][7][8][9]

References

A Comparative Guide to QSAR Modeling of 2-oxo-1,2-dihydroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recent Quantitative Structure-Activity Relationship (QSAR) modeling studies on 2-oxo-1,2-dihydroquinoline and related quinoline derivatives. The objective is to offer a clear comparison of methodologies, performance metrics, and the biological targets addressed in these studies, thereby providing a valuable resource for researchers in the field of drug design and discovery.

Comparative Analysis of QSAR Models

The following table summarizes the key findings from four distinct QSAR studies on quinoline derivatives, highlighting the different modeling techniques, biological targets, and statistical validation parameters.

Study Reference Biological Target/Activity QSAR Methodology No. of Compounds Key Statistical Parameters
Study 1 P-glycoprotein (ABCB1) InhibitionMachine Learning (CatBoost)18R² = 0.95, RMSE = 0.283[1]
Study 2 Tubulin Inhibition (Anticancer)3D-QSAR (CoMFA & CoMSIA)25 (20 training, 5 test)CoMFA: q² = 0.692, R² = 0.875CoMSIA: q² = 0.761, R² = 0.956
Study 3 Antimalarial Activity3D-QSAR (CoMFA & CoMSIA), HQSAR49 (37 training, 12 test)CoMFA: q² = 0.70, r² = 0.80, r²pred = 0.63CoMSIA: q² = 0.69, r² = 0.79, r²pred = 0.61HQSAR: q² = 0.80, r² = 0.80, r²pred = 0.72[2]
Study 4 Breast Cancer (Aromatase Inhibition)3D-QSAR (CoMFA & CoMSIA)Not SpecifiedElectrostatic, hydrophobic, and hydrogen bond fields were significant.[3]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for evaluating and replicating QSAR studies. This section outlines the protocols employed in the featured studies.

Study 1: Machine Learning-Based QSAR for P-glycoprotein Inhibition
  • Dataset Preparation: A dataset of 18 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives with known inhibitory activity against P-glycoprotein (ABCB1) was used.[1] The biological activity data was likely converted to a logarithmic scale (e.g., pIC50) to ensure a normal distribution for modeling.

  • Descriptor Calculation: Both 2D and 3D molecular descriptors were calculated to represent the structural features of the compounds.[1] These descriptors likely included constitutional, topological, geometrical, and electronic properties.

  • Model Building: Several machine learning algorithms were employed, including k-Nearest Neighbors (kNN), Decision Tree (DT), Back Propagation Neural Networks (BPNN), and Gradient Boosting (GB) methods.[1] The CatBoost algorithm, a gradient boosting method, was identified as the top-performing model.[1]

  • Model Validation: The predictive performance of the models was evaluated using the coefficient of determination (R²) and the root mean squared error (RMSE).[1]

Study 2: 3D-QSAR (CoMFA and CoMSIA) for Tubulin Inhibition
  • Dataset Preparation: A set of 25 novel 2-oxoquinoline arylaminothiazole derivatives with tubulin inhibitory activity against the HeLa cancer cell line was utilized. The dataset was split into a training set of 20 compounds to build the models and a test set of 5 compounds for external validation.

  • Molecular Modeling and Alignment: The 3D structures of the compounds were generated and optimized. A crucial step in 3D-QSAR is the alignment of the molecules, which was likely performed based on a common scaffold or a pharmacophore hypothesis.

  • CoMFA and CoMSIA Field Calculation:

    • CoMFA (Comparative Molecular Field Analysis): Steric and electrostatic fields were calculated around the aligned molecules in a 3D grid.

    • CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields were also calculated.

  • Model Building and Validation: Partial Least Squares (PLS) regression was used to correlate the calculated fields with the biological activity. The models were validated internally using the leave-one-out cross-validation coefficient (q²) and externally using the test set.

Study 3: 3D-QSAR and HQSAR for Antimalarial Activity
  • Dataset Preparation: A dataset of 49 quinoline-based derivatives with antimalarial activity was divided into a training set of 37 compounds and a test set of 12 compounds.[2]

  • CoMFA and CoMSIA Modeling: Similar to Study 2, CoMFA and CoMSIA models were developed based on the 3D aligned structures to correlate steric, electrostatic, hydrophobic, and hydrogen bonding features with antimalarial activity.[2]

  • HQSAR (Hologram QSAR) Modeling: This 2D-QSAR technique generates molecular holograms based on fragments of the chemical structures. These holograms are then correlated with the biological activity.

  • Model Validation: The models were validated using internal cross-validation (q²), non-cross-validation (r²), and external validation with the test set (r²pred).[2]

Study 4: 3D-QSAR for Breast Cancer Aromatase Inhibition
  • Dataset and Target: This study focused on quinoline derivatives as potential inhibitors of the aromatase enzyme, a target in breast cancer therapy.[3]

  • 3D-QSAR Modeling: CoMFA and CoMSIA were used to build the 3D-QSAR models.[3]

  • Key Findings: The study highlighted the importance of electrostatic, hydrophobic, and hydrogen bond donor and acceptor fields in determining the anti-breast cancer activity of these derivatives.[3]

  • Model Validation: The predictive capabilities of the developed models were validated using an external test set.[3]

Visualizing QSAR Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the typical workflow of a QSAR study and the logical relationships between different components.

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation & Application Dataset Chemical Dataset (Structures & Activities) Data_Curation Data Curation (Cleaning & Standardization) Dataset->Data_Curation Activity_Conversion Activity Conversion (e.g., to pIC50) Data_Curation->Activity_Conversion Descriptor_Calc Descriptor Calculation (2D & 3D) Activity_Conversion->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Model_Building QSAR Model Building (ML, CoMFA, etc.) Data_Split->Model_Building Internal_Validation Internal Validation (Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation New_Molecules Design of New Molecules External_Validation->New_Molecules

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

QSAR_Components cluster_input Model Inputs cluster_output Model Outputs & Application QSAR QSAR Model Prediction Predicted Activity QSAR->Prediction Interpretation SAR Interpretation QSAR->Interpretation Structure Molecular Structure Descriptors Molecular Descriptors (Numerical Representation) Structure->Descriptors Descriptors->QSAR Activity Biological Activity Activity->QSAR New_Design New Compound Design Interpretation->New_Design

Caption: Logical relationship of components in a QSAR model.

References

Quinoline Derivatives Emerge as Potent Challengers to 5-Fluorouracil in Anti-proliferative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers in oncology and drug development are increasingly turning their attention to quinoline derivatives as a promising class of anti-proliferative agents. Recent comparative studies demonstrate that specific quinoline-based compounds exhibit cytotoxic activity comparable, and in some cases superior, to the long-standing chemotherapeutic drug 5-fluorouracil (5-FU). These findings highlight the potential of quinoline scaffolds in the development of novel, more effective cancer therapies.

Quinoline, a heterocyclic aromatic compound, serves as a versatile structural motif for designing molecules that can interact with various biological targets within cancer cells.[1][2] The mechanisms underlying their anti-cancer effects are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of critical signaling pathways and angiogenesis.[1][3] This contrasts with 5-FU, which primarily acts as a thymidylate synthase inhibitor, disrupting DNA synthesis. The broad mechanistic profile of quinoline derivatives suggests they may overcome some of the resistance mechanisms that limit the efficacy of traditional antimetabolites like 5-FU.

Comparative Analysis of Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following table summarizes the IC50 values from a comparative study of novel oxazolopyrano[3,2-c]quinolinone derivatives and 5-fluorouracil across three human cancer cell lines: hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast adenocarcinoma (MCF-7).

CompoundIC50 (µM) vs. HepG-2IC50 (µM) vs. HCT-116IC50 (µM) vs. MCF-7
Quinoline Derivative 4a 5.316.147.15
Quinoline Derivative 4b 4.125.336.84
Quinoline Derivative 4c 3.184.195.41
Quinoline Derivative 4d 8.149.2511.31
5-Fluorouracil (5-FU) 4.885.716.93
Data sourced from a study on oxazolopyrano[3,2-c]quinolinone derivatives.[4] Lower IC50 values indicate higher potency.

In this specific study, the quinoline derivative 4c demonstrated consistently higher potency than 5-FU across all three tested cell lines.[4] Another study investigating brominated methoxyquinoline derivatives found that their novel compound 11 exhibited significant inhibitory effects with IC50 values ranging from 5.45–9.6 μg/mL against C6 (glioma), HeLa (cervical cancer), and HT29 (colon cancer) cell lines, showing lower general cytotoxicity compared to 5-FU.[5]

Experimental Protocols

The evaluation of anti-proliferative activity is critical for comparing potential therapeutic agents. The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the quinoline derivatives or 5-fluorouracil for a period of 48 to 72 hours.

  • Cell Fixation: Post-incubation, the cells are fixed in place by gently adding cold trichloroacetic acid (TCA, 10% w/v) and incubating for 60 minutes at 4°C.

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well and incubated for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Quantification: The bound stain is solubilized with a 10 mM Tris base solution. The absorbance is measured at approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of living cells, allowing for the calculation of cell viability and IC50 values.

Visualizing Methodologies and Mechanisms

To better understand the processes involved in this research, the following diagrams illustrate the experimental workflow and a common mechanism of action for anti-proliferative quinoline derivatives.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis seeding 1. Seed Cancer Cells in 96-well plates incubation1 2. Incubate for 24h (Cell Adhesion) seeding->incubation1 treatment 3. Add Quinoline Derivatives & 5-FU (Control) incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 fixation 5. Fix cells with TCA incubation2->fixation staining 6. Stain with SRB dye fixation->staining solubilization 7. Solubilize bound dye staining->solubilization readout 8. Measure Absorbance (~570 nm) solubilization->readout calculation 9. Calculate IC50 values readout->calculation

Workflow for a typical anti-proliferative SRB assay.

Many quinoline derivatives exert their effect by inhibiting protein kinases, which are crucial for cell signaling pathways that control proliferation and survival.[6][7] The diagram below illustrates a simplified generic kinase signaling pathway and the point of inhibition.

signaling_pathway cluster_signal Signaling Cascade cluster_nucleus Nuclear Response GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Kinase1 Kinase A (e.g., PI3K) Receptor->Kinase1 Kinase2 Kinase B (e.g., Akt) Kinase1->Kinase2 TF Transcription Factors Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Quinoline Derivative Inhibitor->Kinase2 Inhibition

Inhibition of a kinase signaling pathway by a quinoline derivative.

Conclusion

The body of evidence continues to grow, positioning quinoline derivatives as a highly promising class of compounds in oncology research. Their ability to engage with multiple cellular mechanisms of action provides a strong rationale for their continued development. The potent anti-proliferative activities, in some cases exceeding that of the established drug 5-fluorouracil, underscore their potential to yield new and more effective treatments for a variety of cancers. Further preclinical and clinical investigations are warranted to fully elucidate their therapeutic value.

References

A Comparative Analysis of the Biological Activities of Quinoline-3-carbonitrile and Quinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related quinoline scaffolds: quinoline-3-carbonitrile and quinoline-3-carboxylic acid. While both structures serve as foundational elements in the design of novel therapeutic agents, the nature of the substituent at the 3-position—a nitrile group versus a carboxylic acid group—can significantly influence their biological profile, including their anticancer and antimicrobial properties. This document synthesizes available experimental data to offer an objective comparison, presents detailed experimental protocols for key biological assays, and visualizes relevant signaling pathways to aid in understanding their mechanisms of action.

Executive Summary

Derivatives of both quinoline-3-carbonitrile and quinoline-3-carboxylic acid have demonstrated significant potential as bioactive molecules. In the realm of oncology, both scaffolds have been explored as inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), BRAF, and HER2, which are crucial components of signaling pathways that drive cancer cell proliferation and survival. In the context of infectious diseases, derivatives of both backbones have been investigated for their antibacterial activity, with some compounds showing promising efficacy against both Gram-positive and Gram-negative bacteria, often by targeting essential bacterial enzymes like DNA gyrase.

While direct comparative studies testing analogous pairs of quinoline-3-carbonitrile and quinoline-3-carboxylic acid derivatives are limited in the current literature, this guide collates and presents data from various studies to facilitate a cross-scaffold comparison. The available data suggests that the electronic and steric properties of the carbonitrile and carboxylic acid groups, as well as their potential for hydrogen bonding and salt formation, play a crucial role in determining the potency and selectivity of these compounds.

Anticancer Activity: A Comparative Overview

Both quinoline-3-carbonitrile and quinoline-3-carboxylic acid derivatives have been extensively investigated for their antiproliferative effects against a range of cancer cell lines. The following tables summarize key findings from selected studies.

Table 1: Anticancer Activity of Quinoline-3-carbonitrile Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
2-amino-pyrano[3,2-c]quinoline-3-carbonitrilesMCF-7 (Breast)Not specifiedEGFR, HER-2[1]
2-amino-pyrano[3,2-c]quinoline-3-carbonitrilesA-549 (Lung)Not specifiedEGFR, HER-2[1]
2,4-disubstituted quinoline-3-carbonitrileNot specifiedNot specifiedNot specifiedNot specified

Note: Specific IC50 values for a lead compound from the 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile series were reported as 71 nM for EGFR and 31 nM for HER-2 inhibition, surpassing the reference drug erlotinib for EGFR inhibition.[1]

Table 2: Anticancer Activity of Quinoline-3-carboxylic Acid Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Target(s)Reference
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)MCF-7 (Breast)Micromolar rangeNot specified[2]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)K562 (Leukemia)Micromolar rangeNot specified[2]
Unsubstituted Quinoline-3-carboxylic acidMCF-7 (Breast)Significant growth inhibitionNot specified[3]
2-aminoquinoline-3-carboxylic acid derivativesNot specified0.65 - 18.2Protein Kinase CK2Not specified

Note: The study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives highlighted their higher selectivity for cancer cells over non-cancerous cells compared to their ester precursors.[2]

Antimicrobial Activity: A Comparative Overview

The quinoline core is a well-established pharmacophore in antimicrobial agents. Both the carbonitrile and carboxylic acid functionalities at the 3-position have been shown to be compatible with potent antibacterial activity.

Table 3: Antimicrobial Activity of Quinoline-3-carbonitrile Derivatives

Compound/DerivativeBacterial StrainMIC (µg/mL)Mechanism of Action (Proposed)Reference
Quinoline-3-carbonitrile derivative (QD4)S. aureus4-8DNA Gyrase Inhibition[4]
Quinoline-3-carbonitrile derivative (QD4)S. pyogenes4-8DNA Gyrase Inhibition[4]
Quinoline-3-carbonitrile derivative (QD4)E. coli4-8DNA Gyrase Inhibition[4]
Quinoline-3-carbonitrile derivative (QD4)S. typhimurium4-8DNA Gyrase Inhibition[4]

Note: The study highlighted that the active compounds obeyed Lipinski's Rule of Five, suggesting good drug-like properties.[4]

Table 4: Antimicrobial Activity of Quinoline-3-carboxylic Acid Derivatives

Compound/DerivativeBacterial StrainActivityMechanism of Action (Proposed)Reference
2-(thiazol-2-yl)aminoquinoline-3-carboxylic acidsGram-positive & Gram-negativeEvaluatedNot specified[5]
2-(pyrid-2-yl)aminoquinoline-3-carboxylic acidsGram-positive & Gram-negativeEvaluatedNot specified[5]
8-substituted quinoline-3-carboxylic acidsGram-negativePotentDNA Gyrase Inhibition[6]
8-substituted quinoline-3-carboxylic acidsGram-positiveActiveDNA Gyrase Inhibition[6]

Note: The quinolone antibiotics, which are derivatives of quinoline-3-carboxylic acid, are known to target bacterial DNA gyrase and topoisomerase IV.[6]

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • 96-well microplates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Test compounds (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth directly in the 96-well microplate. The final volume in each well is typically 50 or 100 µL.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in broth to achieve the final desired inoculum concentration of 5 x 10^5 CFU/mL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microplate containing the diluted compounds. This will bring the final volume in each well to 100 or 200 µL and halve the concentration of the compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microplates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many quinoline derivatives is attributed to their ability to inhibit protein kinases involved in key signaling pathways that regulate cell growth, proliferation, and survival. Below are visualizations of some of these critical pathways.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Activates Raf Raf (BRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes

Caption: EGFR Signaling Pathway.

HER2_Signaling_Pathway HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerizes Grb2 Grb2 HER2->Grb2 Recruits PI3K PI3K HER3->PI3K Recruits & Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: HER2 Signaling Pathway.

Protein_Kinase_CK2_Signaling CK2 Protein Kinase CK2 NF_kB NF-κB Pathway CK2->NF_kB Activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt Activates Wnt Wnt/β-catenin Pathway CK2->Wnt Modulates Apoptosis Apoptosis CK2->Apoptosis Inhibits Inflammation Inflammation NF_kB->Inflammation Promotes Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes Wnt->Proliferation Promotes

Caption: Protein Kinase CK2 Signaling Involvement.

Conclusion and Future Directions

Both quinoline-3-carbonitrile and quinoline-3-carboxylic acid scaffolds are fertile ground for the development of novel therapeutic agents. The available data indicates that derivatives from both classes exhibit potent anticancer and antimicrobial activities. The carboxylic acid moiety offers a handle for salt formation and can act as a hydrogen bond donor and acceptor, which may influence pharmacokinetic properties and target engagement. The carbonitrile group, being a strong electron-withdrawing group and a potential hydrogen bond acceptor, also significantly impacts the electronic properties and binding interactions of the molecule.

A key limitation in the current body of research is the scarcity of direct comparative studies between analogously substituted quinoline-3-carbonitrile and quinoline-3-carboxylic acid derivatives. Such studies would be invaluable for elucidating the precise influence of these functional groups on biological activity and for guiding the rational design of more potent and selective drug candidates. Future research should focus on the synthesis and parallel biological evaluation of such compound pairs to provide a clearer understanding of their structure-activity relationships and to fully exploit the therapeutic potential of the versatile quinoline scaffold.

References

A Head-to-Head Comparison of Friedländer vs. Gould-Jacobs Synthesis for Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2] Among the classical methods for its construction, the Friedländer and Gould-Jacobs syntheses have long been fundamental tools. This guide presents an objective, data-driven comparison of these two methods, detailing their mechanisms, substrate scopes, and providing practical experimental protocols to aid in the strategic selection of the optimal synthetic route.

At a Glance: Core Distinctions

FeatureFriedländer SynthesisGould-Jacobs Synthesis
Starting Materials 2-aminoaryl aldehyde or ketone + a compound with an α-methylene group.[3]Aniline derivative + an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate).[4]
Key Intermediate Aldol adduct or Schiff base.[5]Anilidomethylenemalonic ester.[6]
Primary Product Polysubstituted quinolines.[7]4-Hydroxyquinoline-3-carboxylates, which can be further converted to 4-hydroxyquinolines.[4]
General Conditions Acid or base catalysis, often at reflux temperatures (80–120 °C).[8]High-temperature thermal cyclization, typically >250 °C.[9]
Primary Advantage High versatility in accessible substitution patterns.[10]Reliable route to 4-hydroxyquinolines, key precursors for quinolone antibiotics.[11]

Reaction Mechanisms and Workflow

Understanding the mechanistic pathways of each synthesis is critical for troubleshooting and optimization. The Friedländer synthesis can proceed via two routes, typically starting with an aldol condensation, whereas the Gould-Jacobs reaction involves a thermal electrocyclization.

Friedlander_Workflow cluster_start Starting Materials A 2-Aminoaryl Aldehyde or Ketone C Aldol Condensation (Base/Acid Catalyst) A->C B α-Methylene Carbonyl Compound B->C D Intermediate Adduct C->D E Cyclization & Dehydration (-H₂O) D->E F Substituted Quinoline E->F

Caption: Generalized workflow of the Friedländer synthesis.

Gould_Jacobs_Workflow cluster_start_gj Starting Materials A Aniline C Condensation (100-130 °C, -EtOH) A->C B Diethyl Ethoxy- methylenemalonate B->C D Anilidomethylenemalonate Intermediate C->D E Thermal Cyclization (>250 °C) D->E F 4-Hydroxyquinoline- 3-carboxylate Ester E->F

Caption: Generalized workflow of the Gould-Jacobs synthesis.

Quantitative Comparison: Performance and Scope

The selection between these two syntheses often depends on the desired substitution pattern, reaction conditions, and availability of starting materials.

Table 1: Reaction Conditions and Yields

SynthesisCatalyst / ConditionsTemperature (°C)TimeYield (%)Reference
Friedländer Neodymium(III) nitrate, EthanolRoom Temp.1.5 - 4 h62 - 94[12]
2,4,6-Trichloro-1,3,5-triazine (4 mol%)100 - 11025 - 85 minHigh[13]
ZrCl₄, EtOH/H₂O60-High[10]
Gould-Jacobs Thermal, Diphenyl ether or Dowtherm A~25030 - 60 min95 (in some cases)[9]
Microwave irradiation250 - 3001 - 20 minup to 47[14][15]

Table 2: Substrate Scope and Limitations

SynthesisAdvantages in Substrate ScopeLimitations
Friedländer Highly versatile; a wide variety of 2-aminoaryl ketones and α-methylene compounds can be used to create diverse substitution patterns.[10]The availability of substituted 2-aminoaryl aldehydes can be limited. Asymmetric ketones can lead to regioselectivity issues.[3]
Gould-Jacobs Effective for a range of anilines, particularly those with meta-electron-donating groups.[6]Primarily yields 4-hydroxyquinolines.[4] The extremely high temperatures required can cause product degradation and limit use with sensitive functional groups.[9] Asymmetrically substituted anilines can result in product mixtures.[9]

Detailed Experimental Protocols

The following protocols provide practical examples for the execution of each synthesis.

Protocol 1: Friedländer Synthesis of a Substituted Quinoline (Lewis Acid Catalysis)

This protocol describes the synthesis of a polysubstituted quinoline using zirconium tetrachloride as a Lewis acid catalyst.[10]

  • Materials : 2-Aminobenzophenone (1.0 mmol), Ethyl acetoacetate (1.2 mmol), Zirconium tetrachloride (ZrCl₄, 10 mol%), Ethanol/Water (1:1, 10 mL), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure :

    • To a solution of 2-aminobenzophenone and ethyl acetoacetate in a 1:1 mixture of ethanol and water, add ZrCl₄.[10]

    • Stir the reaction mixture at 60 °C and monitor progress by thin-layer chromatography (TLC).[10]

    • Upon completion, cool the mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.[10]

    • Extract the product with ethyl acetate (3 x 20 mL).[10]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[10]

    • Purify the crude product by column chromatography on silica gel.[10]

Protocol 2: Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate

This protocol follows the classical thermal cyclization approach in a high-boiling solvent.[15][16]

  • Materials : Aniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0-1.2 eq), Diphenyl ether or Dowtherm A.

  • Procedure :

    • Condensation : In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol can be observed.[15][16]

    • Cyclization : To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent like diphenyl ether. Heat the mixture to ~250°C under a nitrogen atmosphere for 30-60 minutes.[16]

    • Work-up and Purification : Cool the reaction mixture to room temperature, which should cause the product to precipitate. Add a non-polar solvent like hexane to aid precipitation.[15]

    • Collect the solid product by filtration, wash with a non-polar solvent, and recrystallize if necessary.[15]

Logical Decision Workflow for Synthesis Selection

Choosing the appropriate method can be streamlined by considering the desired final product.

Synthesis_Decision_Tree Start Target: Synthesize a Substituted Quinoline Q1 Is the primary target a 4-hydroxyquinoline derivative? Start->Q1 GouldJacobs Select Gould-Jacobs Synthesis Q1->GouldJacobs Yes Q2 Is a diverse substitution pattern (non-4-hydroxy) required? Q1->Q2 No Friedlander Select Friedländer Synthesis Q2->Friedlander Yes ConsiderAlt Consider Alternative Syntheses (e.g., Combes, Skraup) Q2->ConsiderAlt No

Caption: Decision tree for selecting a quinoline synthesis method.

Conclusion

The Friedländer and Gould-Jacobs syntheses, while both classic routes to quinolines, serve distinct synthetic purposes.

The Friedländer synthesis stands out for its versatility and is the method of choice for accessing a wide array of polysubstituted quinolines.[7] Modern advancements have introduced milder catalysts and conditions, mitigating some of the harshness of traditional protocols.[3][12] Its primary limitation often lies in the commercial availability of the requisite 2-aminoaryl aldehyde or ketone starting materials.

Conversely, the Gould-Jacobs synthesis is the preeminent route for producing 4-hydroxyquinoline-3-carboxylates.[4] These products are crucial intermediates in the synthesis of many important compounds, including quinolone antibiotics.[11] Its main drawback is the need for very high reaction temperatures, which can be incompatible with sensitive functional groups and may lead to side reactions.[9]

Ultimately, the decision rests on the target structure. For direct and flexible access to diverse quinoline scaffolds, the Friedländer synthesis is generally superior. For the specific and reliable production of 4-hydroxyquinolines, the Gould-Jacobs reaction remains the unparalleled standard.

References

Evaluating the Drug-Likeness of Novel 2-Oxo-Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Novel 2-oxo-quinoline compounds represent a promising frontier in drug discovery, exhibiting a wide spectrum of biological activities. Their potential as therapeutic agents hinges on a thorough evaluation of their "drug-likeness"—a composite of physicochemical and pharmacokinetic properties that determine a compound's suitability for clinical development. This guide provides an objective comparison of novel 2-oxo-quinoline derivatives against established drugs, supported by experimental data and detailed methodologies, to aid researchers in this critical assessment.

Comparative Analysis of In Vitro Efficacy and ADME Properties

A primary indicator of a new compound's potential is its biological activity in relevant assays. For many 2-oxo-quinoline derivatives, this is initially assessed through in vitro cytotoxicity against various cancer cell lines. However, efficacy is only one piece of the puzzle. A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is equally critical to its success as a drug. Below, we compare key drug-likeness parameters of representative novel 2-oxo-quinolines with standard anticancer agents and other relevant drugs.

Table 1: Comparative In Vitro Cytotoxicity (IC₅₀, µM)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a compound in inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Compound/DrugHeLa (Cervical Cancer)NCI-H460 (Lung Cancer)SKOV3 (Ovarian Cancer)HepG2 (Liver Cancer)T24 (Bladder Cancer)A549 (Lung Cancer)Caco-2 (Colorectal Cancer)
Novel 2-Oxo-Quinoline A7 [1]4.4 - 8.74.4 - 8.74.4 - 8.7-4.4 - 8.7--
Novel 2-Oxo-Quinoline 5b [2]-38.96-9.99---
5-Fluorouracil [2]-45.4426.3431.98--7.64 - 101[2][3]
Cisplatin [2][4]---10.12-->107
Celecoxib [5][6][7]37.2---63.850 - 100-

Note: Data is compiled from various studies for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: Comparative ADME Parameters

This table summarizes key ADME properties, including intestinal permeability (measured by the Caco-2 assay) and metabolic stability (often assessed via in vitro half-life).

Compound/DrugCaco-2 Permeability (Papp, 10⁻⁶ cm/s)ClassificationIn Vitro Metabolic Half-Life (t½)
Novel 2-Oxo-Quinoline Analogs (Predicted) [5]>500 (predicted great)HighVaries
5-Fluorouracil Low to Moderate[8]Low/Moderate~8-14 min (in plasma)[9]
Cisplatin Low[10][11]LowStable in acellular media, but reactive[12]
Celecoxib High[13][14]High~11 hours (in vivo)

Note: Data for novel 2-oxo-quinolines are often based on in silico predictions in early-stage research.[5] Experimental values for alternatives provide a benchmark.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed protocols for key in vitro assays used to determine the drug-likeness parameters presented above.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Incubation: Treat cells with a range of concentrations of the test compound and incubate for 24-72 hours.

  • MTT Reagent Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value from the resulting dose-response curve.

Intestinal Permeability: Caco-2 Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer mimicking the intestinal epithelium.

  • Cell Culture: Grow Caco-2 cells on semipermeable Transwell® inserts for 18-22 days to form a confluent monolayer.[7]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study: Add the test compound to the apical (A) side and collect samples from the basolateral (B) side over time to measure A-to-B permeability. Reverse the process for B-to-A permeability to assess active efflux.[7]

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to classify the compound's absorption potential.[3]

Metabolic Stability: Liver Microsomal Assay

This assay determines a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

  • Incubation Setup: Incubate the test compound (typically at 1 µM) with liver microsomes (human or other species) at 37°C in a phosphate buffer.[15]

  • Reaction Initiation: Start the reaction by adding the cofactor NADPH.[15]

  • Time Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45 minutes) and stop the reaction by adding a cold organic solvent like acetonitrile.[16]

  • Quantification: After centrifuging to remove proteins, analyze the supernatant by LC-MS/MS to measure the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance.[11]

Visualized Workflows and Pathways

Understanding the context of these evaluations is crucial. The following diagrams illustrate a typical workflow for assessing drug-likeness and a hypothetical signaling pathway that might be targeted by 2-oxo-quinoline compounds.

G cluster_discovery Drug Discovery & Design cluster_evaluation Preclinical Evaluation Compound Synthesis Compound Synthesis In Silico Screening In Silico Screening Compound Synthesis->In Silico Screening In Vitro Assays In Vitro Assays In Silico Screening->In Vitro Assays Cytotoxicity (MTT) Cytotoxicity (MTT) In Vitro Assays->Cytotoxicity (MTT) Permeability (Caco-2) Permeability (Caco-2) In Vitro Assays->Permeability (Caco-2) Metabolic Stability Metabolic Stability In Vitro Assays->Metabolic Stability In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies

Caption: A typical experimental workflow for drug-likeness evaluation.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 2-Oxo-Quinoline Compound 2-Oxo-Quinoline Compound 2-Oxo-Quinoline Compound->Akt

Caption: A hypothetical signaling pathway inhibited by 2-oxo-quinolines.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile, a compound recognized for its potential hazards. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified with several hazards that necessitate careful handling during disposal. According to its GHS classification, it is harmful if swallowed, inhaled, or in contact with skin, and it can cause serious skin and eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust or aerosols may be generated, a respirator is recommended.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service. This ensures that the compound is managed in accordance with all applicable national, state, and local regulations. Do not discharge this chemical into sewers or waterways[2].

  • Segregation and Waste Collection:

    • Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.

    • Do not mix this waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office or the contracted waste disposal company.

  • Container Management:

    • Ensure the waste container is chemically compatible with this compound.

    • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Handling Spills:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material or absorb liquids with an inert material (e.g., vermiculite, sand, or earth).

    • Place the contaminated absorbent material into the designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS office to coordinate the pickup and disposal by a licensed chemical waste management company.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected as hazardous waste.

    • After proper decontamination, the container may be disposed of as non-hazardous waste or recycled, depending on institutional and local regulations. Puncturing the container can prevent its reuse[3].

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have 2-Oxo-1,2-dihydroquinoline-3- carbonitrile for Disposal ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe waste_container Place waste in a designated, labeled, and sealed container. ppe->waste_container spill Is there a spill? waste_container->spill cleanup Follow Spill Cleanup Protocol: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill->cleanup Yes storage Store waste container in a secure, well-ventilated area. spill->storage No cleanup->storage contact_ehs Contact Institutional EHS Office or Licensed Waste Disposal Service. storage->contact_ehs provide_info Provide waste information for proper disposal profiling. contact_ehs->provide_info end End: Waste is properly disposed of by licensed professionals. provide_info->end

Caption: Disposal workflow for this compound.

Quantitative Data

Currently, there is no specific quantitative data available in the public domain regarding disposal limits or concentrations for this compound. Disposal procedures should adhere to the principle of minimizing environmental release and will be determined by the licensed waste disposal facility based on their permits and capabilities.

Experimental Protocols

The disposal procedures outlined above are based on established safety protocols for handling hazardous chemicals and do not originate from specific experimental studies on this compound's disposal. The primary recommendation is to consult and contract with a professional waste disposal service that has the expertise and legal authority to manage such chemical waste. This approach is consistent with the guidance found in safety data sheets for structurally similar compounds, which advise disposal through an approved waste disposal plant[3][4][5].

References

Essential Safety and Operational Guide for 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 2-Oxo-1,2-dihydroquinoline-3-carbonitrile in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling to prevent exposure. The following tables summarize its GHS classification and the recommended personal protective equipment (PPE).

Table 1: GHS Hazard Summary

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, as the substance is harmful and causes skin irritation.
Body Protection Laboratory coat, long-sleevedProvides a barrier against accidental spills and contact with the skin.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Ensure the container is clearly labeled with the chemical name and hazard pictograms.

    • Log the date of receipt on the container.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly closed.

    • Segregate from incompatible materials, such as strong oxidizing agents.

  • Weighing and Aliquoting:

    • All weighing and aliquoting of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.

    • Use dedicated spatulas and weighing boats.

    • Clean the weighing area and any equipment thoroughly after use.

  • Dissolving and Use in Experiments:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • All experimental procedures involving this compound should be carried out in a chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

  • Spill Management:

    • In case of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste contaminated with the compound (e.g., weighing boats, gloves, absorbent paper) must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this chemical down the drain.[2]

  • Container Labeling:

    • All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

    • One of the common methods for the disposal of quinoline-containing waste is through specialized incineration to break down the chemical into less harmful substances.[3]

Experimental Protocol: Synthesis of a Related Compound

The following is a representative experimental protocol for the synthesis of a structurally similar compound, 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid. This is provided as an illustrative example of a laboratory procedure where the safe handling practices outlined above would be applied.

Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid [4]

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, add 0.01 mol of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate, 0.02 mol of thiourea, and 0.03 mol of anhydrous potassium carbonate to 50 mL of ethanol.

  • Reflux:

    • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into water.

    • Neutralize the solution with a few drops of acetic acid.

    • Collect the resulting solid by filtration.

  • Purification:

    • Wash the solid with water.

    • Dry the solid.

    • Crystallize the crude product from dimethylformamide to yield pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Workflow Diagrams

SafeHandlingWorkflow Safe Handling and Use Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Fume Hood a->b c Weigh Solid b->c In Fume Hood d Prepare Solution c->d e Conduct Experiment d->e f Segregate Waste e->f g Decontaminate Workspace f->g h Doff PPE g->h DisposalWorkflow Chemical and Contaminated Waste Disposal Workflow cluster_collection Waste Collection cluster_containment Containment cluster_final Final Disposal a Solid Waste (Gloves, Paper, etc.) d Labeled Hazardous Solid Waste Container a->d b Liquid Waste (Solutions) e Labeled Hazardous Liquid Waste Container b->e c Sharps f Labeled Sharps Container c->f g Store in Designated Waste Area d->g e->g f->g h Arrange Pickup by EHS/Contractor g->h

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Reactant of Route 1
2-Oxo-1,2-dihydroquinoline-3-carbonitrile
Reactant of Route 2
2-Oxo-1,2-dihydroquinoline-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.